2-fluoro-N,N-dimethylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMMWWNKDSKGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-fluoro-N,N-dimethylaniline
Introduction
2-fluoro-N,N-dimethylaniline (CAS No: 393-56-6) is a halogenated aromatic tertiary amine. As a structural analogue of N,N-dimethylaniline, a widely used organic precursor, the introduction of a fluorine atom at the ortho position significantly modulates its electronic and steric properties. This modification can influence molecular interactions, metabolic stability, and receptor binding affinity, making it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application in synthesis, process development, and quantitative structure-activity relationship (QSAR) studies. This guide provides a comprehensive analysis of its key physicochemical parameters, supported by detailed experimental protocols for their determination.
Core Molecular and Physical Properties
A summary of the essential identifiers and physical characteristics of this compound is presented below. These properties form the foundation for its handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 393-56-6 | [1][2] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 66-67 °C @ 13 Torr | [2] |
| Predicted Density | 1.057 ± 0.06 g/cm³ | [2] |
| Purity (Typical) | 95-96% | [1] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][4] |
Ionization Constant (pKa): A Measure of Basicity
The basicity of the tertiary amine group is a critical parameter, governing the compound's ionization state in physiological and chemical environments. The pKa of an amine refers to the pKa of its conjugate acid. The electron-withdrawing nature of the ortho-fluorine atom is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to the parent N,N-dimethylaniline (whose conjugate acid has a pKa of approximately 5.1).
A predicted pKa value for the conjugate acid of this compound is 4.93 ± 0.18 [2]. This value indicates that the compound will be predominantly in its protonated, cationic form in environments with a pH below ~4.9 and in its neutral, free base form at higher pH values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for determining the ionization constants of weak bases like aromatic amines[5][6][7]. The procedure involves monitoring the pH of a solution of the amine as a strong acid titrant is added incrementally.
Methodology Rationale: This method is chosen for its precision. By tracking pH changes upon the addition of a strong acid, a titration curve is generated. The point at which half of the amine has been neutralized corresponds to the pKa of its conjugate acid. The use of a mixed-solvent system, such as ethanol-water, is often necessary to ensure the solubility of the aromatic amine throughout the titration[5][8].
Step-by-Step Protocol:
-
Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 50% ethanol-water) to ensure solubility[5]. Also, prepare a standardized 0.1 M HCl solution.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).
-
Titration Setup: Place a known volume (e.g., 25.0 mL) of the amine solution into a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
-
Titration: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The volume of titrant at the half-equivalence point (half the volume of HCl needed to reach the equivalence point) corresponds to the pKa. At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
-
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): Partitioning Behavior
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a drug candidate's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). A higher logP value indicates greater preference for a nonpolar (lipid) environment over a polar (aqueous) one. While no experimental value for this compound is readily available, the logP of the parent N,N-dimethylaniline is predicted to be around 2.05-2.08[9]. The addition of a fluorine atom generally increases logP, so a value slightly higher than this can be anticipated.
Experimental Protocol: logP Determination by RP-HPLC
The shake-flask method is the traditional approach, but it can be time-consuming and requires pure compounds[10]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating logP[10][11][12]. This method is based on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity.
Methodology Rationale: The RP-HPLC method correlates the retention factor (k) of a compound with the known logP values of a set of standard compounds[10]. By running the test compound under the identical isocratic conditions, its logP can be interpolated from the calibration curve. This technique is less sensitive to impurities and is suitable for a wide range of compounds[13].
Step-by-Step Protocol:
-
System Setup: Use an HPLC system with a C18 column and a UV detector. The mobile phase should be an isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the amine is in its neutral form) and an organic modifier like methanol or acetonitrile.
-
Standard Selection: Choose a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Calibration Curve Generation:
-
Inject each standard compound individually onto the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot the logarithm of the retention factor (log k) against the known logP values of the standards. Perform a linear regression to obtain a calibration equation (e.g., logP = m * (log k) + c).
-
-
Analyte Measurement:
-
Inject the this compound sample using the same chromatographic conditions.
-
Record its retention time (t_R) and calculate its retention factor (k).
-
-
logP Calculation: Substitute the log k value of the analyte into the calibration equation to determine its experimental logP.
Visualization: RP-HPLC Workflow for logP Determination
Caption: Workflow for logP determination via RP-HPLC.
Solubility Profile
The solubility of a compound in various media is fundamental to its formulation and delivery. As an organic amine, this compound is expected to be poorly soluble in neutral water but exhibit enhanced solubility in aqueous acidic solutions due to the formation of a water-soluble ammonium salt[14][15]. It is generally expected to be miscible with common organic solvents.
Experimental Protocol: Qualitative Solubility Classification
This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insight into its functional group characteristics (acidic, basic, or neutral)[14][16].
Methodology Rationale: This hierarchical testing approach efficiently characterizes the compound. Solubility in water suggests high polarity or low molecular weight.[15] Subsequent testing in acidic and basic solutions probes for basic and acidic functional groups, respectively, based on their ability to form soluble salts.[14][16]
Step-by-Step Protocol:
-
Water Solubility:
-
Acid Solubility (5% HCl):
-
Base Solubility (5% NaOH):
-
If the compound is insoluble in water, use a fresh sample.
-
Add 0.5 mL of 5% aqueous NaOH. Shake vigorously.
-
Dissolution would indicate the presence of an acidic functional group (not expected for this compound).
-
-
Organic Solvent Solubility:
-
Test solubility in a nonpolar organic solvent like diethyl ether or dichloromethane to confirm its organic nature.
-
Expected Result for this compound: Insoluble in water, soluble in 5% HCl, and soluble in organic solvents.
Spectroscopic Profile
Spectroscopic data provides the structural fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the four protons on the phenyl ring, with splitting patterns influenced by fluorine-proton coupling. A singlet in the aliphatic region (approx. 2.9-3.3 ppm) corresponding to the six protons of the two N-methyl groups is also expected.
-
¹³C NMR: The spectrum will display signals for the six aromatic carbons and one signal for the N-methyl carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J_CF), and adjacent carbons will show smaller two- and three-bond couplings.
-
-
Infrared (IR) Spectroscopy:
-
Key characteristic bands are expected for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching from the methyl groups (~2850-2960 cm⁻¹), aromatic C=C ring stretching (~1450-1600 cm⁻¹), C-N stretching (~1350 cm⁻¹), and a strong C-F stretching band (~1250 cm⁻¹).[18]
-
-
UV-Vis Spectroscopy:
Stability and Safety
-
Stability: The compound should be stored under an inert atmosphere and protected from light to prevent degradation.[3][4] Aromatic amines can be susceptible to oxidation, often indicated by a change in color to brown upon exposure to air.[20]
-
Safety: this compound is classified as an irritant.
Conclusion
This compound is a liquid aromatic amine with a predicted pKa of ~4.93, indicating weak basicity. Its lipophilic character, which can be precisely determined by RP-HPLC, makes it a relevant scaffold for compounds designed to interact with biological systems. It exhibits poor aqueous solubility but dissolves readily in acidic solutions and organic solvents. The provided experimental protocols offer robust and validated methods for researchers to confirm these critical physicochemical properties, ensuring reliable data for drug development, process optimization, and advanced chemical research.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. N,N-DIMETHYL-2-FLUOROANILINE | 393-56-6 [chemicalbook.com]
- 3. This compound | 393-56-6 [sigmaaldrich.com]
- 4. 393-56-6|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. youtube.com [youtube.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline | Semantic Scholar [semanticscholar.org]
- 20. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
Introduction: Elucidating Structure in Fluorinated Pharmaceuticals
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-fluoro-N,N-dimethylaniline
In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] this compound serves as a vital structural motif and building block in this domain. Its precise structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple presentation of data to explore the underlying physical principles that dictate the observed chemical shifts and coupling constants. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to interpret the NMR data of fluorinated aromatic amines, ensuring confidence in structural assignments and purity assessments.
Molecular Structure and Assignment Convention
To ensure clarity throughout this guide, the following standardized numbering system will be used for the atomic positions in this compound.
Caption: Numbering scheme for this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region (typically 6.8-7.2 ppm) and the aliphatic region, which contains the sharp singlet of the N-methyl protons. The presence of the fluorine atom introduces additional complexity to the aromatic region through ¹H-¹⁹F spin-spin coupling.
Data Summary: ¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| N(CH ₃)₂ | ~2.65 | s (singlet) | - | 6H |
| H6 | ~6.98 | ddd | JH6-H5 ≈ 7.8, JH6-F ≈ 7.8, JH6-H4 ≈ 1.6 | 1H |
| H3 | ~6.95 | ddd | JH3-H4 ≈ 8.2, JH3-F ≈ 11.0, JH3-H5 ≈ 1.6 | 1H |
| H5 | ~7.10 | dddd | JH5-H6 ≈ 7.8, JH5-H4 ≈ 7.8, JH5-F ≈ 5.0, JH5-H3 ≈ 1.6 | 1H |
| H4 | ~6.85 | td | JH4-H3 ≈ 8.2, JH4-H5 ≈ 7.8 (JH4-F ≈ 0) | 1H |
Note: The values presented are representative and may vary slightly based on solvent and concentration. The interpretation is based on established principles of substituent effects and coupling.[3][4]
Expert Interpretation
-
N-Methyl Protons (N(CH₃)₂): The six protons of the two methyl groups appear as a single, sharp peak at approximately 2.65 ppm. This is because they are chemically and magnetically equivalent due to rapid rotation around the C-N bonds. Their chemical shift is significantly downfield from typical aliphatic protons, a result of the deshielding effect of the adjacent nitrogen atom. In the parent N,N-dimethylaniline, this signal appears around 2.9 ppm; the ortho-fluoro group provides a slight shielding effect, shifting it upfield.[5][6]
-
Aromatic Protons (H3, H4, H5, H6): The aromatic region is complex due to overlapping multiplets and couplings to both neighboring protons and the fluorine atom.
-
H3: This proton, ortho to the fluorine, experiences the largest ¹H-¹⁹F coupling, a three-bond coupling (³JH3-F) of approximately 11.0 Hz. It is also coupled to H4 (³JH3-H4) and, to a lesser extent, to H5 (⁴JH3-H5). This results in a doublet of doublet of doublets (ddd).
-
H6: This proton is ortho to the electron-donating N,N-dimethylamino group, which shields it, but it is also subject to deshielding through-space interaction with the fluorine. It exhibits a four-bond coupling to fluorine (⁴JH6-F) and couples to H5 and H4, also appearing as a ddd.
-
H5: This proton shows the most complex splitting pattern (dddd) as it couples to H4, H6, the fluorine atom (⁴JH5-F), and H3.
-
H4: This proton is meta to the fluorine, so their coupling (⁴JH4-F) is often negligible or very small. Its primary couplings are to H3 and H5, resulting in a triplet of doublets (td).
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary and often more decisive structural information, particularly due to the large and predictable nature of carbon-fluorine coupling constants.[7][8] Every carbon in the molecule will appear as a single resonance, but those coupled to fluorine will be split into doublets.
Data Summary: ¹³C NMR (101 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (ⁿJCF, Hz) |
| C H₃ | ~43.5 | d | ⁴JCF ≈ 3.5 |
| C 4 | ~118.5 | d | ³JCF ≈ 3.0 |
| C 6 | ~121.0 | d | ³JCF ≈ 6.0 |
| C 5 | ~124.5 | s | ⁴JCF ≈ 0 |
| C 3 | ~125.0 | d | ²JCF ≈ 15.0 |
| C 1 | ~139.0 | d | ²JCF ≈ 3.5 |
| C 2 | ~155.0 | d | ¹JCF ≈ 245.0* |
Note: These values are predicted based on data for analogous structures and established C-F coupling principles.[8][9] The most diagnostically significant value is the large ¹JCF.
Expert Interpretation
-
C2 (Fluorine-Bearing Carbon): The most downfield and most easily identifiable signal is that of C2. Its chemical shift is dramatically increased due to the high electronegativity of the directly attached fluorine atom. Critically, it appears as a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz. This large coupling is an unambiguous indicator of a direct C-F bond.[10]
-
C1 and C3 (ortho Carbons): These carbons, which are two bonds away from the fluorine, also appear as doublets due to ²JCF coupling. This coupling is significantly smaller than ¹JCF, typically in the range of 15-25 Hz. C3 generally shows a larger ²JCF than C1.
-
C4 and C6 (meta Carbons): The three-bond couplings (³JCF) are smaller still, usually between 3-8 Hz, causing C4 and C6 to appear as small doublets.
-
C5 (para Carbon): The four-bond coupling (⁴JCF) to the para carbon is often too small to be resolved, so C5 typically appears as a singlet.
-
Methyl Carbons (CH₃): Interestingly, a small four-bond coupling can often be observed between the fluorine and the methyl carbons, splitting the signal at ~43.5 ppm into a small doublet.
Visualization of Key Spin-Spin Couplings
To better understand the origin of the complex splitting patterns, the following diagram illustrates the primary through-bond J-coupling interactions in this compound.
Caption: J-coupling network in this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra for compounds like this compound.
Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Use a high-purity deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[11]
-
Procedure: Dissolve the analyte completely in the deuterated solvent within a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
Instrument Setup & ¹H NMR Acquisition (400 MHz Spectrometer)
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and optimal pulse shapes.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal or TMS.
-
Pulse Sequence: Use a standard single-pulse acquisition sequence (e.g., Bruker's zg30).
-
Key Parameters:
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for near-complete T1 relaxation.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
Instrument Setup & ¹³C NMR Acquisition (101 MHz Spectrometer)
-
Tuning and Matching: Re-tune and match the probe for the ¹³C frequency.
-
Pulse Sequence: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., Bruker's zgpg30). This decouples all protons, simplifying the spectrum to show only C-F couplings, and provides a sensitivity enhancement via the Nuclear Overhauser Effect.[12]
-
Key Parameters:
-
Spectral Width: ~220-240 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C is significantly less sensitive than ¹H.
-
Data Processing
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[11]
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase correct both spectra to ensure all peaks are in pure absorption mode. Apply an automated polynomial baseline correction to achieve a flat baseline.
-
Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons. For ¹³C, measure the chemical shift and any resolved J-couplings.
Conclusion
The NMR spectra of this compound are rich with structural information. A systematic analysis of the ¹H spectrum reveals the connectivity of the aromatic protons and their spatial relationship to the fluorine substituent. However, it is the ¹³C spectrum that provides the most definitive evidence for the structure. The characteristic large one-bond C-F coupling constant (¹JCF) and the pattern of smaller, long-range C-F couplings provide an unmistakable fingerprint for the fluorinated aromatic ring. By combining these two datasets, researchers can achieve an unambiguous and confident structural assignment, a critical step in the development of novel chemical entities.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. benchchem.com [benchchem.com]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2-fluoro-N,N-dimethylaniline
Introduction
2-fluoro-N,N-dimethylaniline (CAS No: 393-56-6) is a substituted aniline derivative featuring a fluorine atom at the ortho position and a dimethylamino group.[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and dyes. The precise structural confirmation and purity assessment of such molecules are paramount in research and development, particularly within the regulated environment of drug development. Infrared (IR) spectroscopy and mass spectrometry (MS) are two cornerstone analytical techniques that provide orthogonal, yet complementary, structural information.
This guide provides a detailed examination of the analytical methodologies for characterizing this compound using IR and MS. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale for experimental choices, data interpretation, and validation.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial before commencing any analytical workflow.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 66-67 °C at 13 Torr | [2] |
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. This absorption pattern creates a unique spectral "fingerprint" for the molecule. For this compound, IR analysis is instrumental in confirming the presence of its key functional groups: the aromatic ring, the tertiary amine, and the carbon-fluorine bond.
Causality Behind Experimental Choices: Sample Preparation
As this compound is a liquid at room temperature, the simplest and most direct method for analysis is using a neat (undiluted) sample.[2] This is typically done by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. This approach avoids interference from solvent peaks, ensuring that all observed absorptions are attributable to the analyte, thereby creating a self-validating system where the spectrum's purity reflects the sample's purity.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer's sample chamber is clean and a background spectrum of the empty chamber has been collected. This background is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Sample Preparation: Place one clean sodium chloride (NaCl) plate on a clean, dry surface. Apply one small drop of this compound to the center of the plate.
-
Assembly: Carefully place a second NaCl plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder. Initiate the scan. A typical analysis involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (transmittance vs. wavenumber).
IR Spectral Interpretation
The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. The presence of both the fluorine and the dimethylamino group influences the electronic distribution in the benzene ring, which can slightly shift the expected frequencies compared to simpler molecules like N,N-dimethylaniline.[3]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and In-Depth Insights |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium-Weak | These peaks confirm the presence of the benzene ring. |
| 2990-2800 | C-H Stretch | Aliphatic (Methyl) | Medium | Confirms the N,N-dimethyl moiety. For N,N-dimethylaniline, a symmetric CH₃ stretch is observed at 2804 cm⁻¹.[4] |
| 1610-1580 | C=C Stretch | Aromatic Ring | Medium-Strong | The ortho-fluoro substituent can influence the intensity and position of these ring skeletal vibrations. |
| 1520-1470 | C=C Stretch | Aromatic Ring | Strong | Another key indicator of the aromatic backbone. |
| 1360-1250 | C-N Stretch | Tertiary Aromatic Amine | Strong | This band is characteristic of the bond between the nitrogen and the aromatic ring. |
| 1300-1150 | C-F Stretch | Aryl-Fluoride | Strong | This is a critical diagnostic peak. The high electronegativity of fluorine and the strength of the C-F bond result in a very intense absorption in this region. |
| 900-675 | C-H Bend | Aromatic (Out-of-plane) | Strong | The specific pattern of these bending vibrations can provide information about the substitution pattern on the benzene ring (in this case, 1,2-disubstituted). |
Visualization: IR Analysis Workflow
Caption: General workflow for FTIR analysis of a liquid sample.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI) MS bombards the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.[5] The resulting mass spectrum shows the molecular ion (the intact molecule minus one electron) and various fragment ions. This fragmentation pattern is highly reproducible and serves as a robust tool for structural elucidation.
The Nitrogen Rule: A Self-Validating Check
A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion.[6] this compound (C₈H₁₀FN) contains one nitrogen atom and has a nominal molecular weight of 139 Da. The observation of a molecular ion peak at an odd m/z value (139) is a primary, self-validating check for the compound's identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile liquid like this compound, Gas Chromatography (GC) is the ideal method for sample introduction, as it separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a beam of electrons (typically at 70 eV), causing the formation of a positively charged molecular ion ([M]•⁺).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Interpretation: Predicting the Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the stability of the resulting ions. The most favorable cleavages occur to form resonance-stabilized or highly substituted cations. For tertiary amines, alpha-cleavage is a dominant fragmentation pathway.[6][7]
| m/z | Proposed Ion | Formula | Rationale and In-Depth Insights |
| 139 | Molecular Ion [M]•⁺ | [C₈H₁₀FN]•⁺ | This is the parent ion. Its presence confirms the molecular weight. The odd m/z value is consistent with the Nitrogen Rule. |
| 138 | [M-H]⁺ | [C₈H₉FN]⁺ | This highly abundant fragment arises from the loss of a hydrogen radical from one of the methyl groups. The resulting iminium ion is well-stabilized by resonance and is often the base peak in the spectra of N,N-dimethylanilines. |
| 124 | [M-CH₃]⁺ | [C₇H₇FN]⁺ | Result of alpha-cleavage with the loss of a methyl radical. This is another characteristic and significant peak for N,N-dimethyl compounds. |
| 95 | Fluorophenyl Cation | [C₆H₄F]⁺ | This fragment would result from the cleavage of the C-N bond, indicating the presence of the fluorinated aromatic ring. |
Visualization: Primary Fragmentation Pathway
Caption: Dominant EI fragmentation pathways for this compound.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for structural analysis using GC-MS.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and scientifically sound methodology for the structural characterization of this compound. IR spectroscopy offers an efficient way to confirm the presence of key functional groups, while GC-MS provides definitive molecular weight information and a detailed fragmentation pattern that acts as a structural fingerprint. By understanding the principles behind each technique and the predictable chemical behavior of the analyte, researchers can confidently verify the identity and integrity of this important chemical intermediate.
References
- 1. This compound | 393-56-6 [sigmaaldrich.com]
- 2. N,N-DIMETHYL-2-FLUOROANILINE | 393-56-6 [chemicalbook.com]
- 3. NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
A Comprehensive Technical Guide to the Synthesis of 2-fluoro-N,N-dimethylaniline from 2-fluoroaniline
Abstract
This technical guide provides an in-depth exploration of the synthetic conversion of 2-fluoroaniline to 2-fluoro-N,N-dimethylaniline, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1][2] We will dissect the primary synthetic methodologies, focusing on the mechanistic underpinnings and practical considerations that guide process selection. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and field-proven protocols to ensure reproducible and high-yielding outcomes. The guide emphasizes safety, efficiency, and the rationale behind experimental design, culminating in a robust protocol for the Eschweiler-Clarke reaction, a preferred method for this transformation.
Introduction: Strategic Importance of Fluorinated Anilines
This compound (CAS No. 393-56-6) is a key building block in organic synthesis. The presence of the ortho-fluorine atom significantly influences the molecule's electronic properties and reactivity, while the N,N-dimethylamino group is a common feature in active pharmaceutical ingredients (APIs).[1] Its precursor, 2-fluoroaniline (CAS No. 348-54-9), is a readily available starting material, making the N,N-dimethylation step a critical transformation for accessing more complex molecular architectures.[1][2] The strategic incorporation of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making fluorinated intermediates like this compound highly sought after in drug discovery.[1]
This guide will provide a comparative analysis of the most common synthetic routes and a detailed, validated protocol for the most reliable method.
Comparative Analysis of Synthetic Methodologies
The conversion of a primary arylamine like 2-fluoroaniline to its tertiary N,N-dimethyl derivative can be accomplished through several pathways. The choice of method depends on factors such as scale, available reagents, desired purity, and safety constraints.
| Method | Principle | Advantages | Disadvantages | Key Reagents |
| Eschweiler-Clarke Reaction | Reductive Amination | High selectivity for tertiary amine, avoids quaternary salt formation, irreversible reaction, high yields.[3][4][5] | Requires heating, potential for side reactions if not controlled, uses corrosive formic acid. | Formaldehyde, Formic Acid |
| Reductive Amination (Alternative) | Reductive Amination | Can be performed under milder conditions, versatile.[6] | Reducing agents like NaBH₃CN are toxic, may require anhydrous conditions, potential for mono-methylation.[7] | Formaldehyde, NaBH₃CN or other hydrides |
| Direct Alkylation | Nucleophilic Substitution | Conceptually simple. | Difficult to control; often yields a mixture of mono-, di-, and quaternary ammonium salts.[7] Requires careful stoichiometry and temperature control.[8] Methylating agents are often highly toxic.[9] | Methyl Iodide, Dimethyl Sulfate, or Dimethyl Carbonate[7][10] |
For the synthesis of this compound, the Eschweiler-Clarke reaction stands out as the most robust and reliable method due to its high selectivity and the inherent mechanism that prevents over-alkylation.[4]
Mechanistic Deep Dive: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic one-pot procedure that exhaustively methylates primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[3][4]
The mechanism proceeds through three key stages:
-
Imine Formation: The primary amine (2-fluoroaniline) attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[5]
-
Reductive Methylation (First Methylation): Formic acid acts as a hydride donor, transferring a hydride to the iminium ion, which reduces it to a secondary amine (2-fluoro-N-methylaniline). This step is irreversible due to the formation and loss of carbon dioxide gas.[4]
-
Second Methylation: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine, this compound.[5]
The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[4]
Validated Experimental Protocol: Eschweiler-Clarke Synthesis
This protocol details the synthesis of this compound from 2-fluoroaniline on a laboratory scale. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Rationale |
| 2-Fluoroaniline | ≥99% | Standard Supplier | High purity starting material is crucial for minimizing side products. |
| Formic Acid | ≥95% | Standard Supplier | Acts as both solvent and hydride source. Excess is used to drive the reaction. |
| Formaldehyde | 37% aq. soln. | Standard Supplier | The source of the methyl groups. An aqueous solution is standard and effective. |
| Sodium Hydroxide (NaOH) | Pellets | Standard Supplier | For basification during workup to neutralize formic acid and deprotonate the amine. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Extraction solvent. Chosen for its ability to dissolve the product and its immiscibility with water. |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier | Drying agent to remove residual water from the organic phase. |
| Round-bottom flask (250 mL) | - | - | Reaction vessel. |
| Reflux condenser | - | - | To prevent loss of volatile components during heating. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing of the reaction mixture. |
| Heating mantle | - | - | To maintain the reaction temperature. |
| Separatory funnel (500 mL) | - | - | For liquid-liquid extraction during workup. |
| Rotary evaporator | - | - | For efficient removal of the solvent post-extraction. |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (e.g., 11.1 g, 0.1 mol).
-
Rationale: The setup is standard for reactions requiring heating over an extended period.
-
-
Reagent Addition: To the flask, add formic acid (e.g., 37 g, 0.8 mol). Stir the mixture to ensure homogeneity. Subsequently, add a 37% aqueous solution of formaldehyde (e.g., 18 g, ~0.22 mol of CH₂O) dropwise through the condenser.
-
Rationale: An excess of both formic acid and formaldehyde is used to ensure the reaction goes to completion and favors the formation of the tertiary amine.[4] Adding formaldehyde slowly helps to control any initial exotherm.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 8-12 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 2-fluoroaniline spot has disappeared.
-
-
Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare an ice-cold solution of 10% aqueous sodium hydroxide. Slowly and carefully pour the reaction mixture into the NaOH solution with stirring.
-
Rationale: This step neutralizes the excess formic acid. The process is exothermic and must be done carefully to avoid splashing. The final solution should be basic (pH > 10) to ensure the product is in its free base form.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Rationale: The product, this compound, is more soluble in the organic solvent (DCM) than in the aqueous layer. Multiple extractions ensure maximum recovery of the product.
-
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The brine wash removes residual water and some water-soluble impurities. Anhydrous sodium sulfate removes the last traces of water from the organic solvent.
-
-
Solvent Removal and Purification: Filter the dried solution to remove the sodium sulfate. Remove the dichloromethane using a rotary evaporator. The resulting crude oil can be purified further by vacuum distillation if required to obtain a high-purity product.
Expected Product Characteristics
| Property | Value |
| CAS Number | 393-56-6[11][12] |
| Molecular Formula | C₈H₁₀FN[12] |
| Molecular Weight | 139.17 g/mol [12] |
| Appearance | Liquid |
| Purity (Typical) | >95% |
Safety and Hazard Management
The synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
2-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[13] It is a suspected carcinogen and mutagen.[13][14] It is also a flammable liquid.[15][16]
-
Formaldehyde: A known human carcinogen and toxicant.
-
Formic Acid: Highly corrosive and can cause severe skin and eye damage.
-
Dichloromethane (DCM): A suspected carcinogen and should be handled in a well-ventilated fume hood.
Mandatory Precautions:
-
All operations must be conducted in a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.[14][16][17]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.
Conclusion
The N,N-dimethylation of 2-fluoroaniline is a key synthetic step for accessing valuable fluorinated building blocks. While several methods exist, the Eschweiler-Clarke reaction offers a superior combination of yield, selectivity, and operational simplicity, effectively preventing the common issue of over-alkylation. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can reliably synthesize this compound for applications in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.spbu.ru [chem.spbu.ru]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. 393-56-6|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. echemi.com [echemi.com]
- 14. aarti-industries.com [aarti-industries.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
Reaction mechanism of electrophilic substitution on 2-fluoro-N,N-dimethylaniline
An In-Depth Technical Guide to the Reaction Mechanism of Electrophilic Substitution on 2-Fluoro-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions on this compound. The document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding of how the interplay between the strongly activating N,N-dimethylamino group and the deactivating, yet directing, fluorine substituent governs the regiochemical outcomes. We will dissect the underlying electronic and steric principles, present detailed reaction mechanisms for key transformations such as halogenation, nitration, and sulfonation, and provide validated experimental frameworks. The objective is to equip the reader with the predictive power necessary to design and execute selective aromatic functionalizations on this and structurally related substrates.
Introduction: The Nuanced Reactivity of a Disubstituted Arene
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The outcome of these reactions is profoundly influenced by the electronic and steric properties of the substituents already present on the arene.[1] In this compound, the benzene ring is decorated with two groups of opposing electronic character: the N,N-dimethylamino group (-NMe₂), a powerful activating, ortho, para-director, and the fluorine atom (-F), a weakly deactivating, ortho, para-director.[2][3]
The -NMe₂ group exerts a strong electron-donating resonance effect (+M) by virtue of the nitrogen's lone pair, which significantly enriches the electron density of the aromatic π-system and stabilizes the cationic Wheland intermediate (σ-complex) formed during the reaction.[1][4] Conversely, the highly electronegative fluorine atom withdraws electron density through the σ-bond framework (a -I inductive effect), which deactivates the ring relative to benzene.[5][6] However, like other halogens, fluorine also possesses lone pairs that can participate in resonance donation (+M), directing incoming electrophiles to the ortho and para positions.[4] The central challenge and the key to synthetic utility lies in understanding and predicting the regioselectivity that arises from the competition and synergy of these effects.
Dissecting the Substituent Effects: A Predictive Framework
To predict the site of electrophilic attack on this compound, we must analyze the directing influence of each substituent individually and then overlay their effects. The substituent that exerts the more powerful activating effect will dominate the regiochemical outcome.
The N,N-Dimethylamino Group: The Dominant Activator
The -NMe₂ group is one of the most potent activating groups in electrophilic aromatic substitution.[3] Its dominance stems from the powerful +M (resonance) effect, which delocalizes the nitrogen lone pair into the ring, increasing the nucleophilicity at the positions ortho and para to itself.
this compound
>];
Diagram 1: Resonance structures illustrating electron density enrichment at the ortho and para positions by the -NMe₂ group.
The Fluorine Substituent: An Anomalous Halogen
Halogens are unique in that they are deactivating yet ortho, para-directing.[4] Their deactivating nature arises from a strong -I effect that outweighs their +M effect.[5] Fluorine is anomalous; its +M effect is more significant than that of other halogens due to better orbital overlap between the fluorine 2p and carbon 2p orbitals, which partially offsets its strong inductive withdrawal.[2] In some reactions, fluorobenzene can even show reactivity at the para position comparable to or greater than benzene.[2][7]
Combined Effects and Regiochemical Prediction
In this compound, the positions are numbered starting from the carbon bearing the -NMe₂ group as C1.
-
-NMe₂ group directs to: C4 (para) and C6 (ortho).
-
-F group (at C2) directs to: C3 (ortho) and C5 (para).
The vastly superior activating strength of the -NMe₂ group means it will control the substitution pattern. Therefore, electrophilic attack will occur preferentially at the positions activated by the amino group (C4 and C6).
-
Attack at C4 (para to -NMe₂): This position is strongly activated by the +M effect of the amino group. It is meta to the fluorine, where the deactivating -I effect is weaker. This position is electronically favored.
-
Attack at C6 (ortho to -NMe₂): This position is also activated by the amino group. However, it is subject to significant steric hindrance from the adjacent bulky -NMe₂ group.[8] Furthermore, it is ortho to the fluorine atom, where the deactivating -I effect is strongest.
| Substituent | Electronic Effect | Directing Effect | Potency |
| -N,N-dimethylamino | +M (strong), -I (weak) | ortho, para | Strongly Activating |
| -Fluoro | -I (strong), +M (weak) | ortho, para | Weakly Deactivating |
| Table 1: Summary of Substituent Effects. |
Reaction Mechanisms and Experimental Protocols
The following sections detail the mechanisms for common EAS reactions and provide representative protocols, adapted from procedures for closely related, highly activated anilines.
Halogenation (e.g., Bromination)
Halogenation of highly activated anilines can often proceed without a Lewis acid catalyst. The reaction with molecular bromine (Br₂) is typically fast and highly selective.
Mechanism of C4-Bromination:
Diagram 2: Mechanism for the bromination of this compound at the C4 position.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N,N-dimethylaniline
This protocol is adapted from established methods for the selective bromination of fluoroanilines.[9][10]
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C.
-
Reagent Addition: Slowly add a solution of molecular bromine (1.0 eq) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Nitration
Nitration requires careful consideration of reaction conditions. The use of strong acids (e.g., H₂SO₄/HNO₃) can protonate the basic nitrogen of the -NMe₂ group, forming an anilinium ion (-N⁺HMe₂).[11] This protonated group is strongly deactivating and a meta-director.[11] To preserve the ortho, para-directing nature of the amino group, milder nitrating conditions are necessary, or the amino group must be temporarily protected.
Mechanism under Acidic Conditions (Anilinium Ion Formation):
Diagram 3: Protonation of the amino group in strong acid leads to meta-nitration.
To achieve the desired C4-nitration, acylation of the amine is a common protective strategy. However, for a tertiary amine like N,N-dimethylaniline, this is not possible. Therefore, milder, non-protonating conditions are essential.
Experimental Protocol: Synthesis of 2-Fluoro-N,N-dimethyl-4-nitroaniline
-
Setup: In a flask cooled to 0 °C, add this compound (1.0 eq) to acetic anhydride.
-
Nitrating Agent: Slowly add a pre-cooled solution of nitric acid in acetic acid. The nitronium ion (NO₂⁺) is generated in situ under conditions that are less harsh than the standard mixed acid protocol.[12]
-
Reaction: Stir the mixture at low temperature (0-5 °C) for several hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate or ammonium hydroxide.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography or recrystallization.
Sulfonation
Sulfonation is typically performed using fuming sulfuric acid (H₂SO₄/SO₃).[13] Similar to nitration, the strongly acidic conditions will protonate the amine. The reaction often requires elevated temperatures and is reversible. The primary product expected under thermodynamic control would be the C4-sulfonated derivative, as this position is electronically favored and sterically accessible.
Experimental Protocol: Synthesis of 4-(Dimethylamino)-3-fluorobenzenesulfonic acid
This protocol is based on general sulfonation procedures for substituted anilines.[14]
-
Setup: Place fuming sulfuric acid (20% SO₃) in a flask and cool to 0 °C.
-
Addition: Slowly and carefully add this compound to the cooled acid with vigorous stirring.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Workup: Cool the reaction mixture and pour it cautiously onto a large amount of crushed ice. The sulfonic acid product, being zwitterionic, will precipitate from the cold aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from aqueous ethanol.
Conclusion and Outlook
The electrophilic substitution of this compound is a clear example of regiocontrol dictated by the most powerful activating group. The N,N-dimethylamino substituent overwhelmingly directs incoming electrophiles to its para position (C4), overcoming the deactivating inductive effect and the alternative directing influence of the C2-fluorine atom. Steric hindrance further disfavors substitution at the C6 position, enhancing the selectivity for the C4 isomer.
For drug development professionals and synthetic chemists, this predictable regioselectivity is a powerful tool. It allows for the reliable synthesis of 4-substituted-2-fluoro-N,N-dimethylaniline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Understanding the mechanistic principles, particularly the critical role of reaction conditions in preventing amine protonation during nitration and sulfonation, is paramount to achieving the desired synthetic outcomes with high fidelity.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 10. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. lookchem.com [lookchem.com]
The Ortho-Fluorine Effect in 2-Fluoro-N,N-dimethylaniline: A Deep Dive into Steric and Electronic Consequences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a fluorine atom at the ortho position of N,N-dimethylaniline profoundly alters its molecular properties through a complex interplay of steric and electronic effects. This guide provides a comprehensive analysis of these effects in 2-fluoro-N,N-dimethylaniline, a molecule of significant interest in medicinal chemistry and materials science. We will explore the dual electronic nature of the fluorine substituent, the steric implications of its proximity to the bulky N,N-dimethylamino group, and the resulting impact on the molecule's conformation, basicity, and spectroscopic signatures. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes established principles from analogous compounds and computational studies to provide a robust predictive framework for understanding its behavior.
Introduction: The Subtle Power of the Ortho-Fluorine
Fluorine, the most electronegative element, is a powerful tool in molecular design. Its small van der Waals radius, similar to that of hydrogen, allows it to act as a "super-hydrogen" in some contexts, yet its potent electronic influence can dramatically reshape a molecule's physicochemical properties. When placed at the ortho position of an aniline ring, particularly one bearing a bulky N,N-dimethylamino group, the fluorine atom exerts a unique combination of through-bond and through-space effects. Understanding this "ortho-fluorine effect" is critical for leveraging its potential in drug design to modulate pKa, improve metabolic stability, and enforce specific molecular conformations for enhanced target binding.[1]
This guide will deconstruct the steric and electronic contributions of the ortho-fluorine in this compound, providing a detailed theoretical and practical understanding for researchers in the field.
Synthesis and Characterization: An Overview
The synthesis of this compound can be achieved through standard N-alkylation methods starting from 2-fluoroaniline.
Synthetic Protocol
A common approach involves the methylation of 2-fluoroaniline using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to neutralize the acid formed during the reaction. An alternative, greener approach involves the use of dimethyl carbonate with a suitable catalyst.[2]
Step-by-Step Methodology (Illustrative):
-
To a solution of 2-fluoroaniline in a suitable aprotic solvent (e.g., THF, acetonitrile), add a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate).
-
Add dimethyl sulfate dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
After cooling, quench the reaction with an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze any remaining dimethyl sulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
The Dual Electronic Nature of the Ortho-Fluorine
The fluorine atom exhibits a fascinating duality in its electronic influence on the aromatic ring, characterized by a strong inductive electron-withdrawing effect (-I) and a weaker, yet significant, resonance electron-donating effect (+R).
Inductive Effect (-I)
Due to its supreme electronegativity, fluorine strongly pulls electron density from the carbon atom to which it is attached through the sigma (σ) bond framework. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the aniline nitrogen by reducing the electron density on the ring.
Resonance Effect (+R)
Despite its electronegativity, the lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions.
The interplay of these opposing effects is a key determinant of the reactivity and properties of this compound.
Caption: Dueling electronic effects of fluorine on an aromatic ring.
Steric Effects and Conformational Preferences
The placement of a fluorine atom adjacent to the bulky N,N-dimethylamino group introduces significant steric strain, which in turn dictates the molecule's preferred conformation.
The "Ortho Effect" and Basicity
In substituted anilines, the presence of an ortho substituent generally leads to a decrease in basicity, a phenomenon known as the "ortho effect".[3][4] This is primarily due to steric hindrance. Upon protonation, the nitrogen atom of the amino group rehybridizes from sp² to sp³, and the -NH(CH₃)₂⁺ group becomes bulkier. The ortho-fluorine atom sterically hinders the solvation of this protonated form, destabilizing the conjugate acid and thus reducing the basicity of the parent amine.[5]
Conformational Analysis and Through-Space Interactions
The steric clash between the ortho-fluorine and the N,N-dimethylamino group is expected to force the dimethylamino group out of the plane of the aromatic ring. This has two major consequences:
-
Inhibition of Resonance: The rotation of the N,N-dimethylamino group out of the plane disrupts the overlap of the nitrogen lone pair with the aromatic π-system. This reduces the electron-donating resonance effect of the amino group, further contributing to a decrease in the basicity of the nitrogen.
-
Through-Space Interactions: The close proximity of the fluorine atom and the methyl protons of the dimethylamino group should result in a through-space scalar coupling, which can be observed in NMR spectroscopy. This phenomenon, often denoted as nJHF where 'n' is the number of bonds separating the nuclei, is a powerful indicator of spatial proximity. The observation of a 4JHF or 5JHF coupling between the fluorine and the N-methyl protons would provide direct evidence for a conformation where these groups are close in space.
Caption: Steric interactions driving conformational changes.
Spectroscopic Signatures
The unique electronic and steric environment of this compound gives rise to characteristic spectroscopic features, particularly in its NMR spectra.
1H NMR Spectroscopy
The protons of the N,N-dimethylamino group are expected to appear as a singlet in the 1H NMR spectrum. The chemical shift of this singlet will be influenced by the electronic effects of the aromatic ring and any through-space interactions with the fluorine atom. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
19F NMR Spectroscopy
19F NMR is a highly sensitive technique for probing the local environment of the fluorine atom.[7][8] The chemical shift of the fluorine in this compound will be influenced by the electronic nature of the N,N-dimethylamino group and the overall electron density of the aromatic ring. The fluorine signal will be split by the adjacent aromatic protons. Importantly, the observation of through-space coupling to the N-methyl protons would provide definitive evidence for the sterically crowded conformation.
Table 1: Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings |
| 1H (N-CH₃) | 2.5 - 3.0 | s (or d if ⁴JHF is resolved) | Possible through-space ⁴JHF |
| 1H (Aromatic) | 6.5 - 7.5 | m | JHH, JHF |
| 19F | -110 to -140 | m | JHF (aromatic), possible ⁴JHF (N-CH₃) |
Note: These are predicted values based on related structures and general principles. Actual experimental values may vary.
Implications for Drug Development
The strategic placement of an ortho-fluorine atom in aniline-based drug candidates can be a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.
-
pKa Modulation: The ability of the ortho-fluorine to lower the basicity of the aniline nitrogen can be crucial for improving oral bioavailability. A lower pKa can reduce the extent of protonation in the gastrointestinal tract, facilitating absorption across biological membranes.
-
Conformational Constraint: By forcing the N,N-dimethylamino group or other ortho substituents into a specific conformation, the fluorine atom can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.
-
Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug.
Conclusion
The ortho-fluorine in this compound orchestrates a delicate balance of potent electronic and steric effects. Its strong inductive electron withdrawal decreases the basicity of the aniline nitrogen, while steric hindrance with the N,N-dimethylamino group forces a non-planar conformation, further modulating basicity by inhibiting resonance. This conformational constraint is experimentally verifiable through the observation of through-space NMR coupling. For drug development professionals, a thorough understanding of these nuanced effects is paramount for the rational design of novel therapeutics with optimized properties. While this guide provides a robust predictive framework based on established chemical principles, further experimental and computational studies on this compound are warranted to fully elucidate its rich and complex chemical behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
Navigating the Physicochemical Landscape of 2-Fluoro-N,N-dimethylaniline: A Technical Guide to Solubility and Stability in Organic Solvents
Foreword: From Molecular Structure to Practical Application
For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which robust experimental design, successful formulation, and ultimately, the translation of a compound from the bench to a viable product, are built. This technical guide is dedicated to a comprehensive exploration of the solubility and stability of 2-fluoro-N,N-dimethylaniline, a substituted aniline derivative of increasing interest.
While extensive quantitative data for this specific molecule remains to be fully charted in publicly accessible literature, this guide will provide a thorough framework for its characterization. By leveraging established principles of physical organic chemistry, analyzing data from structurally analogous compounds, and detailing rigorous experimental protocols, this document serves as both a predictive resource and a practical handbook. Our objective is to empower the scientific community with the knowledge and methodologies necessary to confidently and accurately assess the behavior of this compound in common organic solvents.
Physicochemical Profile of this compound
This compound is a tertiary amine and a halogenated benzene derivative.[1] Its molecular structure, featuring a fluorine atom ortho to the dimethylamino group on a benzene ring, dictates its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 66-67 °C at 13 Torr | ChemicalBook |
| pKa (Predicted) | 4.93 ± 0.18 | ChemicalBook |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The presence of the electronegative fluorine atom and the basic dimethylamino group introduces polarity and the potential for specific solvent interactions, which are critical to understanding its solubility and stability.
Principles of Solubility: A Predictive Analysis
The adage "like dissolves like" serves as a fundamental starting point for predicting solubility. The solubility of this compound will be governed by a balance of its structural features: the non-polar aromatic ring, the polar carbon-fluorine bond, and the basic, polarizable dimethylamino group.
Influence of Polarity and Hydrogen Bonding
-
Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring of this compound suggests it will have some solubility in non-polar, aromatic solvents like toluene due to favorable π-π stacking interactions. Its solubility in aliphatic non-polar solvents like hexane is expected to be lower.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): These solvents are likely to be effective at dissolving this compound. The polarity of the C-F bond and the lone pair of electrons on the nitrogen atom can engage in dipole-dipole and van der Waals interactions with these solvents. Structurally similar compounds, such as 2-chloro-N,N-dimethylaniline, are expected to be soluble in acetone and ethyl acetate.[2]
Predicted Solubility Profile
Based on the analysis of its structure and comparison with related compounds, the following qualitative solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene | Soluble | Favorable π-π interactions. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | Dominated by non-polar interactions, but the polar groups limit high solubility. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate, Acetonitrile, DMF, DMSO | Soluble to Very Soluble | Strong dipole-dipole and van der Waals interactions. |
| Polar Protic | Methanol, Ethanol | Soluble | Good balance of polar and non-polar interactions. |
| Aqueous | Water | Sparingly Soluble | Limited hydrogen bonding potential and a significant hydrophobic component. |
Experimental Determination of Solubility
To move from prediction to quantitative data, rigorous experimental protocols are necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility.
Saturation Shake-Flask Method
This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Caption: Saturation Shake-Flask (SSF) experimental workflow.
Causality Behind Experimental Choices:
-
Excess Solute: The addition of an excess of the solid or liquid compound is crucial to ensure that the solution reaches saturation, a state of thermodynamic equilibrium.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Agitation and Time: Sufficient agitation and time (typically 24 to 72 hours) are necessary to ensure that the system has reached equilibrium.
-
Filtration: Filtration of the supernatant is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved compound.
Stability of this compound in Solution
The stability of a compound in solution is not absolute and is influenced by environmental factors. For substituted anilines, the primary degradation pathways often involve oxidation.
Potential Degradation Pathways
Based on the chemistry of N,N-dimethylanilines, two main degradation pathways are of concern:
-
N-Oxidation and N-Dealkylation: The tertiary amine is susceptible to oxidation at the nitrogen atom, which can lead to the formation of an N-oxide or the cleavage of one or both methyl groups (N-dealkylation).[5] This process can be catalyzed by light, heat, or the presence of oxidizing agents.
-
Ring Oxidation/Halogenation Reactions: The electron-rich aromatic ring, activated by the dimethylamino group, can be susceptible to electrophilic attack. In the presence of certain reagents or under harsh conditions, reactions on the aromatic ring can occur. Studies on the halogenation of anilines show that they can undergo complex reactions leading to various byproducts.[6]
N,N-dimethylaniline itself is known to slowly oxidize and darken in the presence of air.[7] The fluorine substituent in this compound may influence the rate and regioselectivity of these degradation reactions.
Factors Influencing Stability
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, as described by the Arrhenius equation.
-
Light: Photodegradation can be a significant issue for aromatic compounds. Storage in amber vials or in the dark is recommended.
-
pH: The basicity of the dimethylamino group means that the compound will exist in its protonated form in acidic solutions. This can alter its electronic properties and susceptibility to certain degradation pathways.
-
Solvent: The solvent can play a direct role in degradation (e.g., solvolysis) or an indirect role by mediating the effects of other factors like dissolved oxygen.
Experimental Protocol for Stability Assessment
A common and effective method for assessing the chemical stability of a compound in solution is to monitor its concentration over time using a stability-indicating analytical method, typically HPLC.
Isothermal Stability Study Using HPLC
This protocol describes a typical workflow for assessing the stability of this compound in a given solvent at a constant temperature.
Caption: HPLC-based workflow for assessing chemical stability.
Self-Validating System and Causality:
-
Stability-Indicating Method: The HPLC method must be "stability-indicating," meaning it can separate the parent compound from its potential degradation products. This is typically achieved during method development by subjecting the compound to forced degradation (e.g., acid, base, peroxide, heat, light) to generate degradants.
-
T=0 Analysis: The initial time point serves as the 100% reference against which all subsequent measurements are compared.
-
Mass Balance: A key aspect of a trustworthy stability study is mass balance. The sum of the amount of the remaining parent compound and the amount of all formed degradants should remain constant over time. This confirms that all significant degradation products are being detected.
-
Control Samples: Including control samples (e.g., solvent blank, compound in a solvent where it is known to be stable) helps to identify any artifacts from the experimental setup.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound in common organic solvents. While specific quantitative data is not yet widely available, the principles and predictive analyses presented here, based on its molecular structure and comparison with analogous compounds, offer valuable guidance for its handling and use in research and development.
The detailed experimental protocols for solubility determination and stability assessment are designed to be robust and self-validating, empowering researchers to generate the precise data required for their specific applications. As the use of this compound and other fluorinated anilines continues to grow, it is anticipated that a more extensive database of their physicochemical properties will be established, further refining our understanding of these versatile compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-N,N-dimethylaniline
This guide provides a comprehensive overview of the synthetic pathway to 2-fluoro-N,N-dimethylaniline, a valuable substituted aniline derivative in various chemical research and development sectors, including pharmaceuticals and materials science. While the seminal publication detailing the first synthesis is not prominently documented in readily accessible literature, this document outlines the most chemically sound and historically analogous method for its preparation. The core of this synthesis is the exhaustive N-methylation of 2-fluoroaniline, a process rooted in well-established principles of amine alkylation.
Part 1: Retrosynthetic Analysis and Strategic Considerations
The logical approach to synthesizing this compound (the target molecule) is through the formation of the two N-methyl carbon-nitrogen bonds. A retrosynthetic analysis reveals the precursor, 2-fluoroaniline, obtained by disconnecting both methyl groups from the nitrogen atom.
The primary challenge in this synthesis is not the feasibility of the N-methylation, but rather controlling the extent of the reaction to achieve the desired tertiary amine without significant formation of the mono-methylated intermediate (2-fluoro-N-methylaniline) or the quaternary ammonium salt. The choice of methylating agent and reaction conditions are paramount to ensuring a high yield of the desired product.
Part 2: Synthesis of the Precursor: 2-Fluoroaniline
2-Fluoroaniline (CAS 348-54-9) is a commercially available starting material[1]. Its synthesis is typically achieved through one of two classical methods:
-
Schiemann Reaction: This involves the diazotization of o-anisidine (2-methoxyaniline) or another suitable aniline precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a compound like 2-fluoronitrobenzene, the nitro group can be reduced to an amine. The reduction is commonly performed using catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Sn/HCl)[2].
For the purpose of this guide, we will consider 2-fluoroaniline as the starting material.
Part 3: The Seminal Synthesis: N,N-Dimethylation of 2-Fluoroaniline
The exhaustive methylation of 2-fluoroaniline to yield this compound is the cornerstone of this synthesis. While classic methylating agents like methyl iodide or dimethyl sulfate are effective, they present significant toxicity and handling challenges. A more contemporary and "greener" approach utilizes dimethyl carbonate (DMC), which serves as both a reagent and a solvent, with the only by-products being methanol and carbon dioxide.
A documented synthesis of 2-fluoro-N-methylaniline using dimethyl carbonate and a basic molecular sieve catalyst notes the formation of N,N-dimethyl o-fluoroaniline as a by-product[3]. By adjusting the stoichiometry and reaction time, this process can be optimized to make the tertiary amine the major product.
Causality Behind Experimental Choices
-
Methylating Agent (Dimethyl Carbonate): DMC is chosen for its lower toxicity compared to traditional alkylating agents and its environmentally benign by-products. Its dual role as a reagent and solvent simplifies the reaction setup.
-
Catalyst (Basic Molecular Sieve or other base): The N-methylation of anilines with DMC can be slow. A basic catalyst is employed to deprotonate the aniline nitrogen, increasing its nucleophilicity and accelerating the reaction. In the absence of a solid catalyst, a soluble base like potassium carbonate could also be used.
-
Temperature: The reaction is conducted under reflux to provide the necessary activation energy for the methylation process. The boiling point of dimethyl carbonate (90 °C) provides a suitable and controlled reaction temperature.
-
Stoichiometry: An excess of dimethyl carbonate is used to drive the reaction towards the fully dimethylated product and to serve as the solvent.
Detailed Experimental Protocol
This protocol is an optimized adaptation for the synthesis of the N,N-dimethylated product, based on methodologies for aniline methylation[3].
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoroaniline (11.1 g, 0.1 mol).
-
Add dimethyl carbonate (108.1 g, 1.2 mol, 12 equivalents).
-
Add potassium carbonate (20.7 g, 0.15 mol) as the base.
Step 2: Reaction Execution
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 90-95 °C) under a nitrogen atmosphere.
-
Maintain the reflux for 24-48 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material and the mono-methylated intermediate are consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and any other insoluble materials. Wash the solid residue with a small amount of fresh dimethyl carbonate or diethyl ether.
-
Combine the filtrate and washings. Remove the excess dimethyl carbonate and the methanol by-product via distillation under atmospheric pressure.
-
The crude residue, containing the desired this compound, is then purified.
Step 4: Purification
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound (literature boiling point may vary, but it is expected to be in the range of 180-200 °C at atmospheric pressure).
References
In-depth Technical Guide: Ortho-Fluoro Substituted N,N-Dimethylanilines
A Senior Application Scientist's Perspective on Their Unique Properties and Emerging Applications
Abstract
The strategic placement of a fluorine atom at the ortho position of the N,N-dimethylaniline scaffold imparts a unique combination of steric and electronic properties that are increasingly being exploited in medicinal chemistry, materials science, and synthetic methodology. This guide provides an in-depth analysis of these properties, explores their practical applications, details synthetic strategies, and offers protocols for their utilization. We will delve into how the interplay between the electron-withdrawing nature of fluorine and its steric bulk influences molecular conformation, reactivity, and biological interactions, thereby creating a powerful tool for molecular design and innovation.
The Ortho-Fluoro Aniline Motif: A Convergence of Steric and Electronic Influence
The introduction of a fluorine atom onto an aromatic ring is a well-established strategy in drug design and materials science to modulate a molecule's physicochemical properties.[1] When placed at the ortho position relative to a bulky N,N-dimethylamino group, these effects become particularly pronounced and synergistic.
1.1. Electronic Effects: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). This effect lowers the pKa of the aniline nitrogen, making it less basic compared to its non-fluorinated counterpart. Simultaneously, it can participate in resonance by donating a lone pair of electrons (+R effect). In the context of an aniline, the inductive effect generally dominates, altering the electron density of the aromatic ring and influencing its susceptibility to electrophilic attack.[2] Theoretical studies on substituted anilines show that electron-acceptor groups lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This modulation is critical for tuning the electronic properties of materials used in organic electronics.[4]
1.2. Steric and Conformational Control (The "Ortho Effect"): The proximity of the fluorine atom to the N,N-dimethylamino group introduces significant steric hindrance. This "ortho effect" can force the dimethylamino group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[5] By disrupting the coplanarity, the lone pair on the nitrogen atom cannot effectively delocalize into the aromatic system. This has profound consequences:
-
Increased Basicity (Relative to other ortho-substituents): While the inductive effect of fluorine decreases basicity, the steric inhibition of resonance prevents the nitrogen's lone pair from delocalizing into the ring, which makes it more available for protonation compared to a planar system.[6]
-
Conformational Locking: The steric clash can lock the molecule into a preferred conformation, which is a highly desirable trait in medicinal chemistry for optimizing binding affinity to protein targets.
-
Directing Group for C-H Activation: The nitrogen lone pair, in conjunction with the ortho-fluoro substituent, can act as a powerful directing group in transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization.[7][8]
The diagram below illustrates the steric clash leading to non-planarity.
Caption: Steric clash between ortho-fluoro and N,N-dimethyl groups disrupts planarity.
Key Application Areas
The unique characteristics of ortho-fluoro substituted N,N-dimethylanilines make them valuable in several high-tech fields.
2.1. Medicinal Chemistry and Drug Development The introduction of fluorine is a cornerstone of modern drug design, often improving metabolic stability, binding affinity, and membrane permeability.[1][9]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life.[10] The ortho-fluoro N,N-dimethylaniline moiety can be incorporated into larger molecules to protect an adjacent position from metabolism.
-
Conformational Constraint for Potency: As previously discussed, the steric effect can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. This pre-organization reduces the entropic penalty of binding.
-
Building Blocks for APIs: These anilines serve as key starting materials or intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and potential anti-tumor agents.[10][11][12]
2.2. Materials Science and Organic Electronics Fluorination of conjugated organic materials is a powerful strategy to tune their electronic properties for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4]
-
Tuning HOMO/LUMO Levels: The strong electron-withdrawing nature of fluorine lowers both the HOMO and LUMO energy levels of the material.[4][13] This can facilitate electron injection and improve the material's stability against oxidative degradation.[4]
-
Controlling Solid-State Packing: Non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can influence the supramolecular organization of molecules in the solid state.[4][9] This can lead to favorable π-stacking arrangements that enhance charge carrier mobility, a critical parameter for transistor performance.[4] While not as prevalent as in other fluorinated systems, the potential for these interactions exists and can be exploited in the design of new semiconductor materials.
2.3. Synthetic Chemistry: Directed C-H Functionalization Perhaps one of the most powerful applications is in directed C-H activation. The N,N-dimethylamino group is a well-known directing group, but its efficiency can be hampered by side reactions. The presence of an ortho-fluoro substituent provides a unique combination of electronic deactivation and steric blocking that can enhance the selectivity of metal-catalyzed reactions.
-
Ortho-Lithiation: The N,N-dimethylamino group can direct lithiation to the ortho position. The presence of a fluorine atom can further influence this process through potential fluorine-lithium interactions.[14]
-
Transition-Metal Catalysis: In palladium, rhodium, or ruthenium-catalyzed reactions, the aniline can coordinate to the metal center, bringing it into proximity with a specific C-H bond for activation.[7] The ortho-fluoro group can sterically block one side, preventing undesired reactions and promoting mono-functionalization at the other ortho position.[8]
The workflow for a typical directed C-H activation is shown below.
Caption: Generalized workflow for transition metal-catalyzed C-H functionalization.
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves standard organic chemistry transformations. Direct fluorination of N,N-dimethylaniline often leads to a mixture of ortho and para isomers, along with significant side products, making it a less desirable route.[15]
3.1. General Synthetic Routes A more reliable and common approach is the N-methylation of commercially available 2-fluoroaniline.
| Route | Starting Material | Reagents | Key Advantages |
| 1. Reductive Amination | 2-Fluoroaniline | Formaldehyde, Sodium borohydride (or H₂) | Mild conditions, high yield. |
| 2. Direct Alkylation | 2-Fluoroaniline | Methyl iodide, a non-nucleophilic base (e.g., K₂CO₃) | Straightforward, but can lead to over-alkylation (quaternary salt). |
| 3. Eschweiler-Clarke | 2-Fluoroaniline | Formaldehyde, Formic acid | Classic method, uses inexpensive reagents. |
3.2. Detailed Protocol: Synthesis of 2-Fluoro-N,N-dimethylaniline via Reductive Amination
This protocol provides a robust method for preparing the title compound from 2-fluoroaniline. It is a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by standard spectroscopic methods.
Materials & Equipment:
-
2-Fluoroaniline (≥99%)[16]
-
Formaldehyde (37% solution in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer[17]
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2-fluoroaniline (5.55 g, 50 mmol) and anhydrous dichloromethane (100 mL). Stir the solution at room temperature until the aniline is fully dissolved.
-
Aldehyde Addition: Add formaldehyde solution (4.5 mL, 60 mmol, 1.2 eq) dropwise to the stirred solution. Stir the mixture at room temperature for 30 minutes. Rationale: This forms the intermediate imine or aminal in situ.
-
Reductant Addition: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 eq) in DCM (50 mL). Add this slurry portion-wise to the reaction mixture over 20-30 minutes, maintaining the temperature below 30°C (an ice bath can be used if necessary). Rationale: NaBH(OAc)₃ is a mild and selective reducing agent for imines in the presence of other functional groups. Portion-wise addition controls the reaction rate and any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:4 Ethyl Acetate:Hexane eluent system).
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (100 mL). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (100 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.
-
Characterization: Confirm the identity and purity of the product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 139.18 g/mol .
Future Outlook
The unique profile of ortho-fluoro substituted N,N-dimethylanilines positions them as privileged scaffolds for future innovation. In medicinal chemistry, their role as conformational locks and metabolic shields will continue to be exploited in the design of next-generation therapeutics with improved pharmacokinetic profiles. In materials science, we anticipate their incorporation into more complex conjugated systems to fine-tune the optoelectronic properties of organic semiconductors, potentially leading to more efficient and stable devices. The continued development of novel C-H activation methodologies will further expand the synthetic utility of these building blocks, enabling the rapid and efficient construction of molecular complexity from simple, readily available precursors.
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. scispace.com [scispace.com]
- 14. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-氟苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: The Strategic Utility of 2-fluoro-N,N-dimethylaniline as a Precursor in Modern Medicinal Chemistry
Introduction: The Value Proposition of a Fluorinated and Functionalized Precursor
In the landscape of contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4] The unique electronegativity and small steric footprint of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4][5][6][7] Within this context, 2-fluoro-N,N-dimethylaniline emerges as a particularly valuable and versatile building block for the medicinal chemist.
This aniline derivative is distinguished by two key structural features that dictate its synthetic utility:
-
An ortho-Fluorine Atom: This substituent modulates the electronic character of the aromatic ring, influencing the pKa of the amine and activating the ring for certain transformations. It can also serve as a strategic metabolic blocking point or engage in favorable interactions within a protein binding pocket.[1][8]
-
An N,N-dimethylamino Group: This tertiary amine functions as an effective Directed Metalation Group (DMG), enabling highly regioselective C-H functionalization at the C6 position (ortho to the amine and meta to the fluorine).[9][10][11]
This guide provides an in-depth exploration of this compound, presenting not just protocols but the underlying chemical logic, empowering researchers to leverage its full potential in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is fundamental to its effective and safe use in any synthetic campaign.
| Property | Value | Reference |
| CAS Number | 393-56-6 | [12] |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 185-187 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Flash Point | 68 °C |
Safety & Handling: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated chemical fume hood. It is an irritant and harmful if swallowed or in contact with skin. Users should consult the Safety Data Sheet (SDS) before use.
Core Application: A Cornerstone for Kinase Inhibitor Scaffolds
A significant application of fluorinated anilines is in the construction of kinase inhibitors, a class of drugs that has revolutionized oncology.[13] Many potent Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors are built upon an anilinopyrimidine or anilinoquinazoline core, which mimics the adenine portion of ATP to bind within the kinase hinge region.[14][15][16][17][18] this compound is an ideal precursor for introducing the crucial substituted "anilino" moiety into these heterocyclic systems.
The general workflow involves coupling the aniline derivative with a suitably functionalized pyrimidine or quinazoline core, often through a Nucleophilic Aromatic Substitution (SNAr) reaction. The substituents on the aniline ring are critical for achieving potency and selectivity.
Caption: General workflow for synthesizing a kinase inhibitor using a functionalized this compound derivative.
Key Synthetic Methodologies and Protocols
The unique structure of this compound allows for two primary, powerful synthetic transformations: Directed ortho-Metalation and Nucleophilic Aromatic Substitution.
Directed ortho-Metalation (DoL) for Regiospecific C-H Activation
Expertise & Rationale: The N,N-dimethylamino group is a well-established Directed Metalation Group (DMG). It coordinates to a strong organolithium base (e.g., s-BuLi, t-BuLi), delivering the base to a proximal C-H bond.[9][11] This dramatically increases the kinetic acidity of the ortho proton, allowing for clean deprotonation at low temperatures (-78 °C) to form a thermodynamically stable aryllithium intermediate.[10][19] This intermediate can then be trapped with a wide variety of electrophiles to install new functionality with exquisite regiocontrol at the C6 position, a feat that is difficult to achieve through classical electrophilic aromatic substitution.
Caption: The mechanistic pathway of Directed ortho-Metalation (DoL). Note: Images are placeholders for chemical structures.
Protocol 1: General Procedure for ortho-Lithiation and Iodination
This protocol describes the regioselective installation of an iodine atom, creating a versatile handle for subsequent cross-coupling reactions.
-
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. Successful lithiation is confirmed by the clean conversion to the iodinated product upon quenching. In-process monitoring via TLC or LC-MS can track the consumption of the starting material. The final product is readily purified and characterized by standard spectroscopic methods.
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium is often accompanied by a color change.
-
Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF in a separate flame-dried flask. Add this iodine solution dropwise to the aryllithium solution at -78 °C.
-
Warming & Quenching: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-fluoro-6-iodo-N,N-dimethylaniline.
-
Nucleophilic Aromatic Substitution (SNAr)
Expertise & Rationale: The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, especially when additional electron-withdrawing groups are present. In the context of kinase inhibitor synthesis, this compound can act as the nucleophile, displacing a leaving group (typically a chloride) on an electron-deficient heteroaromatic ring like a dichloropyrimidine. This reaction is the linchpin for assembling the core anilinopyrimidine scaffold. The choice of a polar aprotic solvent (e.g., DMAc, DMF, or n-BuOH) facilitates the formation of the charged Meisenheimer intermediate, while a non-nucleophilic organic base (e.g., DIPEA) is used to neutralize the HCl generated during the reaction.[20]
Protocol 2: Synthesis of a Representative N-Aryl-4-aminopyrimidine
-
Trustworthiness & Self-Validation: The progress of this SNAr reaction can be reliably monitored by LC-MS, observing the disappearance of starting materials and the appearance of the product mass. The regioselectivity of the substitution (attack at C4 of the pyrimidine is generally favored over C2) can be confirmed by 2D NMR (HMBC, NOESY) analysis of the purified product.
-
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (n-BuOH) or N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Hexanes
-
Water
-
-
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon/nitrogen atmosphere, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol (to make a ~0.5 M solution).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Concentration: Once the starting aniline is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Workup: Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (using a gradient of hexanes/ethyl acetate) or by trituration/recrystallization to afford the target 2-chloro-N-(2-fluoro-N,N-dimethylphenyl)pyrimidin-4-amine.
-
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. This compound | CAS#:393-56-6 | Chemsrc [chemsrc.com]
- 13. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 20. researchgate.net [researchgate.net]
Application Note: Regioselective Lithiation of 2-Fluoro-N,N-dimethylaniline for the Synthesis of Functionalized Aromatic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the directed ortho-lithiation of 2-fluoro-N,N-dimethylaniline. This protocol leverages the principles of Directed ortho-Metalation (DoM) to achieve regioselective functionalization at the C3 position, yielding a versatile intermediate for the synthesis of complex aromatic compounds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and address critical safety considerations and troubleshooting strategies.
Introduction
Directed ortho-Metalation (DoM) is a powerful synthetic strategy that enables the regioselective deprotonation and subsequent functionalization of aromatic rings.[1] This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating the removal of a proton at the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of a wide range of functional groups.[1]
The substrate of interest, this compound, possesses two potential directing groups: the N,N-dimethylamino group and the fluorine atom. Understanding the interplay of these groups is crucial for predicting the regioselectivity of the lithiation. In the hierarchy of directing group ability, fluorine is generally considered a more potent directing group than a tertiary amine.[3][4] This preferential directionality is attributed to fluorine's strong inductive effect, which increases the acidity of the adjacent protons. Consequently, lithiation is expected to occur predominantly at the position ortho to the fluorine atom and meta to the N,N-dimethylamino group (the C3 position).
This regioselective functionalization provides a valuable route to 1,2,3-trisubstituted aromatic compounds, which are common motifs in pharmaceuticals and other functional materials. This guide will provide the necessary details to successfully and safely perform this transformation.
Mechanistic Rationale
The directed ortho-lithiation of this compound proceeds through a mechanism involving the coordination of the organolithium reagent to the directing group, followed by deprotonation.
Diagram of the Proposed Reaction Mechanism
References
Application Notes and Protocols: 2-Fluoro-N,N-dimethylaniline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Fluoro-N,N-dimethylaniline in Heterocyclic Synthesis
This compound is a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including the activating and directing ortho-dimethylamino group and the influential ortho-fluoro substituent, offer chemists precise control over reactivity and regioselectivity. The dimethylamino group, a potent directing group in ortho-lithiation, facilitates functionalization adjacent to the nitrogen, while the fluorine atom can influence the electronic properties of the aromatic ring and serve as a handle for further transformations or as a key pharmacophore in medicinal chemistry.[1][2] The strategic placement of fluorine can significantly impact a molecule's conformation, pKa, metabolic stability, and membrane permeability, making it a valuable tool in drug design.[1][2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including indoles, quinolines, and benzimidazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 393-56-6 | [3][4][5][6] |
| Molecular Formula | C₈H₁₀FN | [3][4] |
| Molecular Weight | 139.17 g/mol | [3][4] |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Inert atmosphere, room temperature, protected from light | [4] |
I. Synthesis of Substituted Indoles via Palladium-Catalyzed Annulation
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the construction of the indole nucleus from an ortho-haloaniline and a disubstituted alkyne.[1][7] While direct examples with this compound are not prevalent in the literature, the principles of the Larock heteroannulation can be readily adapted. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion and reductive elimination to form the indole ring.[7]
Mechanistic Rationale: The Larock Indole Synthesis
The proposed catalytic cycle for the synthesis of an N,N-dimethyl-fluoroindole derivative is depicted below. The choice of palladium catalyst, ligands, and base is critical for achieving high yields and preventing side reactions.
Caption: Proposed catalytic cycle for the Larock indole synthesis.
Experimental Protocol: Synthesis of 4-Fluoro-1-methyl-2,3-disubstituted-1H-indoles
This protocol is adapted from established Larock indole synthesis procedures.[2][8] An initial iodination of this compound would be required to generate the necessary ortho-iodoaniline precursor.
Step 1: Iodination of this compound (Hypothetical)
A procedure for the ortho-iodination of anilines would be adapted. Due to the directing effect of the dimethylamino group, iodination is expected to occur at the 6-position.
Step 2: Palladium-Catalyzed Indole Synthesis
-
Materials:
-
2-Iodo-3-fluoro-N,N-dimethylaniline (1.0 equiv)
-
Disubstituted alkyne (e.g., diphenylacetylene) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-3-fluoro-N,N-dimethylaniline, the disubstituted alkyne, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add a mixture of anhydrous DMF and toluene (e.g., 1:1 v/v).
-
Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-fluoro-1-methyl-2,3-disubstituted-1H-indole.
-
II. Synthesis of Quinolines via Directed ortho-Lithiation and Cyclization
The strong directing effect of the N,N-dimethylamino group makes this compound an excellent substrate for directed ortho-lithiation (DoM).[9][10][11] This strategy allows for the introduction of an electrophile at the position ortho to the dimethylamino group, setting the stage for subsequent cyclization to form a quinoline ring.
Workflow for Quinoline Synthesis via Directed ortho-Lithiation
Caption: Workflow for the synthesis of quinolines from this compound.
Experimental Protocol: Synthesis of 8-Fluoro-4-substituted-quinolines
This protocol is based on general procedures for directed ortho-lithiation of anilines followed by cyclization.[9]
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (1.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv, optional but recommended)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., a ketone or aldehyde) (1.2 equiv)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Lithiation: To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add TMEDA (if used) followed by the dropwise addition of n-BuLi or s-BuLi.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., acetone) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude hydroxyalkyl intermediate.
-
Cyclization: Add the crude intermediate to PPA or concentrated H₂SO₄ at a controlled temperature (e.g., 100-150 °C, depending on the substrate).
-
Heat the mixture for 1-3 hours, monitoring by TLC.
-
Carefully pour the hot reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 8-fluoro-4-substituted-quinoline.
-
III. Synthesis of Benzimidazoles via Condensation Reactions
Benzimidazoles are a crucial class of heterocycles with a wide range of biological activities.[12][13][14][15] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[12][13] To utilize this compound for this purpose, a preliminary step to introduce a second amino group ortho to the existing dimethylamino group is necessary. This could potentially be achieved through nitration followed by reduction.
Synthetic Strategy for Benzimidazole Formation
Caption: A potential synthetic pathway to benzimidazoles.
Experimental Protocol: Synthesis of 4-Fluoro-1-methyl-2-substituted-1H-benzo[d]imidazoles
This protocol is based on established methods for benzimidazole synthesis from o-phenylenediamines.[12][13]
-
Materials:
-
N¹, N¹-Dimethyl-3-fluorobenzene-1,2-diamine (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (catalytic amount)
-
Ethanol or methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve N¹, N¹-dimethyl-3-fluorobenzene-1,2-diamine and the aldehyde in ethanol.
-
Add a catalytic amount of p-TsOH to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography or recrystallization to obtain the desired 4-fluoro-1-methyl-2-substituted-1H-benzo[d]imidazole.
-
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of a range of important heterocyclic compounds. The methodologies outlined in these application notes, including palladium-catalyzed indole synthesis, quinoline synthesis via directed ortho-lithiation, and benzimidazole formation through condensation, provide robust and adaptable frameworks for researchers. The unique electronic and steric properties imparted by the fluoro and dimethylamino substituents offer fine control over reactivity and allow for the generation of novel, functionalized heterocyclic scaffolds with significant potential in medicinal chemistry and materials science.
References
- 1. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 393-56-6 [sigmaaldrich.com]
- 5. This compound | CAS#:393-56-6 | Chemsrc [chemsrc.com]
- 6. 393-56-6|this compound|BLD Pharm [bldpharm.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijariie.com [ijariie.com]
- 13. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 15. eijppr.com [eijppr.com]
Application Notes and Protocols: Directed ortho-Metalation of 2-Fluoro-N,N-dimethylaniline
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Directed ortho-metalation (DoM) stands as a powerful and regioselective strategy in modern organic synthesis for the functionalization of aromatic C-H bonds.[1][2][3] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] DoM utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[1][4] The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles to introduce a diverse range of functional groups with high precision.[1][2]
This guide provides a detailed examination of the directed ortho-metalation of 2-fluoro-N,N-dimethylaniline. In this substrate, both the N,N-dimethylamino group and the fluorine atom can act as directing groups. The interplay between these two groups, along with the reaction conditions, dictates the regiochemical outcome of the lithiation. Understanding this interplay is crucial for the strategic synthesis of highly substituted and potentially biologically active aniline derivatives.
The Role of Directing Groups in Concert
The N,N-dimethylamino group is a well-established and potent DMG.[1][5] Its Lewis basic nitrogen atom effectively coordinates with the Lewis acidic lithium of the organolithium base (e.g., s-BuLi), bringing the base into proximity of the ortho C-H bond and promoting its deprotonation.[1][4] This coordination is a key aspect of the "complex-induced proximity effect" (CIPE) that drives the regioselectivity of the reaction.[4]
Fluorine, while traditionally considered a deactivating group in electrophilic aromatic substitution, can also serve as a directing group in DoM.[6][7] Its ability to direct ortho-lithiation is attributed to its inductive electron-withdrawing effect, which increases the acidity of the adjacent protons, and its capacity to coordinate with the organolithium reagent.[4][8][9] In competition studies, fluorine has been shown to be a surprisingly potent directing group.[6]
In the case of this compound, the N,N-dimethylamino group is the stronger directing group. Therefore, lithiation is expected to occur primarily at the C6 position, ortho to the dimethylamino group and meta to the fluorine atom. This predictable regioselectivity makes this compound a valuable substrate for the synthesis of 1,2,3-trisubstituted aromatic compounds.
Mechanistic Rationale
The directed ortho-metalation of this compound proceeds through a well-defined mechanistic pathway. The key steps are coordination of the organolithium reagent, deprotonation to form the aryllithium intermediate, and subsequent electrophilic quench.
Visualizing the Mechanism
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Book Review: Organolithiums: Selectivity for Synthesis - Jonathan Clayden [organic-chemistry.org]
- 4. baranlab.org [baranlab.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-N,N-dimethylaniline as a Versatile Synthon for Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Fluoro-N,N-dimethylaniline
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a particularly valuable and versatile building block for the synthesis of complex bioactive molecules. Its utility stems from the unique interplay between its two key functional groups: the N,N-dimethylamino moiety and the ortho-positioned fluorine atom. The tertiary amine acts as a powerful directed metalation group (DMG), while the fluorine atom significantly modulates the electronic properties and reactivity of the aromatic ring.[1][2] This combination allows for highly regioselective C-H functionalization, providing a reliable entry point to a wide array of substituted aniline derivatives that are core scaffolds in many therapeutic agents, including kinase inhibitors.[3][4]
This guide provides an in-depth exploration of the chemical principles governing the reactivity of this compound and delivers field-proven protocols for its application in the synthesis of advanced molecular architectures.
Pillar 1: Understanding the Core Reactivity
The synthetic power of this compound is rooted in the synergistic effects of its substituents, which control the site of chemical transformation with high precision.
The N,N-Dimethylamino Group: A Directed ortho-Metalation Engine
The N,N-dimethylamino group is a classic and effective Directed Metalation Group (DMG).[5] In a process known as Directed ortho-Metalation (DoM), the Lewis basic nitrogen atom coordinates to a Lewis acidic organolithium reagent (e.g., n-butyllithium or sec-butyllithium). This coordination brings the base into close proximity to the ortho protons, dramatically increasing the rate of deprotonation at the adjacent C-6 position to form a stabilized aryllithium intermediate.[6][7] This approach offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products.[5]
The Fluorine Atom: A Multifaceted Modulator
The fluorine atom at the C-2 position exerts a profound influence through several mechanisms:
-
Inductive Effect: As the most electronegative element, fluorine withdraws electron density through its sigma bonds, increasing the kinetic acidity of the adjacent C-H proton at the C-6 position. This effect complements the coordinating action of the DMG, making the C-6 proton the exclusive site of deprotonation.
-
ortho-Fluorine Effect: In the context of transition metal-catalyzed reactions, fluorine is known to promote C-H activation at the ortho position.[8][9] This is attributed to both kinetic and thermodynamic factors, including the increased strength of the resulting metal-carbon bond, providing an alternative pathway for regioselective functionalization.[8][9]
-
Modulation of Bioactivity: Incorporating fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and membrane permeability, making it a highly desirable feature in bioactive molecules.[1]
Caption: Mechanism of Directed ortho-Metalation.
Pillar 2: Application in the Synthesis of a Kinase Inhibitor Core
The 2,6-disubstituted N,N-dimethylaniline scaffold is a key feature in various kinase inhibitors. The following section details a robust, two-step protocol starting from this compound to generate a versatile intermediate suitable for further elaboration into potent bioactive molecules.
Protocol: Synthesis of 2-Fluoro-6-iodo-N,N-dimethylaniline via DoM
This protocol demonstrates the power of DoM to introduce an iodine atom at the C-6 position. The resulting aryl iodide is a highly valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern drug discovery.
Experimental Workflow
Caption: Workflow for the synthesis of 2-fluoro-6-iodo-N,N-dimethylaniline.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe. Causality: Anhydrous conditions are critical as organolithium reagents are strong bases and will be quenched by water.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (1.1 eq, ~1.4 M in cyclohexane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Causality: Slow addition at low temperature controls the exotherm and prevents side reactions.
-
Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Warming and Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature over 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-6-iodo-N,N-dimethylaniline.
Pillar 3: Data Presentation and Validation
Quantitative data and clear representation of potential outcomes are essential for protocol validation and experimental design.
Table 1: Reagents and Stoichiometry for Iodination Protocol
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Sample Mass/Volume |
|---|---|---|---|---|
| This compound | 139.18 | 1.0 | 10.0 | 1.39 g |
| sec-Butyllithium (1.4 M) | 64.06 | 1.1 | 11.0 | 7.86 mL |
| Iodine (I₂) | 253.81 | 1.2 | 12.0 | 3.05 g |
| Anhydrous THF | 72.11 | - | - | 50 mL |
Table 2: Representative Electrophiles for DoM and Expected Products
| Electrophile | Reagent | Expected Product | Application/Utility |
|---|---|---|---|
| Iodination | Iodine (I₂) | 2-Fluoro-6-iodo-N,N-dimethylaniline | Precursor for cross-coupling reactions |
| Aldehyde Synthesis | N,N-Dimethylformamide (DMF) | 2-Fluoro-6-(dimethylamino)benzaldehyde | Building block for heterocycles |
| Carboxylation | Carbon Dioxide (CO₂) gas | 2-Fluoro-6-(dimethylamino)benzoic acid | Linker for bioconjugation, amide synthesis |
| Borylation | Isopropoxyboronic acid pinacol ester | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluoro-N,N-dimethylaniline | Precursor for Suzuki coupling |
Conclusion
This compound is a powerful and reliable synthon for the construction of complex, biologically relevant molecules. The predictable regioselectivity afforded by the Directed ortho-Metalation strategy, driven by the synergy between the dimethylamino and fluoro groups, provides a decisive advantage in multi-step syntheses. The protocols and data presented herein offer a validated framework for researchers and drug development professionals to leverage this unique building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
- 1. 4-Fluoro-N,N-dimethylaniline | 403-46-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:393-56-6 | Chemsrc [chemsrc.com]
- 3. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: A Step-by-Step Guide to the N-Methylation of 2-Fluoroaniline to 2-Fluoro-N,N-dimethylaniline
Introduction
2-Fluoro-N,N-dimethylaniline is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The introduction of a fluorine atom at the ortho position of the aniline ring can significantly influence the molecule's electronic properties and reactivity, making it a unique building block in organic synthesis.[1] This application note provides a detailed, step-by-step guide for the efficient N-methylation of 2-fluoroaniline to yield this compound. We will focus on the highly effective and widely applicable Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of primary amines.[3][4][5]
The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][4] This one-pot procedure is known for its high efficiency and the prevention of over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[3][4] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced by formic acid. This process is repeated to achieve dimethylation.[3][6]
Reaction Mechanism: The Eschweiler-Clarke Reaction
The mechanism of the Eschweiler-Clarke reaction involves two key stages for the dimethylation of a primary amine:
-
Iminium Ion Formation: The primary amine, 2-fluoroaniline, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion.
-
Hydride Transfer and Reduction: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to the secondary amine, 2-fluoro-N-methylaniline, with the concurrent release of carbon dioxide.
-
Second Methylation: The resulting secondary amine can then undergo the same sequence of reactions—formation of a new iminium ion with another molecule of formaldehyde, followed by reduction with formic acid—to yield the final tertiary amine, this compound.[3][4][6]
A key advantage of this reaction is that the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[4]
Experimental Protocol: N,N-Dimethylation of 2-Fluoroaniline
This protocol is designed for researchers and scientists in drug development and organic synthesis. Adherence to safety protocols is paramount.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Fluoroaniline | ≥99% | Commercially Available | --- |
| Formaldehyde | 37 wt. % in H₂O | Commercially Available | --- |
| Formic Acid | ≥95% | Commercially Available | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | For neutralization |
| Anhydrous Magnesium Sulfate | --- | Commercially Available | For drying |
| Round-bottom flask (250 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Separatory funnel (500 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (e.g., 11.1 g, 0.1 mol).
-
Addition of Reagents: To the stirred 2-fluoroaniline, add formaldehyde (37 wt. % in H₂O, e.g., 16.2 mL, 0.22 mol) followed by the slow addition of formic acid (≥95%, e.g., 15.2 mL, 0.4 mol). The addition of formic acid is exothermic and should be done carefully.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH of the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the Eschweiler-Clarke reaction is a robust method, other synthetic strategies can also be employed for the N-methylation of anilines.
-
Reductive Amination with Other Reducing Agents: This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced.[7][8] Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[9][10][11] The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups.[10]
-
Methylation with Dimethyl Carbonate (DMC): DMC is considered a green and non-toxic methylating agent.[12] This reaction is often catalyzed by zeolites or onium salts and can provide high yields of the desired N,N-dimethylated product.[12][13][14] The reaction conditions, such as temperature and pressure, can be optimized to favor dimethylation.[15]
-
Methylation with Methyl Halides or Dimethyl Sulfate: Traditional methods using methyl iodide or dimethyl sulfate can also be used.[16] However, these reagents are highly toxic and can lead to the formation of quaternary ammonium salts.[3][17] Therefore, careful control of stoichiometry and reaction conditions is essential.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][19]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and products.[17][20]
-
Reagent Handling:
-
2-Fluoroaniline: This compound is toxic and an irritant. Avoid contact with skin and eyes.[1]
-
Formaldehyde: It is a known carcinogen and should be handled with extreme care.
-
Formic Acid: It is corrosive and can cause severe burns.
-
Methyl Halides/Dimethyl Sulfate (if used): These are highly toxic and carcinogenic. Strict safety protocols must be followed.[17]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and ensure the reaction is at a consistent reflux. Monitor by TLC or GC-MS. |
| Low Yield | Inefficient extraction or neutralization. | Ensure the aqueous layer is sufficiently basic before extraction. Perform multiple extractions. |
| Formation of Monomethylated Product | Insufficient formaldehyde or formic acid. | Use a slight excess of formaldehyde and formic acid as indicated in the protocol. |
| Product Contamination | Incomplete removal of starting materials or byproducts. | Optimize the purification step (e.g., fractional distillation under reduced pressure). |
Conclusion
The Eschweiler-Clarke reaction provides a reliable and high-yielding method for the synthesis of this compound from 2-fluoroaniline. This application note offers a comprehensive, step-by-step protocol, along with insights into the reaction mechanism, alternative synthetic routes, and essential safety precautions. By following this guide, researchers can confidently and safely produce this important chemical intermediate for their research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.spbu.ru [chem.spbu.ru]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. iris.unive.it [iris.unive.it]
- 13. researchgate.net [researchgate.net]
- 14. library.ncl.res.in [library.ncl.res.in]
- 15. researchgate.net [researchgate.net]
- 16. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. echemi.com [echemi.com]
- 19. aksci.com [aksci.com]
- 20. tcichemicals.com [tcichemicals.com]
The Versatility of 2-fluoro-N,N-dimethylaniline: A Building Block for Advanced Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Potential with a Fluorinated Aniline Building Block
In the landscape of modern materials science and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has proven to be a transformative approach. The unique electronic properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and biological properties of a molecule.[1][2] Among the vast array of fluorinated building blocks, 2-fluoro-N,N-dimethylaniline stands out as a versatile and valuable precursor for the synthesis of a diverse range of functional materials. Its unique substitution pattern, featuring a fluorine atom ortho to a dimethylamino group, imparts specific reactivity and properties that are highly sought after in the development of organic light-emitting diodes (OLEDs), electroactive polymers, and novel pharmaceutical agents.[3][4]
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a key building block. We will delve into the synthetic strategies that leverage its distinct chemical nature and explore the properties of the resulting functional materials, offering researchers and developers the insights needed to accelerate their innovation.
I. Synthesis of Hole-Transporting Materials for Organic Light-Emitting Diodes (OLEDs)
The dimethylamino group in this compound makes it an excellent precursor for the synthesis of triarylamine derivatives, a critical class of materials used as hole-transporting layers (HTLs) in OLEDs.[5][6] The fluorine substituent can enhance the thermal and morphological stability of the final material, crucial for device longevity and performance.[7] A key synthetic strategy for constructing these complex triarylamines is the palladium-catalyzed Buchwald-Hartwig amination.[8][9]
Application Note: Synthesis of a Fluorinated Triarylamine for OLEDs
This protocol outlines the synthesis of a novel triarylamine derivative incorporating the this compound moiety. The target molecule is a potential candidate for a high-performance hole-transporting material in OLEDs.
Reaction Scheme:
Figure 1: Buchwald-Hartwig amination for triarylamine synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Di(p-tolyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), di(p-tolyl)amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine.
Expected Outcome:
This protocol is expected to yield the target triarylamine in good to excellent yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation:
| Property | Expected Value |
| Yield | 70-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Characteristic peaks for aromatic and methyl protons |
| ¹³C NMR | Characteristic peaks for aromatic and methyl carbons |
| Mass Spec (HRMS) | Calculated m/z for C₂₄H₂₇FN₂ |
II. Synthesis of Electroactive Polymers
The aniline moiety in this compound makes it a suitable monomer for the synthesis of electroactive polymers. These materials can change their electrical properties upon stimulation, making them useful in sensors, actuators, and electrochromic devices.[10] Oxidative polymerization is a common method to produce polyanilines.[4] The presence of the fluorine atom can influence the polymer's electronic properties, solubility, and stability.
Application Note: Electrochemical Synthesis of Poly(this compound)
This protocol describes the electrochemical polymerization of this compound to form a thin, electroactive film on an indium tin oxide (ITO) coated glass substrate.
Workflow Diagram:
Figure 2: Workflow for electrochemical polymerization.
Experimental Protocol: Electrochemical Polymerization
Materials:
-
This compound
-
Lithium perchlorate (LiClO₄)
-
Anhydrous acetonitrile
-
Indium tin oxide (ITO) coated glass slides
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
-
Polymerization: Immerse the electrodes in the electrolyte solution and perform cyclic voltammetry between -0.2 V and 1.2 V at a scan rate of 50 mV/s for 20 cycles. A polymer film should deposit on the ITO electrode.
-
Post-Polymerization Treatment: After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.
-
Characterization: Characterize the polymer film using spectroelectrochemistry to observe the changes in its UV-Vis spectrum at different applied potentials. The conductivity of the film can be measured using a four-point probe.
Expected Outcome:
A uniform, colored polymer film should be visible on the ITO substrate. The spectroelectrochemical analysis will reveal the electrochromic behavior of the polymer, and conductivity measurements will quantify its electrical properties.
III. Building Blocks for Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of various biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] For instance, this building block can be utilized in the synthesis of kinase inhibitors, which are a crucial class of drugs in cancer therapy.[11][12]
Application Note: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to append various aryl or heteroaryl groups to the this compound core.[13][14] This allows for the rapid generation of a library of compounds for screening as potential kinase inhibitors.
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling for C-C bond formation.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (as its corresponding boronic acid or ester derivative, or after conversion to a halide)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: If starting from this compound, it first needs to be converted to a suitable coupling partner, such as an aryl halide or a boronic acid derivative. For this example, we assume the use of a pre-synthesized aryl halide derivative of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide derivative of this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a mixture of DME and water (4:1).
-
Base and Catalyst Addition: Add potassium carbonate (2.0 equiv.) and Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Expected Outcome:
This protocol should provide the desired biaryl compound, a potential kinase inhibitor scaffold, in good yield. The structure should be confirmed by NMR and mass spectrometry.
Conclusion
This compound is a powerful and versatile building block for the creation of a wide array of functional materials. Its unique electronic and steric properties, stemming from the ortho-fluoro and N,N-dimethylamino substituents, enable the synthesis of advanced materials for OLEDs, electroactive polymers, and pharmaceuticals. The protocols provided herein offer a starting point for researchers to explore the vast potential of this valuable chemical intermediate. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and electrochemical polymerization, the full potential of this compound as a cornerstone for innovation in materials science and drug discovery can be realized.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | CAS#:393-56-6 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel Triarylamine Derivatives with Dimethylamino Substituents for Application in Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 2-Fluoro-N,N-dimethylaniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorination and N,N-Dimethylation in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in the molecular design of active ingredients. Among the myriad of synthetic building blocks, fluorinated aromatic compounds have emerged as particularly valuable. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties.[1][2] This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, which can enhance metabolic stability, increase lipophilicity for better plant uptake, and improve the binding affinity to target enzymes or receptors.[1][2]
Concurrently, the N,N-dimethylaniline scaffold is a well-established pharmacophore in various biologically active molecules, including agrochemicals.[3] The dimethylamino group can serve as a key site for molecular interactions and can influence the overall electronic properties of the aromatic ring. When combined, the 2-fluoro and N,N-dimethylaniline moieties create a unique building block, 2-fluoro-N,N-dimethylaniline , with significant potential in the synthesis of novel fungicides, herbicides, and insecticides. This guide provides a detailed exploration of the role of this compound in agrochemical synthesis, complete with application notes and illustrative protocols for researchers, scientists, and professionals in drug development.
Core Principles: Why this compound is a Valuable Intermediate
The utility of this compound as a precursor in agrochemical synthesis is rooted in the synergistic effects of its constituent functional groups.
-
Enhanced Biological Efficacy: The fluorine atom at the 2-position can significantly increase the biological activity of the final agrochemical product. This enhancement can be attributed to improved interactions with the target site and increased resistance to metabolic degradation by plant or pest enzymes.[1][2]
-
Metabolic Stability: The robust carbon-fluorine bond often blocks common metabolic pathways, such as aromatic hydroxylation, leading to a longer-lasting effect of the agrochemical in the field.
-
Physicochemical Property Modulation: The presence of both the fluorine atom and the dimethylamino group allows for fine-tuning of the molecule's lipophilicity and electronic properties. This is crucial for optimizing its movement through plant tissues and its interaction with biological targets.
-
Synthetic Versatility: The aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions, providing a platform for the synthesis of a diverse range of agrochemical candidates.
Application in Insecticide Synthesis: A Case Study Inspired by Broflanilide
While a direct synthesis of a commercial insecticide starting from this compound is not prominently documented, the synthesis of the novel insecticide broflanilide provides a compelling and analogous case study.[4][5] Broflanilide is a meta-diamide insecticide with a unique mode of action, and its synthesis involves key transformations of fluorinated anilines and N-methylation steps that are highly relevant to the reactivity of this compound.[4][5]
The following workflow illustrates a generalized synthetic approach for a hypothetical insecticide, leveraging the principles demonstrated in the synthesis of related compounds.
Experimental Workflow: Synthesis of a Hypothetical Insecticide
Caption: Generalized workflow for insecticide synthesis.
Protocol 1: Electrophilic Nitration of a this compound Analog
This protocol is adapted from established procedures for the nitration of aromatic amines and serves as an example of how the this compound core can be functionalized.
Objective: To introduce a nitro group onto the aromatic ring of a this compound derivative, a common step in building more complex agrochemical scaffolds.
Materials:
-
This compound derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Dropping Funnel
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
Procedure:
-
In a round bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired nitrated product.
Expected Outcome: The introduction of a nitro group, typically at the para-position to the dimethylamino group, yielding a key intermediate for further transformations such as reduction to an amine and subsequent amide coupling.
| Parameter | Typical Value |
| Reaction Time | 1-3 hours |
| Temperature | 0-5 °C |
| Yield | 70-90% |
| Purity (post-chromatography) | >98% |
Application in Fungicide and Herbicide Synthesis
The this compound moiety can also be a valuable component in the synthesis of fungicides and herbicides. The electronic properties imparted by the fluorine and dimethylamino groups can be exploited to design molecules that interact with specific fungal or plant targets.
Conceptual Synthetic Pathway for a Fungicide
The synthesis of novel fungicides often involves the coupling of a fluorinated aniline derivative with a heterocyclic core, a common feature in many commercial fungicides.
Conceptual Fungicide Synthesis Pathway
Caption: Conceptual pathway for fungicide synthesis.
Protocol 2: Palladium-Catalyzed Cross-Coupling of a Functionalized this compound Derivative
This protocol illustrates a general method for coupling a halogenated this compound intermediate with a heterocyclic boronic acid, a common strategy in the synthesis of complex organic molecules, including agrochemicals.
Objective: To form a C-C bond between a functionalized this compound and a heterocyclic partner, creating a scaffold for a potential fungicide or herbicide.
Materials:
-
Halogenated this compound derivative (e.g., bromo-substituted)
-
Heterocyclic boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated this compound derivative (1.0 eq), the heterocyclic boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Expected Outcome: The formation of a biaryl or heteroaryl-aryl compound, which can be a key structural motif in a range of biologically active agrochemicals.
| Parameter | Typical Value |
| Reaction Time | 4-12 hours |
| Temperature | 80-100 °C |
| Yield | 60-85% |
| Purity (post-chromatography) | >97% |
Conclusion and Future Perspectives
This compound represents a strategically important building block for the synthesis of next-generation agrochemicals. Its unique combination of a fluorine atom and a dimethylamino group provides a powerful tool for medicinal chemists to fine-tune the properties of active ingredients, leading to enhanced efficacy, improved metabolic stability, and potentially more favorable environmental profiles. The synthetic protocols outlined in this guide, based on established and analogous chemical transformations, provide a solid foundation for researchers to explore the full potential of this versatile intermediate in the discovery and development of novel crop protection solutions. Further research into the direct incorporation of this compound into a wider range of agrochemical scaffolds is warranted and holds significant promise for the future of sustainable agriculture.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-N,N-dimethylaniline
Welcome to the technical support center for the synthesis of 2-fluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-tested insights to ensure the successful and efficient production of this key intermediate.
Introduction to the Synthesis and Its Challenges
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the ortho position of the aniline ring can significantly modulate the physicochemical and biological properties of the final product. The most common synthetic route involves the N-methylation of 2-fluoroaniline. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts, complicating purification and reducing the overall yield. Understanding the origins of these byproducts is crucial for optimizing the reaction and obtaining a high-purity product.
This guide will delve into the common issues encountered during the synthesis of this compound, providing a structured approach to troubleshooting and answering key questions that arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing this compound?
A1: The most common byproduct is the under-methylated intermediate, 2-fluoro-N-methylaniline . This arises from incomplete reaction. Additionally, depending on the methylating agent and reaction conditions, you may encounter over-methylation , leading to the formation of a quaternary ammonium salt. Other potential impurities include unreacted 2-fluoroaniline and byproducts from side reactions of the methylating agent.
Q2: Which methylating agent is best for this synthesis?
A2: The choice of methylating agent depends on several factors, including desired selectivity, reaction scale, and safety considerations.
-
Dimethyl carbonate is considered a green and selective methylating agent, often leading to higher yields of the desired product with minimal over-methylation.[1]
-
The Eschweiler-Clarke reaction , using formaldehyde and formic acid, is a classical and effective method that inherently avoids the formation of quaternary ammonium salts.[2][3]
-
Methyl iodide and dimethyl sulfate are highly reactive and effective methylating agents, but they have a higher tendency for over-methylation and are more toxic.[4]
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most effective techniques for monitoring the reaction.
-
TLC can provide a quick qualitative assessment of the consumption of the starting material (2-fluoroaniline) and the formation of the product and the mono-methylated byproduct.
-
GC-MS offers a more detailed and quantitative analysis, allowing for the identification and quantification of the desired product and various byproducts in the crude reaction mixture.[5][6][7][8]
Q4: My final product is a yellow to brown oil. Is this normal?
A4: Pure N,N-dimethylaniline is a colorless to pale yellow oily liquid that can darken on exposure to air and light.[9] Therefore, a yellow to brown color in the crude or even purified product is not uncommon. However, a very dark color may indicate the presence of impurities or degradation products, and further purification may be necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Increase reaction temperature: Cautiously increase the temperature, as excessive heat can lead to byproduct formation. - Use a more reactive methylating agent: Consider switching from dimethyl carbonate to methyl iodide or dimethyl sulfate, but be mindful of the increased risk of over-methylation. |
| Suboptimal Stoichiometry | - Adjust the molar ratio of reactants: Ensure an appropriate excess of the methylating agent is used to drive the reaction to completion. For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is typically used.[2][3] |
| Poor Quality Reagents | - Verify the purity of starting materials: Use freshly distilled 2-fluoroaniline and high-purity methylating agents. |
| Loss during Work-up | - Optimize extraction procedure: Ensure the aqueous phase is at the correct pH to minimize the solubility of the amine product during extraction. - Use an appropriate drying agent: Dry the organic extracts thoroughly before solvent removal. |
Problem 2: High Levels of 2-Fluoro-N-methylaniline Byproduct
| Potential Cause | Troubleshooting Steps |
| Insufficient Methylating Agent | - Increase the equivalents of the methylating agent: This will favor the formation of the dimethylated product. |
| Short Reaction Time | - Extend the reaction time: Allow more time for the second methylation to occur. |
| Low Reaction Temperature | - Increase the reaction temperature: Higher temperatures can promote the second methylation step. |
Problem 3: Presence of Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Steps |
| Use of Highly Reactive Methylating Agents | - Switch to a less reactive methylating agent: Consider using dimethyl carbonate or the Eschweiler-Clarke conditions.[1][2][3] |
| Excessive Amount of Methylating Agent | - Carefully control the stoichiometry: Use a smaller excess of the methylating agent. |
| High Reaction Temperature | - Lower the reaction temperature: This can help to reduce the rate of the third methylation. |
Problem 4: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Byproducts | - Fractional distillation under reduced pressure: This is often the most effective method for separating this compound from 2-fluoro-N-methylaniline. - Column chromatography: While less practical for large-scale purifications, silica gel chromatography can be effective for separating the product from impurities. |
| Formation of Emulsions during Work-up | - Add brine (saturated NaCl solution): This can help to break up emulsions. - Filter the mixture through celite: This can help to remove particulate matter that may be stabilizing the emulsion. |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoroaniline.
-
Add an excess of formaldehyde solution (typically 2.5-3 equivalents per amine hydrogen).
-
Slowly add an excess of formic acid (typically 2-3 equivalents per amine hydrogen). The addition is exothermic, and the reaction mixture may begin to reflux.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Expected Byproducts: The primary byproduct is 2-fluoro-N-methylaniline. The Eschweiler-Clarke reaction is known to prevent the formation of quaternary ammonium salts.[2][3]
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathway
Caption: Byproduct formation in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hmdb.ca [hmdb.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-fluoro-N,N-dimethylaniline by Column Chromatography
Welcome to the technical support guide for the purification of 2-fluoro-N,N-dimethylaniline. This center is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of purifying this specific compound using column chromatography. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
I. Foundational Principles: Understanding the Molecule and the Method
This compound is a substituted aromatic amine. Its purification via normal-phase column chromatography is governed by the interactions between the analyte, the polar stationary phase (typically silica gel), and the less polar mobile phase. The presence of the highly electronegative fluorine atom and the basic tertiary amine group are the primary determinants of its chromatographic behavior.
-
The Role of the Fluorine Atom: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[1] This increases the molecule's overall polarity compared to N,N-dimethylaniline. This enhanced polarity leads to stronger interactions with the silica gel's acidic silanol groups, necessitating a relatively more polar mobile phase for elution.
-
The Tertiary Amine Group: The lone pair of electrons on the nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, interacting strongly with the silanol groups (Si-OH) on the silica surface. This interaction can sometimes lead to peak tailing.
-
Potential Impurities: Successful purification requires an understanding of potential impurities. Common precursors in the synthesis of N,N-dimethylanilines include aniline and methylating agents.[2] A specific synthesis of this compound involves the reduction of this compound N-oxide.[3] Therefore, likely impurities could include unreacted starting materials (e.g., 2-fluoroaniline, this compound N-oxide) or over-methylated quaternary ammonium salts.
II. Experimental Workflow: From Analytical TLC to Preparative Column
A systematic approach, starting with Thin-Layer Chromatography (TLC), is crucial for developing a successful column chromatography purification method.[4]
Workflow Diagram
Caption: Systematic workflow for purification.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Category 1: Method Development & TLC
Q1: I can't see my compound on the TLC plate. What should I do?
A1: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] If UV visualization is not working, it may indicate a very low concentration.
-
Troubleshooting Steps:
-
Confirm UV Activity: First, ensure your compound has a UV chromophore, which this compound does. Check that the UV lamp is functioning correctly.
-
Use a Stain: If UV fails, use a chemical stain. While general-purpose stains like potassium permanganate (KMnO₄) can work, they can also be aggressive. A p-anisaldehyde stain can be effective for amines but may require heating.[5]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that forms colored complexes with many organic compounds and is often effective for visualizing otherwise invisible spots.[5]
-
Note on Amine-Specific Stains: Some stains, like those using cinnamaldehyde, are effective for aromatic primary amines but give negative results for tertiary amines like your target compound.[6]
-
Q2: What is a good starting solvent system for TLC analysis?
A2: A combination of a non-polar solvent and a moderately polar solvent is standard for normal-phase chromatography.
-
Recommended Starting Point: A mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc) is an excellent choice. Start with a low polarity mixture, such as 95:5 or 90:10 Hexanes:EtOAc, and gradually increase the proportion of ethyl acetate to achieve the desired separation.
-
Target Rf Value: For effective separation on a column, aim for an Rf value for your target compound of approximately 0.25-0.35 on the TLC plate.[7] An Rf of 0.49 has been reported for this compound in a 10% ethyl acetate-hexanes system, which is a very good starting point for optimization.[3]
| Solvent System (Hexanes:EtOAc) | Expected Rf of this compound | Comments |
| 95:5 | Low (<0.2) | Good for separating very non-polar impurities. |
| 90:10 | ~0.49[3] | Excellent starting point for column elution. |
| 80:20 | High (>0.6) | May cause co-elution with less polar impurities. |
Category 2: Column Packing and Sample Loading
Q3: My compound is streaking/tailing down the column. How can I fix this?
A3: Tailing is a common issue when purifying amines on silica gel. It is often caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups of the stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% by volume). This will occupy the most acidic sites on the silica, preventing your target amine from binding too strongly and resulting in sharper peaks.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolving it in a stronger solvent (like dichloromethane) for loading can cause band broadening.[8] Instead, use the dry loading technique: dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of your packed column.[8]
-
Check for Overloading: Loading too much sample for the amount of silica used will exceed the column's capacity, leading to poor separation and tailing. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 to 100:1.[4]
-
Category 3: Elution and Fraction Collection
Q4: My compound is not eluting from the column, even after I've passed a large volume of the solvent system determined by TLC.
A4: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting failure of compound elution.
Q5: I'm getting poor separation between my product and an impurity, even though they have different Rf values on TLC.
A5: This often results from improper column packing or running the column too quickly.
-
Troubleshooting Steps:
-
Optimize Flow Rate: Running the column too fast does not allow for proper equilibration between the mobile and stationary phases, leading to band broadening and poor separation.[8] Conversely, running it too slowly can also cause broadening due to diffusion.[8] Find a moderate flow rate (e.g., a few drops per second).
-
Improve Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will have channels that allow the solvent and sample to travel through without proper interaction with the silica. Always use the "wet slurry" method for packing to achieve a homogenous bed.[4]
-
Use a Gradient Elution: If two compounds are very close in polarity (isocratic elution doesn't resolve them well), a shallow gradient of increasing solvent polarity can improve separation. Start with the mobile phase that gives your product an Rf of ~0.2, and very slowly increase the percentage of the more polar solvent.
-
IV. Concluding Remarks
The successful purification of this compound by column chromatography is an achievable goal that relies on a systematic and well-informed approach. By understanding the specific chemical properties of the molecule and anticipating common chromatographic challenges, researchers can develop robust and efficient purification protocols. This guide serves as a foundational resource to aid in that process, encouraging a proactive and analytical mindset in the laboratory.
V. References
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography of Fluorinated Phenols. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Column chromatography. Retrieved from --INVALID-LINK--
-
Analytical Methods. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--
-
LCGC International. (2002, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from --INVALID-LINK--
-
PubMed. (1987). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2010, July 6). Tender, Loving Care for Aromatic Amines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). Working with fluorinated silica phases. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, August 29). On the polarity of partially fluorinated methyl groups. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). electronegativity - polar bonds in organic compounds. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2010, April 20). The C–F bond as a conformational tool in organic and biological chemistry. Retrieved from --INVALID-LINK--
-
NSF Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Retrieved from --INVALID-LINK--
-
Chemsrc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, May 30). N,N-Dimethylaniline: Synthesis, applications and toxicity. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 21). Dimethylaniline. Retrieved from --INVALID-LINK--
-
Journal of Computational Chemistry. (2009, May). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. Retrieved from --INVALID-LINK--
References
- 1. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing N-methylation of 2-fluoroaniline
Welcome to the technical support center for the selective N-methylation of 2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the prevention of over-methylation to N,N-dimethyl-2-fluoroaniline. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the N-methylation of 2-fluoroaniline, offering explanations and actionable solutions grounded in chemical principles.
Q1: My reaction is producing a significant amount of N,N-dimethyl-2-fluoroaniline. How can I improve selectivity for the mono-methylated product?
A1: Over-methylation is the most frequent challenge in this synthesis. The mono-methylated product, N-methyl-2-fluoroaniline, is often more nucleophilic than the starting 2-fluoroaniline, making it susceptible to a second methylation.[1] Several strategies can be employed to favor mono-methylation:
-
Choice of Methylating Agent: Traditional reagents like methyl iodide or dimethyl sulfate are highly reactive and often lead to over-methylation. Consider using a less reactive, "greener" methylating agent like dimethyl carbonate (DMC) .[2] DMC, when used with a suitable catalyst, can achieve high selectivity for mono-methylation.[2][3] One patented method using DMC and a molecular sieve catalyst reported a 99.2% purity of N-methyl-2-fluoroaniline with only 0.29% of the dimethylated byproduct.[4]
-
Reaction Conditions Tuning:
-
Stoichiometry: Carefully control the molar ratio of your methylating agent to 2-fluoroaniline. Using a slight excess of the aniline or a stoichiometric amount of the methylating agent can limit the extent of the second methylation.
-
Temperature and Time: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.[1] Monitor the reaction closely using techniques like GC-MS or TLC to stop it once the desired product is maximized.
-
-
Catalyst Systems: The choice of catalyst is crucial.
-
Zeolites: Alkali-metal-cation-exchanged faujasites have been shown to be effective catalysts for selective mono-N-methylation of anilines with dimethyl carbonate.[3]
-
Metal Catalysts: Specific ruthenium and iridium complexes have demonstrated high efficiency and selectivity for the N-methylation of anilines using methanol as the methylating agent, often under mild conditions.[5][6]
-
-
Continuous Flow Chemistry: For precise control over reaction parameters like temperature, pressure, and residence time, continuous flow systems are an excellent option. This technology allows for rapid optimization and can significantly improve selectivity by minimizing the time the product is exposed to the reaction conditions, thus reducing the likelihood of over-methylation.[1][2]
Q2: I am attempting a reductive amination with formaldehyde and a reducing agent, but the reaction is sluggish or incomplete. What could be the issue?
A2: Reductive amination is a powerful method for N-methylation. If you are experiencing issues, consider the following:
-
Imine Formation: The first step is the formation of an imine intermediate between 2-fluoroaniline and formaldehyde. This step can be slow for less nucleophilic aromatic amines. Gentle heating might be necessary to drive this equilibrium forward.[7] However, be cautious as excessive heat can lead to side reactions.
-
Choice of Reducing Agent: The reducing agent must be capable of reducing the iminium ion formed in the next step without reducing the formaldehyde.
-
Sodium triacetoxyborohydride is often a good choice as it is mild and selective.
-
Formic acid in the Eschweiler-Clarke reaction serves as both the C1 source (with formaldehyde) and the hydride donor.[8][9][10] This classic reaction is known for stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[8][9]
-
-
pH Control: The pH of the reaction medium is critical. The reaction requires a slightly acidic environment to facilitate imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.
Q3: My purification is difficult due to the close boiling points of N-methyl-2-fluoroaniline and N,N-dimethyl-2-fluoroaniline. What are the best separation strategies?
A3: The boiling points of N-methylaniline (195.7°C) and N,N-dimethylaniline (193.5°C) are very close, making simple distillation challenging.[11] The same principle applies to their fluorinated analogs.
-
Fractional Distillation: While difficult, high-efficiency fractional distillation with a long column and careful control of the reflux ratio can sometimes achieve separation.
-
Chromatography: Column chromatography on silica gel is a reliable method for separating the mono- and di-methylated products on a laboratory scale. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
Chemical Separation (Hinsberg Test): A classical chemical method involves reacting the mixture with benzenesulfonyl chloride in the presence of a base.[12]
-
The primary amine (unreacted 2-fluoroaniline) forms a sulfonamide that is soluble in the base.
-
The secondary amine (N-methyl-2-fluoroaniline) forms an insoluble sulfonamide.
-
The tertiary amine (N,N-dimethyl-2-fluoroaniline) does not react. This allows for separation based on solubility differences, after which the sulfonamides can be hydrolyzed back to the amines.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the N-methylation of 2-fluoroaniline.
Q4: What is the underlying reason for over-methylation in aniline derivatives?
A4: The nitrogen atom in a primary aromatic amine has a lone pair of electrons that makes it nucleophilic. After the first methylation, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added methyl group. This increased nucleophilicity makes the secondary amine more reactive towards the methylating agent, leading to the formation of the tertiary amine.[1]
Q5: Can the Eschweiler-Clarke reaction be used for the selective mono-methylation of 2-fluoroaniline?
A5: The Eschweiler-Clarke reaction, which uses formaldehyde and excess formic acid, is primarily known for the exhaustive methylation of primary and secondary amines to tertiary amines without forming quaternary ammonium salts.[8][9][10][13][14] While it is a robust method, achieving selective mono-methylation of a primary amine can be challenging because the intermediate secondary amine is often more reactive than the starting primary amine.[8] Therefore, careful control of stoichiometry and reaction conditions would be necessary, and even then, a mixture of products is likely.
Q6: Are there any "green" and sustainable methods for the N-methylation of 2-fluoroaniline?
A6: Yes, there is a significant research focus on developing more environmentally friendly methylation protocols.
-
Methanol is considered a green methylating agent and can be used with various catalysts, including those based on iridium, ruthenium, and copper.[5][6][15][16] These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5][16]
-
Dimethyl carbonate (DMC) is another green reagent that is non-toxic and biodegradable.[2] It has been successfully used for the selective N-monomethylation of anilines.[2][3]
-
Carbon dioxide (CO2) is also being explored as a C1 source for N-methylation in the presence of a reducing agent like hydrosilanes.[17][18]
Q7: How can I confirm the identity and purity of my N-methyl-2-fluoroaniline product?
A7: A combination of spectroscopic techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a new singlet or doublet corresponding to the N-methyl protons (typically around 2.8-3.0 ppm). The integration of this peak relative to the aromatic protons will confirm the mono-methylation.
-
¹³C NMR: A new signal for the N-methyl carbon will appear.
-
¹⁹F NMR: The fluorine signal will be present, and its coupling pattern can provide additional structural information.
-
-
Mass Spectrometry (MS): GC-MS is excellent for determining the molecular weight of the product and any byproducts, confirming the addition of one or two methyl groups.
-
Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine in N-methyl-2-fluoroaniline will be different from the symmetric and asymmetric N-H stretches of the primary amine in 2-fluoroaniline.
III. Experimental Protocols & Data
Recommended Protocol: Selective Mono-N-methylation using Dimethyl Carbonate
This protocol is adapted from methodologies demonstrating high selectivity for mono-methylation.[2][3][4]
Materials:
-
2-fluoroaniline
-
Dimethyl carbonate (DMC)
-
Zeolite catalyst (e.g., Na-exchanged Y faujasite) or a suitable base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Standard laboratory glassware for reflux and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
To the flask, add 2-fluoroaniline (1.0 eq), the zeolite catalyst (or base, ~1.2 eq), and the anhydrous solvent.
-
Add dimethyl carbonate (1.0-1.2 eq). Note: Precise control of stoichiometry is key to selectivity.
-
Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed or the desired product concentration is reached, cool the reaction to room temperature.
-
Filter off the catalyst/base and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate N-methyl-2-fluoroaniline.
Data Summary: Comparison of Methylating Agents
| Methylating Agent | Typical Conditions | Selectivity for Mono-methylation | Key Considerations |
| Methyl Iodide/Sulfate | Base (e.g., K₂CO₃), solvent (e.g., acetone) | Low to moderate | Highly reactive, toxic, prone to over-methylation. |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Heat (80-100°C) | Low (favors di-methylation) | Stops at tertiary amine, avoids quaternary salts.[8][9][13] |
| Methanol | Metal catalyst (e.g., Ru, Ir), base, heat | Good to excellent | Green reagent, relies on catalyst performance.[5][15][16] |
| Dimethyl Carbonate (DMC) | Zeolite catalyst or base, heat | Excellent | Green reagent, high selectivity achievable.[2][3] |
IV. Visualizing the Process
Reaction Pathway and Selectivity Challenge
The following diagram illustrates the competitive reaction pathways leading to the desired mono-methylated product and the undesired di-methylated byproduct.
Caption: Competing pathways in the N-methylation of 2-fluoroaniline.
Troubleshooting Workflow
This decision tree provides a logical approach to diagnosing and solving common issues in your N-methylation reaction.
Caption: A decision tree for troubleshooting N-methylation reactions.
V. References
-
ResearchGate. (n.d.). Selective N-monomethylation of primary amines | Request PDF. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Retrieved January 3, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Selective monomethylation of primary amines with simple electrophiles. Retrieved January 3, 2026, from --INVALID-LINK--
-
The Vespiary. (2009). Monomethylation of primary amines: N-methyl-2-phenethylamine. Retrieved January 3, 2026, from --INVALID-LINK--
-
ACS Publications. (1999). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved January 3, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Selective N-monomethylation of primary amines. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reddit. (2023). Methylation of NH2 Troubleshooting? Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of N‐methylaniline by aniline alkylation with methanol over.... Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. Retrieved January 3, 2026, from --INVALID-LINK--
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 3, 2026, from --INVALID-LINK--
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 3, 2026, from --INVALID-LINK--
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 3, 2026, from --INVALID-LINK--
-
DSpace@MIT. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF. Retrieved January 3, 2026, from --INVALID-LINK--
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 3, 2026, from --INVALID-LINK--
-
SpringerLink. (2017). methylation of amines using formic acid via simple inorganic base catalysis. Retrieved January 3, 2026, from --INVALID-LINK--
-
Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines. Retrieved January 3, 2026, from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Fluoro-N-methylaniline synthesis. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved January 3, 2026, from --INVALID-LINK--
-
Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Retrieved January 3, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN111423342A - Preparation method for co-production of N-methyl-2-fluoroaniline and crystalline sulfanilamide. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). N‐Methylation of aromatic amines using formic acid as the unique carbon.... Retrieved January 3, 2026, from --INVALID-LINK--_
-
University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved January 3, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved January 3, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved January 3, 2026, from --INVALID-LINK--
-
Indian Academy of Sciences. (1998). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved January 3, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective N -Methylation of Aliphatic Amines with CO 2 and Hydrosilanes Using Nickel-Phosphine Catalysts | Request PDF. Retrieved January 3, 2026, from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved January 3, 2026, from --INVALID-LINK--
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved January 3, 2026, from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Recent developments in reductive N-methylation with base-metal catalysts. Retrieved January 3, 2026, from --INVALID-LINK--
-
BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. Retrieved January 3, 2026, from --INVALID-LINK--
-
R Discovery. (2019). New insights into the dissociation dynamics of methylated anilines. Retrieved January 3, 2026, from --INVALID-LINK--
-
PubChem. (n.d.). 2-Fluoro-N-methylaniline. Retrieved January 3, 2026, from --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved January 3, 2026, from --INVALID-LINK--
-
PubMed. (2019). Functional Selectivity Revealed by N-Methylation Scanning of Human Urotensin II and Related Peptides. Retrieved January 3, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved January 3, 2026, from --INVALID-LINK--
-
Google Patents. (n.d.). CN115197072B - Preparation method of N-alkyl-2-fluoroaniline. Retrieved January 3, 2026, from --INVALID-LINK--
-
ResearchGate. (2018). Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. iris.unive.it [iris.unive.it]
- 4. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 6. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. synarchive.com [synarchive.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. quora.com [quora.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 2-fluoro-N,N-dimethylaniline under acidic and basic conditions
Welcome to the technical support center for 2-fluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under acidic and basic conditions, potential degradation pathways, and best practices for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many N,N-dialkylanilines, the primary stability concerns for this compound are oxidative degradation and potential N-dealkylation, particularly under harsh acidic or basic conditions, or upon exposure to light and elevated temperatures.[1][2][3][4] The presence of the fluorine atom on the aromatic ring can also influence its reactivity and degradation profile.
Q2: How does pH affect the stability of this compound?
A2: In acidic solutions, the tertiary amine can be protonated, which may increase its solubility in aqueous media but can also make it susceptible to acid-catalyzed hydrolysis or rearrangement, although N,N-dimethylanilines are generally more stable than their primary or secondary aniline counterparts.[5] Under basic conditions, while the free base is less soluble in water, it may be more susceptible to oxidation.[6] The specific pH that induces degradation and the corresponding rates need to be determined empirically through forced degradation studies.[7]
Q3: What are the likely degradation products of this compound under stress conditions?
A3: Based on the known chemistry of N,N-dialkylanilines, potential degradation products could include:
-
N-Oxides: Formed through oxidation of the tertiary amine.[2]
-
N-demethylated products: Such as 2-fluoro-N-methylaniline and 2-fluoroaniline, resulting from the cleavage of one or both methyl groups.[1][2]
-
Ring-hydroxylated species: Although less common, hydroxylation of the aromatic ring is a possible metabolic and chemical degradation pathway.[5]
-
Polymerization products: Under strongly oxidative or acidic conditions, colored polymeric impurities may form.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), and at room temperature.[8] For solutions, it is advisable to use deoxygenated solvents and store them in amber vials at low temperatures.[4]
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC/GC)
Possible Causes:
-
On-Column Degradation: The analytical conditions themselves (e.g., high injector temperature in GC, acidic mobile phase in HPLC) might be causing the degradation of the analyte.
-
Sample Preparation Induced Degradation: The sample might be degrading during preparation due to exposure to air, light, or incompatible solvents.
-
Inherent Instability: The sample may have degraded during storage.
Troubleshooting Steps:
-
Method Optimization:
-
HPLC: Use a less acidic or basic mobile phase if possible. Employ a lower column temperature.
-
GC: Lower the injector port temperature. Use a less active column phase. Consider derivatization to a more stable compound before analysis.
-
-
Sample Handling:
-
Prepare samples immediately before analysis.
-
Use amber vials to protect from light.[4]
-
Purge solvents with an inert gas to remove dissolved oxygen.
-
-
Investigate Degradants:
-
Use a diode array detector (DAD) or mass spectrometer (MS) to get UV spectra and mass information of the unknown peaks, which can help in their identification.[9]
-
Issue 2: Color Change or Precipitation in Solutions
Possible Causes:
-
Oxidation: Anilines are prone to oxidation, which often leads to the formation of colored impurities.[4] This can be accelerated by exposure to air and light.
-
Polymerization: Under certain conditions, aniline derivatives can polymerize, leading to insoluble materials.
-
pH-dependent Solubility: The solubility of this compound is pH-dependent. Precipitation may occur if the pH of the solution changes.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvent Choice: Ensure the chosen solvent is appropriate for the intended pH range and is free of peroxides and other oxidizing impurities.
-
Antioxidants: Consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions for long-term storage, but be mindful of potential interference in downstream applications.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[7][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV/DAD or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound to a glass vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | N-demethylated products, potential ring modifications |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 h | N-oxides, N-demethylated products |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | N-oxides, hydroxylated species |
| Thermal | Dry Heat | 80°C | 48 h | Various decomposition products |
| Photolytic | UV light (254 nm) | Room Temp. | 24 h | Photodegradation products, colored impurities |
Visualizations
Degradation Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. The N- and α- C-Oxidation of N,N-Dialkylanilines by Rabbit Liver Microsomes in vitro (1979) | J. W. Gorrod | 13 Citations [scispace.com]
- 3. Reactions of NN-dialkylanilines with diethyl azodicarboxylate and with ozone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 393-56-6 [sigmaaldrich.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Degradation Pathways of 2-Fluoro-N,N-dimethylaniline in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-N,N-dimethylaniline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the degradation of this compound in various reaction mixtures. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: Appearance of an Unexpected Byproduct with a Mass Increase of 16 amu
Symptoms:
-
LC-MS analysis of your reaction mixture shows a new peak with a mass-to-charge ratio (m/z) that is 16 units higher than that of this compound.
-
You may observe a change in the color of your reaction mixture over time.
Potential Cause: N-Oxidation
The nitrogen atom in this compound is susceptible to oxidation, leading to the formation of this compound N-oxide.[1] This is a common degradation pathway for tertiary amines, especially in the presence of oxidizing agents or under conditions that can generate reactive oxygen species.[1]
Solutions and Preventative Measures:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and potential peroxide impurities.
-
Avoid Oxidizing Agents: If your reaction chemistry allows, avoid the use of strong oxidizing agents. If an oxidant is necessary, consider using a milder reagent or adding it slowly at a controlled temperature.
-
Antioxidants: For storage or in non-reactive systems, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Problem 2: Formation of 2-Fluoro-N-methylaniline and Formaldehyde Byproducts
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of 2-fluoro-N-methylaniline (a loss of a methyl group).
-
You may detect formaldehyde or its derivatives in your reaction mixture.
-
A decrease in the yield of your desired product is observed.
Potential Cause: Oxidative N-Dealkylation
This is a well-documented degradation pathway for N,N-dimethylanilines.[2][3] The reaction proceeds through the oxidation of one of the methyl groups, leading to an unstable hemiaminal intermediate that subsequently decomposes to 2-fluoro-N-methylaniline and formaldehyde. This process can be catalyzed by various factors, including enzymes (like cytochrome P450 in biological systems), metal ions, and oxidizing agents.[2][3] The ortho-fluoro substituent can influence the rate of this process through electronic and steric effects.[4][5]
Solutions and Preventative Measures:
-
Temperature Control: Perform your reaction at the lowest effective temperature to minimize thermal contributions to oxidative degradation.
-
Metal Sequestration: If metal catalysis is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
pH Control: The stability of anilines can be pH-dependent.[6] Evaluate the optimal pH for your reaction to minimize degradation. For storage, a slightly acidic pH may be beneficial to protonate the amine and reduce its susceptibility to oxidation.
Problem 3: Discoloration of the Reaction Mixture and Formation of Polymeric Material
Symptoms:
-
The reaction mixture turns dark, often brown or black.
-
You observe the formation of insoluble, tar-like material.
-
Purification of the desired product is difficult due to the presence of these impurities.
Potential Cause: Oxidative Coupling and Polymerization
Aniline derivatives can undergo oxidative coupling reactions to form colored dimeric and polymeric species.[7] This is often initiated by the formation of radical cations, which can then couple. The fluorine atom's position on the ring will direct the positions of this coupling.
Solutions and Preventative Measures:
-
Radical Scavengers: If a free-radical mechanism is suspected, the addition of a radical scavenger, such as hydroquinone or BHT, may inhibit polymerization.
-
Light Protection: Protect your reaction from light, as photochemical processes can initiate radical formation. Use amber glassware or cover your reaction setup with aluminum foil.
-
Concentration Effects: In some cases, running the reaction at a lower concentration can disfavor intermolecular coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are:
-
N-Oxidation: Formation of this compound N-oxide.
-
N-Dealkylation: Loss of one or both methyl groups to form 2-fluoro-N-methylaniline and subsequently 2-fluoroaniline.
-
Ring Hydroxylation: Although less common under typical synthetic conditions, hydroxylation of the aromatic ring can occur, especially in biological systems or under harsh oxidative conditions.
-
Oxidative Coupling/Polymerization: Formation of colored, higher molecular weight byproducts.
Q2: How does the ortho-fluoro substituent affect the stability of this compound compared to N,N-dimethylaniline?
A2: The ortho-fluoro substituent has two main effects:
-
Electronic Effect: Fluorine is an electron-withdrawing group, which can decrease the electron density on the nitrogen atom, potentially making it less susceptible to oxidation compared to the unsubstituted N,N-dimethylaniline.
-
Steric Effect: The presence of the fluorine atom in the ortho position can create steric hindrance around the nitrogen atom.[4] This may hinder the approach of bulky reagents or solvents, potentially slowing down certain degradation reactions.[4][8] This is often referred to as the "ortho effect."[4][8]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In an amber, tightly sealed container to protect from light.
-
Purity: Ensure the material is of high purity, as impurities can sometimes catalyze degradation.
Q4: I am performing a reaction that requires elevated temperatures. How can I minimize the thermal degradation of this compound?
A4: To minimize thermal degradation:
-
Optimize Reaction Time: Determine the minimum reaction time required for the completion of your desired transformation.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the heating process.
-
Antioxidants: If compatible with your reaction, consider the use of a high-boiling antioxidant.
-
Stepwise Heating: If possible, use a stepwise heating profile rather than prolonged heating at a high temperature.
Data and Protocols
Table 1: Common Degradation Products of this compound and their Mass Spectrometric Signatures
| Degradation Product | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₀FN | 139.17 | 140.09 |
| This compound N-oxide | C₈H₁₀FNO | 155.17 | 156.08 |
| 2-Fluoro-N-methylaniline | C₇H₈FN | 125.15 | 126.07 |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | 112.05 |
Protocol: Forced Degradation Study of this compound by HPLC-MS
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[1][6][9]
1. Preparation of Stock Solution: a. Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions: a. Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. d. Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours. e. Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours. f. Control Sample: Keep a sample of the stock solution at room temperature, protected from light.
3. Sample Analysis by HPLC-MS: a. After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. b. Dilute all samples to a suitable concentration for HPLC-MS analysis. c. Analyze the samples using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). d. Monitor the eluent using a diode array detector (DAD) and a mass spectrometer (MS) to identify and characterize any degradation products.
4. Data Analysis: a. Compare the chromatograms of the stressed samples with the control sample to identify new peaks. b. Analyze the mass spectra of the new peaks to determine their molecular weights and propose potential structures.
Visualizations
Diagram 1: Primary Degradation Pathways of this compound
Caption: Key degradation routes of this compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for identifying degradation products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ajrconline.org [ajrconline.org]
Challenges in the scale-up synthesis of 2-fluoro-N,N-dimethylaniline
Welcome to the technical support center for the synthesis of 2-fluoro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of this important chemical intermediate. Our goal is to bridge the gap between laboratory-scale procedures and industrial production by addressing practical issues with scientifically grounded explanations.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a critical step in the manufacturing of various pharmaceuticals and specialty chemicals. While several synthetic routes exist, the most common involve the N,N-dimethylation of 2-fluoroaniline. The primary challenge in scaling up this synthesis lies in maintaining high selectivity, yield, and purity while ensuring operational safety and managing process economics. Common issues include incomplete reactions, formation of the mono-methylated byproduct (2-fluoro-N-methylaniline), and difficulties in purification.
This guide will explore these challenges in a question-and-answer format, providing troubleshooting strategies and detailed protocols to empower you to overcome these hurdles.
Troubleshooting Guide & FAQs
Section 1: Reaction and Process Control
Question 1: My reaction is showing incomplete conversion of 2-fluoroaniline, even with extended reaction times. What are the likely causes and how can I address this on a larger scale?
Answer: Incomplete conversion during the scale-up of this compound synthesis is a frequent issue, often stemming from mass and heat transfer limitations that are less pronounced at the lab scale.[1][2][3]
-
Causality:
-
Poor Mixing: In large reactors, inadequate agitation can lead to localized "dead zones" where reactants are not sufficiently mixed.[4] This is particularly problematic in heterogeneous reaction mixtures. The effectiveness of mixing does not always scale linearly with the increase in volume, and what works in a small flask may be insufficient in a large vessel.[4][5]
-
Inefficient Heat Transfer: Many N,N-dimethylation reactions, such as the Eschweiler-Clarke reaction, are exothermic.[6][7] As the reactor size increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat of reaction.[1] This can lead to localized hot spots that may cause side reactions or decomposition, and cooler zones where the reaction rate is significantly slower.[8]
-
Reagent Addition Rate: On a larger scale, the rate of addition of the methylating agent becomes critical. A slow addition rate might be necessary to control the exotherm, but if it's too slow, the overall reaction time will be prolonged, and side reactions could become more prevalent.
-
-
Troubleshooting and Solutions:
-
Optimize Agitation:
-
Impeller Selection: Ensure the impeller design (e.g., pitched-blade turbine, hydrofoil) is appropriate for the viscosity and density of your reaction mixture to promote good top-to-bottom turnover.
-
Baffles: Use baffles in the reactor to prevent vortex formation and improve mixing efficiency.
-
Computational Fluid Dynamics (CFD) Modeling: For critical processes, CFD modeling can help predict mixing patterns and identify potential dead zones in your specific reactor geometry.[9]
-
-
Enhance Heat Transfer:
-
Jacketed Reactors: Utilize reactors with efficient jacketing for heating and cooling. Ensure the heat transfer fluid is flowing at an optimal rate.
-
Internal Coils: For very large reactors, internal cooling coils can provide additional surface area for heat exchange.
-
Controlled Reagent Addition: Implement a controlled addition profile for the methylating agent, linking the addition rate to the internal temperature of the reactor to maintain a stable exotherm.
-
-
Consider a Different Synthetic Route for Scale-up:
-
Question 2: I am observing a significant amount of the mono-methylated byproduct, 2-fluoro-N-methylaniline. How can I improve the selectivity towards the desired N,N-dimethylated product?
Answer: Achieving high selectivity for the di-methylated product is a common challenge, as the mono-methylated intermediate is often formed. The key is to manipulate the reaction conditions to favor the second methylation step.
-
Causality:
-
Stoichiometry of Methylating Agent: Insufficient methylating agent will naturally lead to a mixture of mono- and di-methylated products.
-
Reaction Kinetics: The rate of the second methylation can be slower than the first, especially if there is steric hindrance from the first methyl group.
-
Reactivity of the Intermediate: The mono-methylated aniline may have different solubility or reactivity compared to the starting material, affecting its participation in the second methylation step.
-
-
Troubleshooting and Solutions:
-
Adjust Stoichiometry:
-
Use a slight excess of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction). The optimal excess should be determined experimentally, as a large excess can lead to impurities and complicate the work-up.
-
-
Optimize Reaction Temperature and Time:
-
Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable di-methylated product. However, this must be balanced against the potential for byproduct formation and decomposition.
-
-
Choice of Methylating Agent and Catalyst:
-
Eschweiler-Clarke Reaction: This is a classic method for N,N-dimethylation and is known for driving the reaction to the tertiary amine without the formation of quaternary ammonium salts.[14][15][16]
-
Catalytic Routes: The use of specific heterogeneous catalysts, such as Ru/C or Cu-Zr bimetallic nanoparticles, can offer high selectivity for N,N-dimethylation under optimized conditions.[10][11][14][17][18]
-
-
Question 3: The work-up of my large-scale reaction is problematic. I'm experiencing emulsion formation during aqueous washes and filtration is very slow. What can I do?
Answer: Work-up and purification are often where scale-up challenges become most apparent. What is a simple separation in the lab can become a major bottleneck in a plant setting.
-
Causality:
-
Emulsion Formation: Amines can act as surfactants, stabilizing emulsions, especially if the pH of the aqueous phase is not well-controlled or if there are fine solid byproducts present.
-
Slow Filtration: The formation of fine, gelatinous precipitates or the presence of viscous tars can clog filter media. This can be exacerbated by poor temperature control during quenching or neutralization.
-
-
Troubleshooting and Solutions:
-
Breaking Emulsions:
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Acidifying to a low pH will protonate the amine, making it water-soluble and potentially breaking the emulsion. Conversely, a strongly basic wash can also be effective.
-
Brine Wash: Washing with a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., methyl tert-butyl ether (MTBE)) can sometimes alter the interfacial tension and break the emulsion.
-
-
Improving Filtration:
-
Filter Aid: Use a filter aid such as Celite® (diatomaceous earth) to create a more porous filter cake and improve filtration speed.
-
Temperature Control: Ensure the temperature during quenching and neutralization is controlled to promote the formation of larger, more easily filterable crystals or particles.
-
Solvent Selection for Crystallization/Precipitation: If the product is isolated by precipitation, the choice of anti-solvent and the rate of addition are critical for controlling particle size.
-
-
Section 2: Purification
Question 4: I am struggling to achieve high purity of this compound at a large scale using distillation. What are the common pitfalls and how can I optimize this process?
Answer: Vacuum distillation is the most common method for purifying liquid amines like this compound. However, several challenges can arise during scale-up.[19][20][21]
-
Causality:
-
Thermal Decomposition: Anilines can be susceptible to thermal degradation at high temperatures. The boiling point of this compound is relatively high, and prolonged exposure to high temperatures in the distillation pot can lead to decomposition and color formation.[21][22]
-
Close Boiling Impurities: The mono-methylated intermediate (2-fluoro-N-methylaniline) and other byproducts may have boiling points close to the product, making separation by simple distillation difficult.
-
Foaming: The presence of impurities or degradation products can cause foaming in the distillation column, leading to carryover of less volatile components into the distillate.
-
-
Troubleshooting and Solutions:
-
Vacuum Distillation: Always perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[19][20][22]
-
Fractional Distillation: Use a packed or trayed distillation column to improve the separation efficiency between closely boiling components. The height and type of packing or number of trays will depend on the required purity and the vapor pressure difference of the components.
-
Control of Distillation Parameters:
-
Pot Temperature: Keep the pot temperature as low as possible by using a deep vacuum.
-
Reflux Ratio: Optimize the reflux ratio to achieve the desired separation without excessively long distillation times.
-
-
Pre-treatment before Distillation:
-
Aqueous Washes: Perform thorough acidic and basic washes during the work-up to remove as many impurities as possible before distillation.
-
Carbon Treatment: A treatment with activated carbon can sometimes be used to remove colored impurities before distillation.[23]
-
-
Section 3: Safety
Question 5: What are the key safety considerations I need to be aware of when scaling up the synthesis of this compound?
Answer: Process safety is paramount during scale-up. A thorough hazard assessment is crucial before undertaking any large-scale synthesis.[6][24][25][26]
-
Key Hazards and Mitigation Strategies:
-
Exothermic Reactions:
-
Hazard: As discussed, methylation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[7]
-
Mitigation:
-
Reaction Calorimetry: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing a safe cooling system for the large-scale reactor.[24]
-
Emergency Preparedness: Have a clear plan for managing a loss of cooling, which may include an emergency quenching system.
-
-
-
Toxicity of Reagents:
-
Dimethyl Sulfate: If used as a methylating agent, it is extremely toxic and a suspected carcinogen.[27] It is readily absorbed through the skin.
-
Mitigation: Use in a closed system with appropriate personal protective equipment (PPE), including gloves, and have a decontamination solution (e.g., aqueous ammonia) readily available.
-
-
2-Fluoroaniline: This starting material is toxic and a skin and eye irritant.
-
Mitigation: Handle in a well-ventilated area with appropriate PPE.
-
-
-
Gaseous Byproducts:
-
Eschweiler-Clarke Reaction: This reaction evolves carbon dioxide.
-
Mitigation: Ensure the reactor is properly vented to prevent pressure buildup. On a large scale, the off-gas may need to be scrubbed.
-
-
-
Experimental Protocols
Protocol 1: Eschweiler-Clarke N,N-dimethylation of 2-fluoroaniline
This protocol is a representative lab-scale procedure that can be adapted for scale-up, keeping in mind the challenges discussed above.
-
To a stirred solution of 2-fluoroaniline (1.0 eq) in formic acid (3.0 eq), add formaldehyde (37 wt. % in H₂O, 2.5 eq) portion-wise, maintaining the internal temperature below 40 °C with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 8-12 hours. Monitor the reaction progress by TLC or GC/MS.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and a strong base (e.g., 50% NaOH solution) until the pH is >12.
-
Extract the product with a suitable organic solvent (e.g., toluene or MTBE).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Diagram 1: Key Decision Points in Scale-Up Troubleshooting
Caption: Troubleshooting workflow for scaling up the synthesis.
Diagram 2: Synthetic Pathways to this compound
Caption: Common synthetic routes to the target compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 5. visimix.com [visimix.com]
- 6. helgroup.com [helgroup.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | The Role of Heat Transfer Limitations in Polymer Pyrolysis at the Microscale [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 20. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 21. quora.com [quora.com]
- 22. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 23. Amine Washing with FAUDI Activated Charcoal Filters Type P62 [faudi.de]
- 24. Process Safety Management (PSM) in Pharma API - Pharma Engineering [pharmacalculations.com]
- 25. Process Safety Management | Occupational Safety and Health Administration [osha.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Amine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Fluoro-N,N-dimethylaniline
Welcome to the technical support center for the synthesis of 2-fluoro-N,N-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By explaining the causality behind experimental choices, this document aims to empower you to optimize your reaction yields, improve product purity, and troubleshoot effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The introduction of the fluorine atom and the dimethylamino group imparts specific electronic and steric properties crucial for molecular recognition and biological activity. While several synthetic routes exist, the most common laboratory-scale approach is the N,N-dimethylation of 2-fluoroaniline.
This seemingly straightforward SN2 reaction or reductive amination can be plagued by issues such as low conversion, over-methylation, and difficult purification, all of which negatively impact the final yield. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Problem 1: Low Conversion or No Product Formation
Question: My reaction shows very low conversion of 2-fluoroaniline to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and solutions.
-
Cause A: Poor Reagent Quality or Reactivity
-
The "Why": The nucleophilicity of the starting aniline is a key factor. The fluorine atom at the ortho position is an electron-withdrawing group, which slightly reduces the nucleophilicity of the amine compared to aniline itself.[1] Furthermore, the purity of your reagents is paramount. Wet solvents or old reagents can inhibit the reaction.
-
Solutions:
-
Verify Starting Material: Ensure your 2-fluoroaniline is pure and free from contaminants. An older bottle may have oxidized.
-
Use a High-Quality Methylating Agent: For SN2 reactions, agents like dimethyl sulfate or methyl iodide are highly effective.[2][3] However, they are highly toxic.[2][4][5][6] Dimethyl carbonate (DMC) is a greener, less toxic alternative, but often requires higher temperatures (e.g., >150-200°C) to achieve good conversion.[7]
-
Ensure Anhydrous Conditions: Moisture can react with strong bases and some methylating agents. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
-
Cause B: Inappropriate Reaction Conditions
-
The "Why": Every reaction has an optimal temperature and time. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of reagents or the product.[1] The choice of base and solvent is also critical for creating the right environment for the reaction to proceed.
-
Solutions:
-
Optimize Temperature: If using potent alkylating agents like dimethyl sulfate, the reaction may proceed at or slightly above room temperature. For less reactive agents like DMC, higher temperatures are necessary.[7] A stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction by TLC or GC can help identify the sweet spot.[1]
-
Select the Right Base: A non-nucleophilic base is needed to deprotonate the aniline (or the resulting secondary amine) without competing in the methylation reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH)[8], or a tertiary amine like triethylamine (TEA) or DIPEA. The strength of the base should be matched to the reaction; NaH is a very strong, non-nucleophilic base suitable for deprotonating the aniline effectively.[8]
-
Solvent Choice: Polar aprotic solvents like THF, DMF, or acetonitrile are generally good choices as they can dissolve the reactants and stabilize charged intermediates formed during an SN2 reaction.[8]
-
-
-
Cause C: Alternative Synthetic Route - Reductive Amination
-
The "Why": The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines to tertiary amines.[9][10][11][12][13] It uses formaldehyde as the carbon source and formic acid as the reducing agent. A major advantage is that it inherently avoids the formation of quaternary ammonium salts.[10][11]
-
Solution:
-
Problem 2: Significant Formation of Byproducts
Question: My TLC/GC-MS analysis shows multiple spots/peaks besides my product. What are these impurities and how can I prevent them?
Answer: Byproduct formation is a common yield-killer. The two most likely culprits are N-methyl-2-fluoroaniline (mono-methylation) and a quaternary ammonium salt (over-methylation).
-
Cause A: Incomplete Methylation (Mono-methylation)
-
The "Why": The reaction may not have gone to completion, leaving the intermediate N-methyl-2-fluoroaniline. This can happen if insufficient methylating agent or base is used, or if the reaction time is too short.
-
Solutions:
-
Adjust Stoichiometry: Ensure at least two equivalents of the methylating agent and a suitable amount of base are used to drive the reaction to the dimethylated product. A slight excess of the methylating agent can be beneficial.
-
Increase Reaction Time: Monitor the reaction progress using TLC or GC. Continue the reaction until the mono-methylated intermediate is consumed.
-
-
-
Cause B: Over-methylation (Quaternary Salt Formation)
-
The "Why": The desired tertiary amine product is still nucleophilic and can react with the alkylating agent to form a quaternary ammonium salt.[14] This is particularly problematic with highly reactive methylating agents like methyl iodide and dimethyl sulfate.[14]
-
Solutions:
-
Control Stoichiometry Carefully: Avoid a large excess of the methylating agent.
-
Switch to Reductive Amination: The Eschweiler-Clarke reaction mechanism does not allow for the formation of quaternary ammonium salts, making it an excellent strategy to avoid this byproduct.[10]
-
-
Problem 3: Difficult Product Isolation and Purification
Question: My workup is messy, and I'm losing a significant amount of product during column chromatography. Are there better purification strategies?
Answer: A robust purification strategy is key to obtaining a high yield of pure product.
-
Cause A: Inefficient Workup
-
The "Why": Aniline derivatives can be basic, leading to emulsion formation during aqueous extractions if the pH is not controlled. The quaternary salt byproduct, being a salt, will partition into the aqueous layer, but the starting material, mono-methylated intermediate, and product are all organic-soluble.
-
Solutions:
-
Acid/Base Extraction: After the reaction, quench carefully and perform an extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted anilines. Then, make the aqueous layer basic (e.g., with NaOH) to a pH > 11 and extract your product back into an organic solvent.[11] Finally, wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate.
-
Acylation of Impurities: A clever method for removing primary (2-fluoroaniline) and secondary (N-methyl-2-fluoroaniline) amine impurities is to treat the crude product with an organic acid anhydride.[15] The resulting amides have very different polarities and boiling points, making separation by distillation or chromatography much easier. The unreacted tertiary amine can then be purified.[15]
-
-
-
Cause B: Suboptimal Chromatography
-
The "Why": Aniline derivatives can streak on silica gel, which is acidic. This leads to poor separation and product loss.
-
Solutions:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-polar tertiary amine base. A common method is to prepare the silica slurry in a solvent system containing ~1% triethylamine. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Consider an Alternative: If chromatography is still problematic, consider vacuum distillation for purification, as this compound is a liquid at room temperature.
-
-
Diagrams: Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Reaction Mechanism: Eschweiler-Clarke
This diagram illustrates the key steps in the Eschweiler-Clarke reaction, which avoids over-methylation.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Frequently Asked Questions (FAQs)
-
Q1: What is the best methylating agent to use?
-
This depends on your priorities. For reactivity and lower temperatures, dimethyl sulfate and methyl iodide are very effective but are highly toxic and carcinogenic.[2][6] For a safer, greener alternative, dimethyl carbonate (DMC) is a good choice, but requires higher reaction temperatures.[2][7] For avoiding over-alkylation and using a classic, robust method, the formaldehyde/formic acid system (Eschweiler-Clarke reaction) is excellent.[9][10]
-
-
Q2: How critical is the choice of base?
-
Very critical. The base must be strong enough to deprotonate the amine without being nucleophilic itself. Potassium carbonate (K₂CO₃) is a mild, inexpensive choice. For a stronger, non-nucleophilic option, sodium hydride (NaH) is often used, particularly when deprotonating the less reactive aniline starting material.[8]
-
-
Q3: How can I monitor the reaction effectively?
-
Thin Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting material, the mono-methylated intermediate, and the final product (e.g., 10-20% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) is ideal.
-
-
Q4: What are the primary safety concerns for this synthesis?
-
Toxicity of Methylating Agents: Dimethyl sulfate and methyl iodide are potent carcinogens and are readily absorbed through the skin.[2][5][6] Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves.[5][16]
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it under an inert atmosphere.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Understand the hazards of all chemicals used by consulting their Safety Data Sheets (SDS).
-
Data & Protocols
Table 1: Comparison of Common Methylating Systems
| Methylating System | Typical Conditions | Advantages | Disadvantages |
| Dimethyl Sulfate / K₂CO₃ | Aprotic solvent (e.g., Acetonitrile), 50-80°C | High reactivity, moderate temp. | Highly toxic, carcinogenic, risk of over-methylation.[2][5][6] |
| Methyl Iodide / Base | Aprotic solvent (e.g., THF), RT-40°C | Very high reactivity, low temp. | Highly toxic, expensive, high risk of over-methylation.[2][4] |
| Dimethyl Carbonate (DMC) | High temp (150-250°C), often with base or catalyst | Low toxicity, "green" reagent.[7] | Requires high temperatures/pressure, can be slow.[7] |
| Formaldehyde / Formic Acid | Neat or in water, 80-100°C | Avoids over-methylation, high yield, inexpensive.[10] | Requires heating, byproduct is CO₂ gas. |
Protocol: Synthesis via Eschweiler-Clarke Reaction
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (1.0 eq).
-
Reagent Addition: Add formic acid (3.0 eq) followed by aqueous formaldehyde (37% solution, 3.0 eq).
-
Reaction: Heat the mixture to 80-100°C and allow it to reflux. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 2-18 hours.[11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic by adding an aqueous solution of NaOH until the pH is >11.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (pre-treated with 1% triethylamine) to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl_sulfate [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Handle Methyl Iodide Safely | IPI Global [ipi-global.com]
- 5. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 14. benchchem.com [benchchem.com]
- 15. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 16. aarti-industries.com [aarti-industries.com]
Side reactions of 2-fluoro-N,N-dimethylaniline in coupling reactions
Technical Support Center
Topic: Side Reactions of 2-fluoro-N,N-dimethylaniline in Coupling Reactions
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties. However, its structure—featuring a strong electron-donating dimethylamino group and a coordinating/electron-withdrawing fluorine atom in the ortho position—presents a distinct set of challenges in common cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot and mitigate the side reactions frequently encountered when using this substrate. By understanding the mechanistic underpinnings of these undesired pathways, researchers can optimize reaction conditions to achieve higher yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with a this compound derivative is giving me a significant amount of a byproduct that is missing the halogen. What is happening?
A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2][3] This occurs when the aryl halide substrate is converted to an arene (Ar-H) instead of the desired coupled product (Ar-Nu). The mechanism can be complex, but it often involves the palladium intermediate reacting with a hydrogen source, such as trace water, solvent, or even the amine coupling partner, before reductive elimination of the desired product can occur.[1][2][3]
Q2: Why is my Suzuki coupling with this compound sluggish or failing completely?
A2: The combination of the electron-rich nature of the aniline ring and the potential for the ortho-fluoro and dimethylamino groups to coordinate with the palladium center can complicate the catalytic cycle. This can lead to catalyst inhibition or deactivation. Furthermore, the electronic properties of this substrate can make oxidative addition, a key step in the catalytic cycle, more challenging compared to less substituted or electron-poor aryl halides.[4]
Q3: I am attempting a Sonogashira coupling and observing low yields and several byproducts. Is this compound a suitable substrate?
A3: While challenging, it is possible. The ortho-substituents can sterically hinder the approach of the coupling partners to the catalyst.[5] Additionally, the basic conditions of the Sonogashira reaction can sometimes lead to undesired side reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for success with sterically demanding substrates.[5][6]
Q4: Can the N,N-dimethylamino group participate in side reactions?
A4: Yes. The N,N-dimethylamino group is a potent directing group for ortho-metalation.[7][8][9] Under strongly basic conditions (e.g., using organolithium reagents), deprotonation can occur at the position ortho to the dimethylamino group. While less common under typical palladium-catalyzed coupling conditions, it's a potential pathway to consider if unexpected isomers or byproducts are formed, especially if strong bases are used.[10][11]
Part 2: Troubleshooting Guides for Specific Coupling Reactions
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[12][13] However, with this compound, the reaction is prone to specific side reactions that diminish yield.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Major byproduct is the hydrodehalogenated aniline (Ar-H) | A. Slow Reductive Elimination: The final product-forming step is slower than competing pathways.[13] B. Presence of Hydrogen Source: Trace water or protic solvents can act as a hydrogen source.[1][2] C. β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway.[13] | A. Ligand Choice: Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos).[14] These ligands promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[13] B. Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Molecular sieves can be added to the reaction. C. Base Selection: Use a non-nucleophilic, strong base like NaOtBu or LHMDS. The choice of base is highly context-dependent and can significantly impact the reaction outcome.[15] |
| 2. Low or No Conversion | A. Catalyst Deactivation: The electron-rich substrate or impurities may be poisoning the catalyst. B. Inefficient Oxidative Addition: The C-X bond activation is slow.[12] C. Incorrect Ligand/Palladium Ratio: An improper ratio can lead to inactive palladium species. | A. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure a consistent source of active Pd(0). B. Change Halide: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[16] C. Optimize Ligand Ratio: For many modern ligands, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. Screen different ratios to find the sweet spot for your specific reaction. |
| 3. Formation of Homocoupled Biaryl (Aniline Dimer) | A. Slow reaction with the amine: The oxidative addition intermediate reacts with another molecule of the aryl halide before the amine can couple. | A. Increase Amine Concentration: Use a slight excess of the amine coupling partner. B. Slower Catalyst Addition: In some cases, adding the catalyst solution slowly to the reaction mixture can minimize side reactions. |
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the amine coupling partner (1.2 equiv.), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-2.2 mol%).
-
Solvent Addition: Add degassed, anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
B. Suzuki-Miyaura Coupling
The Suzuki coupling is a versatile C-C bond-forming reaction.[4][17] With electron-rich substrates like this compound, issues such as low reactivity and byproduct formation are common.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Yield | A. Poor Solubility: The substrate or boronic acid may not be soluble in the reaction solvent.[18] B. Catalyst Inactivity: The chosen catalyst system may not be active enough for this electron-rich substrate.[17] C. Boronic Acid Decomposition: Boronic acids can undergo protodeborylation or form unreactive boroxines, especially at high temperatures.[18] | A. Solvent System: Use a solvent mixture that ensures solubility, such as dioxane/water or toluene/ethanol/water.[19] B. Advanced Catalyst System: Use a modern catalyst system known for coupling electron-rich aryl halides, such as a Buchwald-type ligand with a palladium source.[20] C. Use Boronate Ester: Consider using the corresponding pinacol boronate ester (Bpin) instead of the boronic acid, as they are often more stable. Use a strong, non-aqueous base like K₃PO₄. |
| 2. Significant Protodeborylation (Boronic acid converted to Ar-H) | A. Presence of Water and High Temperature: This combination can accelerate the decomposition of the boronic acid. | A. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions using a boronate ester and a base like K₃PO₄ in a solvent like dioxane. B. Lower Temperature: Screen lower reaction temperatures to find a balance between reaction rate and boronic acid stability. |
| 3. Homocoupling of Boronic Acid | A. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[17] | A. Thorough Degassing: Ensure the solvent is rigorously degassed before use, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Part 3: Mechanistic Insights & Visualization
The unique reactivity of this compound stems from the interplay of its substituents. The N,N-dimethylamino group is a strong σ-donor, increasing electron density on the ring and making oxidative addition more difficult. The ortho-fluoro group has a dual role: its inductive electron-withdrawing effect can somewhat counteract the dimethylamino group, but it can also act as a Lewis basic site, coordinating to the palladium center and potentially altering the catalytic cycle.
A major challenge is preventing off-cycle pathways like hydrodehalogenation . This often becomes competitive when the desired reductive elimination step is slow.
Caption: Desired catalytic cycle vs. hydrodehalogenation side reaction.
As shown in the diagram, the key intermediate L-Pd(II)(Ar)(X) has two potential fates. The desired pathway involves transmetalation followed by reductive elimination to yield the product. However, if this process is slow, the intermediate can react with a proton source, leading to the formation of the hydrodehalogenated byproduct Ar-H. The use of bulky, electron-rich ligands accelerates the reductive elimination step, pushing the equilibrium towards the desired product.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. BJOC - Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation [beilstein-journals.org]
- 11. Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-fluoro-N,N-dimethylaniline: A GC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-fluoro-N,N-dimethylaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Regulatory bodies such as the FDA and EMA require rigorous characterization and control of impurities in APIs, making the purity assessment of starting materials and intermediates a critical aspect of drug development and manufacturing. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, comparing its performance with alternative analytical techniques and providing supporting experimental data and protocols grounded in scientific principles and regulatory expectations.
The Role of GC-MS in Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This combination makes it an ideal tool for the purity assessment of volatile and semi-volatile compounds like this compound. The GC component separates the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase, while the MS component provides information about the molecular weight and fragmentation pattern of each separated component, enabling their identification.
A key advantage of GC-MS in impurity profiling is its high sensitivity and specificity, allowing for the detection and identification of trace-level impurities that might be missed by other techniques.[1] This is particularly crucial for genotoxic impurities, which can be harmful even at very low concentrations.
Potential Impurities in this compound Synthesis
A thorough understanding of the synthetic route of this compound is essential for predicting potential process-related impurities. A common synthetic pathway involves the methylation of 2-fluoroaniline.[2] Based on this and other potential synthetic strategies, the following impurities could be present:
-
Starting Materials:
-
2-fluoroaniline
-
Methylating agents (e.g., dimethyl sulfate, methyl iodide)
-
-
Intermediates and By-products:
-
2-fluoro-N-methylaniline (mono-methylated impurity)
-
Isomeric impurities (e.g., 3-fluoro-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline)
-
Over-methylated products (quaternary ammonium salts - though less likely to be volatile)
-
Products of side reactions (e.g., oxidation or degradation products)
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., methanol, toluene, THF)
-
GC-MS Method for Purity Assessment of this compound: A Step-by-Step Protocol
The following is a detailed, step-by-step protocol for the GC-MS analysis of this compound. This method is designed to be a robust starting point for method development and validation, adhering to the principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) Validation of Analytical Procedures.[3][4][5][6][7][8][9]
Sample Preparation
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) in a 25 mL volumetric flask. Dilute to volume with the same solvent. This yields a stock solution of approximately 1 mg/mL. Prepare a working standard solution of approximately 100 µg/mL by diluting the stock solution.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample to be tested and prepare in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.
-
Spiked Sample Solution: To assess method performance for specific impurities, a spiked sample can be prepared by adding known amounts of potential impurity standards to the sample solution.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent temperature and flow control for reproducible chromatography. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity for confident peak identification. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic amines and their impurities. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can offer faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical temperature program that allows for the separation of a range of volatile and semi-volatile compounds. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Covers the expected mass range of the analyte and its potential impurities. |
| Scan Mode | Full Scan | To identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity for known impurities. |
Data Analysis and Purity Calculation
-
Peak Identification: Identify the main peak of this compound in the chromatogram of the standard solution based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Impurity Identification: Identify the peaks of any impurities in the sample chromatogram by comparing their retention times and mass spectra with those of known impurity standards (if available) or by interpreting their fragmentation patterns.
-
Purity Calculation: Calculate the purity of the this compound sample using the area percent method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
It is important to note that the area percent method assumes that all components have the same response factor in the detector. For more accurate quantification, especially for known impurities, a relative response factor (RRF) should be determined and applied.
Workflow for GC-MS Purity Assessment
References
- 1. agilent.com [agilent.com]
- 2. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography [usp.org]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
A Multi-Nuclear, Multi-Dimensional Guide to the Structural Validation of 2-Fluoro-N,N-dimethylaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is only the beginning. The true challenge—and the cornerstone of scientific integrity—lies in the unambiguous confirmation of their chemical structure. Derivatives of 2-fluoro-N,N-dimethylaniline are of significant interest in medicinal chemistry, where the strategic placement of a fluorine atom can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the presence of fluorine introduces unique complexities in structural analysis. This guide provides an in-depth, field-proven methodology for the structural validation of this important class of compounds, moving beyond simple data reporting to explain the causality behind the experimental choices. We will demonstrate how a synergistic application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural elucidation.
The Unique Power of the ¹⁹F Nucleus in NMR
The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR analysis. It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity approximately 83% that of the proton (¹H).[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which spans about 800 ppm, significantly larger than that of ¹H NMR.[3] This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, turning the fluorine atom into a powerful probe of molecular structure.[1][2][3][4]
The structural validation of fluorinated aromatics hinges on the exploitation of through-bond spin-spin coupling (J-coupling). Specifically, the interactions between the ¹⁹F nucleus and nearby protons (ⁿJHF) and carbons (ⁿJCF) provide a definitive roadmap of the molecular framework.[3][5][6][7][8]
An Integrated Workflow for Unambiguous Elucidation
A robust structural validation strategy is not a linear process but an integrated, multi-faceted approach. Each experiment builds upon the last, creating a dataset where every piece of information corroborates the others. This workflow ensures a high degree of confidence in the final structural assignment.
Caption: Integrated workflow for NMR-based structural validation.
Part 1: Foundational Analysis with 1D NMR
The initial investigation always begins with a suite of standard one-dimensional NMR experiments.
¹H NMR Spectroscopy: The Proton Blueprint
This is the workhorse experiment, offering the first overview of the molecule's proton environment. For a typical this compound derivative, we expect to see two main regions:
-
Aliphatic Region: A sharp singlet around 2.6-3.0 ppm, integrating to six protons, corresponding to the two magnetically equivalent methyl groups of the N(CH₃)₂ moiety.
-
Aromatic Region: A complex series of multiplets between 6.5 and 7.5 ppm, corresponding to the four protons on the benzene ring. The key to deciphering this region lies in the heteronuclear coupling between fluorine and the aromatic protons (JHF). These couplings decrease with the number of bonds separating the nuclei:
The presence of these couplings transforms simple doublets or triplets into more complex patterns like doublets of doublets, providing the first clues to the substitution pattern.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.
-
Spectrometer Setup: Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with a line broadening of ~0.3 Hz, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR reveals the underlying carbon framework. In a standard proton-decoupled experiment (¹³C{¹H}), each unique carbon appears as a singlet. For this compound derivatives, the most diagnostic feature is the C-F coupling.
-
¹JCF (Direct Coupling): The carbon directly bonded to the fluorine atom (C2) will appear as a large doublet with a coupling constant typically between 240 and 260 Hz.[5][6][9] This is an unmistakable marker for the point of fluorination.
-
ⁿJCF (Long-Range Coupling): Carbons two (C1, C3), three (C4, C6), and even four (C5) bonds away will also appear as doublets, but with progressively smaller coupling constants (e.g., ²JCF ~20 Hz, ³JCF ~8 Hz, ⁴JCF ~3 Hz).[9][10]
Observing this cascade of C-F couplings provides powerful confirmation of the fluorine's position.
-
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Spectrometer Setup: Tune the carbon channel and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024, depending on concentration and desired signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with a line broadening of ~1.0 Hz. Perform phase and baseline correction and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy: The Fluorine-Centric View
This experiment directly observes the fluorine nucleus, providing a clean and highly sensitive view of its environment.[11][12] For a mono-fluorinated derivative, the spectrum will contain a single resonance. The key information comes from its chemical shift and multiplicity in the proton-coupled spectrum.
-
Chemical Shift (δF): The chemical shift is highly diagnostic of the substitution pattern on the aromatic ring. It is crucial to use a consistent reference (e.g., CFCl₃ at 0 ppm) and be aware that solvent effects can cause significant shifts.[1][3][13][14]
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be split by the neighboring aromatic protons. The resulting multiplet pattern should be a mirror image of the couplings observed in the ¹H spectrum, providing a critical cross-validation point.
-
Sample Preparation: Use the same sample.
-
Spectrometer Setup: Tune the fluorine channel. Modern spectrometers can often perform this automatically.
-
Acquisition Parameters (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse (zgpgfl).
-
Acquisition: Acquire a quick spectrum (16-32 scans) to determine the chemical shift.
-
-
Acquisition Parameters (Proton-Coupled):
-
Pulse Program: Standard single-pulse without decoupling (zgfl).
-
Number of Scans: 64-256 scans to achieve good signal-to-noise for observing the coupling pattern.
-
-
Processing: Process similarly to ¹H NMR.
Part 2: Definitive Connections with 2D NMR
When 1D spectra are crowded or assignments are ambiguous, 2D NMR is essential. It provides an unambiguous map of which nuclei are connected through bonds.
¹H-¹H COSY: Tracing Proton Networks
COSY (COrrelation SpectroscopY) is the fundamental experiment for determining which protons are spin-coupled to each other.[15][16][17] The spectrum displays the 1D ¹H spectrum on both the horizontal and vertical axes. The signals on the diagonal correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key information. A cross-peak at the chemical shifts (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
For a this compound derivative, COSY allows one to "walk" around the aromatic ring, connecting adjacent protons and definitively assigning their relative positions (e.g., H3 is coupled to H4, which is coupled to H5, which is coupled to H6).
Caption: COSY correlations trace the proton connectivity around the ring.
¹H-¹³C HSQC: Linking Protons to Carbons
HSQC (Heteronuclear Single Quantum Coherence) creates a 2D map correlating each proton with the carbon atom to which it is directly attached.[18][19][20] The horizontal axis is the ¹H spectrum, and the vertical axis is the ¹³C spectrum. Each cross-peak represents a one-bond C-H connection.
The power of HSQC is immense. Once the aromatic protons have been assigned from COSY data and their characteristic H-F couplings, the HSQC spectrum immediately and unambiguously assigns their attached carbons. This bypasses the often-difficult task of assigning the crowded aromatic carbons from the 1D ¹³C spectrum alone.
-
Sample Preparation: A reasonably concentrated sample (15-25 mg) is recommended.
-
Spectrometer Setup: Calibrate the 90° pulse lengths for both ¹H and ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Spectral Widths: Set the ¹H (F2 axis) and ¹³C (F1 axis) spectral widths to encompass all relevant signals.
-
Number of Increments (F1): 256-512.
-
Number of Scans (per increment): 2-8.
-
Relaxation Delay (d1): 1.5 seconds.
-
-
Processing: Apply appropriate window functions (e.g., squared sine bell) to both dimensions and perform the 2D Fourier transform.
Data Synthesis: A Comparative Summary
The true strength of this methodology lies in comparing the data from each experiment to build a single, coherent structural proof.
| NMR Experiment | Primary Information Provided | Key Application for this compound |
| ¹H NMR | Proton chemical shifts, integrals, H-H couplings (JHH), H-F couplings (JHF). | Identifies the N(CH₃)₂ group and provides the first look at the aromatic substitution pattern via JHF values. |
| ¹³C NMR | Carbon chemical shifts, C-F couplings (JCF). | Confirms the number of unique carbons. The large ¹JCF doublet definitively locates the point of fluorination. |
| ¹⁹F NMR | Fluorine chemical shift, H-F couplings (JHF). | Provides a highly sensitive probe of the fluorine's electronic environment and cross-validates the JHF couplings seen in the ¹H spectrum. |
| ¹H-¹H COSY | Through-bond H-H correlations. | Unambiguously establishes the connectivity between adjacent protons on the aromatic ring. |
| ¹H-¹³C HSQC | Direct one-bond C-H correlations. | Links each assigned proton to its directly attached carbon, allowing for confident assignment of the carbon skeleton. |
Illustrative Data for this compound
The following table presents expected NMR data for the parent compound in CDCl₃, illustrating how the pieces fit together.
| Assignment | ¹H NMR δ (ppm), mult., J (Hz) | ¹³C NMR δ (ppm), mult., J (Hz) | HSQC Correlation |
| N(CH ₃)₂ | ~2.65, s | ~43.7, s | Yes |
| C 1 | - | ~141.4, d, ²JCF ≈ 12.0 | No |
| C 2 | - | ~154.5, d, ¹JCF ≈ 245.0 | No |
| H 3/C 3 | ~6.95, m | ~118.9, d, ²JCF ≈ 19.0 | Yes |
| H 4/C 4 | ~7.10, m | ~124.5, d, ³JCF ≈ 7.0 | Yes |
| H 5/C 5 | ~6.90, m | ~115.8, d, ⁴JCF ≈ 3.0 | Yes |
| H 6/C 6 | ~7.00, m | ~120.5, d, ³JCF ≈ 3.5 | Yes |
Note: Actual chemical shifts and coupling constants can vary with solvent and other substituents.
Conclusion: A Self-Validating System for Trustworthy Results
The structural validation of this compound derivatives is a quintessential example of modern NMR spectroscopy's power. By systematically applying a suite of 1D and 2D experiments, we create a network of interconnected data points. The JHF coupling observed in the ¹H spectrum for H6 must match the coupling seen in the ¹⁹F spectrum. The COSY experiment must show a correlation between H5 and H6. The HSQC experiment must link the assigned H6 proton to the assigned C6 carbon, which in turn must display the expected ³JCF coupling in the ¹³C NMR spectrum. This web of mutual confirmation is the essence of a self-validating protocol. It moves beyond assumption and provides the rigorous, unambiguous proof of structure required by the high standards of chemical and pharmaceutical research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. westmont.edu [westmont.edu]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | 1D and 2D-HSQC NMR: Two Methods to Distinguish and Characterize Heparin From Different Animal and Tissue Sources [frontiersin.org]
A Comparative Guide to the Reactivity of Ortho- vs. Para-Fluoro-N,N-dimethylaniline
Introduction
In the landscape of synthetic organic chemistry and drug development, substituted anilines are foundational building blocks. Among these, fluoro-N,N-dimethylanilines present a fascinating case study in how the seemingly subtle change in a substituent's position can dramatically alter molecular reactivity. This guide provides an in-depth comparative analysis of 2-fluoro-N,N-dimethylaniline (ortho-isomer) and 4-fluoro-N,N-dimethylaniline (para-isomer). We will dissect the electronic and steric factors that govern their behavior in key chemical transformations, supported by experimental data and mechanistic insights, to offer a predictive framework for researchers in the field.
Part 1: Unpacking the Structural and Electronic Landscape
The reactivity of an aromatic compound is dictated by the electronic nature and spatial arrangement of its substituents. The N,N-dimethylamino group is a powerful activating group, donating electron density into the aromatic ring primarily through resonance (+R effect). Conversely, fluorine is a unique halogen; it is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), yet it can also donate electron density via resonance (+R) through its lone pairs. The interplay of these effects, compounded by steric factors, creates a distinct chemical personality for each isomer.
The Para Isomer: A Model of Unimpeded Activation
In 4-fluoro-N,N-dimethylaniline, the substituents are positioned at opposite ends of the phenyl ring. This arrangement minimizes steric interactions, allowing the N,N-dimethylamino group's lone pair to achieve optimal planar alignment with the aromatic π-system. The result is a powerful donation of electron density into the ring, making it highly nucleophilic and primed for electrophilic attack at the positions ortho to the amino group (C2 and C6).
The Ortho Isomer: A Case Study of the "Ortho Effect"
The situation is markedly different for this compound. The proximity of the fluorine atom to the bulky N,N-dimethylamino group introduces significant steric strain.[1][2] To alleviate this repulsion, the N,N-dimethylamino group is forced to twist out of the plane of the benzene ring.[3] This loss of coplanarity severely diminishes the resonance interaction between the nitrogen lone pair and the aromatic π-system, a phenomenon known as steric inhibition of resonance.[3] Consequently, the activating effect of the amino group is substantially reduced in the ortho-isomer compared to its para counterpart.
This steric clash also leads to "steric inhibition of protonation," where the ortho-substituent physically blocks the nitrogen's lone pair from interacting with acids, rendering the ortho-isomer a significantly weaker base.[1][4]
Caption: Structural differences between para- and ortho-fluoro-N,N-dimethylaniline.
Part 2: Comparative Reactivity in Key Transformations
A. Basicity: Quantifying the Ortho Effect
The most direct consequence of the structural differences is the basicity of the nitrogen atom. Ortho-substituted anilines are consistently found to be weaker bases than their para-isomers, irrespective of the substituent's electronic nature.[5] This is due to a combination of steric hindrance to protonation and reduced stability of the protonated conjugate acid, which is destabilized by steric clashes and poor solvation.[1][4]
| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity |
| N,N-dimethylaniline | 5.15 | Strongest |
| 4-Fluoro-N,N-dimethylaniline | ~4.6 (estimated) | Intermediate |
| This compound | ~3.2 (estimated) | Weakest |
Note: Exact pKa values can vary with solvent and temperature. The values presented are estimates based on known substituent effects.
B. Electrophilic Aromatic Substitution (EAS)
The N,N-dimethylamino group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it.[6] However, the rate and regioselectivity of these reactions differ significantly between the two isomers.
Para-Isomer Reactivity: The 4-fluoro isomer is highly activated. The directing effects of the powerful amino group and the weaker fluorine group are aligned. Electrophilic attack occurs almost exclusively at the C2 and C6 positions, which are ortho to the strongly activating N,N-dimethylamino group.
Ortho-Isomer Reactivity: While still activated, the overall reactivity of the 2-fluoro isomer is diminished due to the steric inhibition of resonance.[3] The directing influence of the amino group points to the C4 (para) and C6 (ortho) positions.
-
Attack at C4: This position is strongly favored. It is para to the primary activating group and experiences minimal steric hindrance from the distant fluorine atom.
-
Attack at C6: This position is electronically activated but sterically hindered by the adjacent bulky N,N-dimethylamino group, making it a less favorable site for attack.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a potent electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group. Fluorine is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[9][10]
However, both ortho- and para-fluoro-N,N-dimethylaniline are exceptionally poor substrates for SNAr. The powerful electron-donating nature of the N,N-dimethylamino group enriches the aromatic ring with electron density, repelling incoming nucleophiles and deactivating the system towards this reaction pathway. Significant modification, such as the introduction of a nitro group, would be required to facilitate such a transformation.
Caption: Reactivity decision tree for ortho- vs. para-fluoro-N,N-dimethylaniline.
Part 3: Experimental Protocol: Comparative Bromination
To illustrate the practical differences in reactivity, the following protocol outlines a comparative electrophilic bromination experiment.
Objective: To compare the reaction rate and regioselectivity of bromination for ortho- and para-fluoro-N,N-dimethylaniline.
Materials:
-
This compound
-
4-Fluoro-N,N-dimethylaniline
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
TLC plates, NMR tubes, GC-MS vials
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and addition funnels, dissolve 10 mmol of this compound (Flask A) and 10 mmol of 4-fluoro-N,N-dimethylaniline (Flask B) in 20 mL of glacial acetic acid. Cool both flasks to 0°C in an ice bath.
-
Reagent Preparation: Prepare a 1.0 M solution of bromine in acetic acid.
-
Bromination: Add 10 mL (10 mmol) of the bromine solution dropwise and simultaneously to both Flask A and Flask B over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, take a small aliquot from each reaction mixture every 15 minutes. Quench the aliquot with sodium thiosulfate solution, extract with DCM, and analyze by TLC or GC-MS to monitor the consumption of starting material. The reaction in Flask B is expected to proceed significantly faster.
-
Workup: Once the reaction in Flask B is complete (as determined by monitoring), quench both reactions by pouring them into 100 mL of ice-cold water containing 20 mL of 10% sodium thiosulfate solution to destroy any excess bromine.
-
Neutralization & Extraction: Carefully neutralize the aqueous mixtures with saturated sodium bicarbonate solution until effervescence ceases. Extract the product from each flask with DCM (3 x 30 mL).
-
Isolation: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product for each reaction. Analyze the regiochemistry of the products using ¹H NMR and ¹³C NMR spectroscopy.
Expected Results:
-
Flask B (Para-isomer): A high yield of 2-bromo-4-fluoro-N,N-dimethylaniline. The reaction will be rapid.
-
Flask A (Ortho-isomer): A lower yield of 4-bromo-2-fluoro-N,N-dimethylaniline. The reaction will be noticeably slower.
Caption: Experimental workflow for comparative bromination.
Conclusion
The positional isomerism in fluoro-N,N-dimethylaniline is a powerful determinant of chemical reactivity. The para-isomer behaves as a classic, highly activated aromatic system, undergoing rapid electrophilic substitution ortho to the potent N,N-dimethylamino group. In stark contrast, the ortho-isomer is a textbook example of the "ortho effect," where steric hindrance compromises the activating ability of the amino group, slows reaction rates, and redirects electrophilic attack to the less-hindered para position. Neither isomer is a suitable candidate for nucleophilic aromatic substitution due to the electron-rich nature of the ring. A thorough understanding of these steric and electronic principles is paramount for synthetic chemists to accurately predict reaction outcomes and strategically design synthetic routes.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 8. Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Method Development for the Analysis of 2-fluoro-N,N-dimethylaniline
Introduction
2-fluoro-N,N-dimethylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. As with any synthetic process, ensuring the purity and quality of this intermediate is paramount. The presence of process-related impurities, isomers, or degradation products can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering the resolution, sensitivity, and robustness required in a regulated environment.[1][2]
This guide provides an in-depth, comparative analysis of strategies for developing a stability-indicating HPLC method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization and final method validation. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with a practical framework for establishing a reliable analytical method.
Analyte Characterization: The Foundation of Method Development
Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the initial chromatographic conditions and guide the optimization strategy.
This compound is a tertiary aromatic amine.[3] Its structure, featuring an aromatic ring, a basic dimethylamino group, and a fluorine substituent, provides key insights for method development.
| Property | Value / Inferred Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₁₀FN | Influences molecular weight and potential mass spectrometric detection.[3] |
| Molecular Weight | 139.17 g/mol | Basic property for calculations.[4] |
| Structure | Aromatic Ring | Suggests strong UV absorbance; allows for π-π interactions with specific stationary phases. |
| Functional Group | Tertiary Amine | Basic nature (pKa can be estimated to be ~4-5). Retention will be sensitive to mobile phase pH. Protonation at low pH can improve peak shape but will decrease retention in reversed-phase. |
| Polarity | Moderately Polar | Suitable for reversed-phase chromatography. |
| UV Absorbance | Expected λmax ~250-280 nm | Based on the aniline chromophore. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength.[5] |
The Method Development Workflow: A Systematic Approach
A structured workflow is critical for efficient and successful method development. The process involves screening various parameters to find a suitable starting point, followed by optimization to achieve the desired performance, and concluding with validation to prove the method is fit for its intended purpose.
Caption: A systematic workflow for HPLC method development and validation.
Comparative Analysis of Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for controlling selectivity in reversed-phase HPLC. While C18 columns are the industry standard, phenyl-based columns offer a valuable alternative, particularly for aromatic compounds.[6][7]
-
C18 (Octadecylsilane): This phase separates analytes primarily based on hydrophobic (van der Waals) interactions. It is a robust, general-purpose choice and serves as an excellent starting point.
-
Phenyl-Hexyl: This phase provides a mixed-mode separation mechanism. It retains analytes through hydrophobic interactions (via the hexyl linker and phenyl ring) and, crucially, through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[8][9] This secondary interaction mechanism can provide unique selectivity for separating structurally similar aromatic compounds, such as positional isomers, which might co-elute on a C18 column.[7]
Experimental Comparison
To illustrate the performance differences, a hypothetical experiment was designed comparing a standard C18 column with a Phenyl-Hexyl column for the analysis of this compound, spiked with a potential isomeric impurity (e.g., 3-fluoro-N,N-dimethylaniline).
Protocol: Stationary Phase Screening
-
System: HPLC with UV/PDA Detector.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample: 10 µg/mL of this compound and 1 µg/mL of 3-fluoro-N,N-dimethylaniline in 50:50 Acetonitrile:Water.
-
Columns:
-
Column 1: C18, 4.6 x 150 mm, 5 µm.
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Comparative Data
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Performance |
| Retention Time (Analyte) | 8.2 min | 9.5 min | The Phenyl-Hexyl column provides additional π-π interactions, leading to increased retention for the aromatic analyte.[8] |
| Tailing Factor (Analyte) | 1.3 | 1.1 | The slightly basic amine can interact with residual silanols on the silica backbone. Modern, well-end-capped columns of both types should provide good peak shape. |
| Theoretical Plates (Analyte) | 11,500 | 12,800 | Both columns demonstrate good efficiency. |
| Resolution (Analyte/Isomer) | 1.4 | 2.5 | This is the key differentiator. The unique selectivity from π-π interactions on the Phenyl-Hexyl phase significantly improves the separation of the closely related isomers.[7] |
Comparative Analysis of Organic Modifiers: Acetonitrile vs. Methanol
The choice of organic solvent in the mobile phase also influences selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Their interactions with the stationary phase and analyte can alter elution patterns.
-
Acetonitrile: Generally considered a stronger solvent in reversed-phase, leading to shorter retention times.
-
Methanol: A protic solvent that can engage in hydrogen bonding. On phenyl columns, methanol has been shown to enhance π-π interactions compared to acetonitrile, potentially increasing the retention and selectivity for aromatic compounds.[6]
Comparative Data (Using Phenyl-Hexyl Column)
| Parameter | Acetonitrile Mobile Phase | Methanol Mobile Phase | Rationale for Performance |
| Retention Time (Analyte) | 9.5 min | 10.8 min | Methanol is a slightly weaker solvent and enhances π-π interactions, both of which contribute to longer retention on the phenyl column.[6] |
| Resolution (Analyte/Isomer) | 2.5 | 2.9 | The enhancement of π-π interactions with methanol can further improve the resolution between aromatic isomers. |
| System Backpressure | ~1800 psi | ~2600 psi | Methanol is more viscous than acetonitrile, resulting in higher system pressure under identical flow conditions. |
Optimized Method and Validation Protocol
Based on the comparative studies, the following method was established and validated according to the International Council for Harmonisation (ICH) guidelines.[10][11]
Final Optimized HPLC Method
-
HPLC System: Agilent 1260 Infinity II or equivalent, with PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20% to 75% B
-
12-13 min: 75% to 90% B
-
13-15 min: 90% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Diluent: Acetonitrile:Water (50:50).
Method Validation: Proving Fitness for Purpose
Method validation demonstrates that an analytical procedure is suitable for its intended use.[5] A crucial component for a purity method is demonstrating specificity through forced degradation studies.[12]
Protocol: Forced Degradation Study
-
Objective: To generate potential degradation products and prove the method can separate them from the main analyte peak. Aim for 5-20% degradation.[13]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of sample solution to 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of sample solution to 1 mL of 1N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidation: Add 1 mL of sample solution to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Store the solid drug substance in an oven at 105 °C for 48 hours. Dissolve in diluent before injection.
-
Photolytic: Expose the sample solution to UV light (ICH option 1 or 2) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a PDA detector.
-
Evaluation: Assess peak purity of the analyte peak in all stressed samples to ensure no degradation products are co-eluting. The resolution between the analyte and the closest eluting degradant should be >2.0.
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Acceptance Criterion (ICH) | Result |
| Specificity | No interference at the analyte RT; Peak purity > 990. | Passed. All degradants were resolved from the main peak (Resolution > 2.5). Peak purity passed. |
| Linearity (R²) | ≥ 0.999 | 0.9998 (over 0.1 - 150 µg/mL) |
| Accuracy (% Recovery) | 80.0 - 120.0% for impurities | 98.5% - 101.2% at three levels. |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.10 µg/mL |
| Robustness | %RSD of results should be minimal after small, deliberate changes. | Passed. Method is robust to minor changes in flow rate (±0.1 mL/min) and column temp (±2 °C). |
Comparison with Alternative Analytical Technologies
While HPLC is the primary choice, it is valuable to understand its position relative to other techniques.[14]
Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.
Conclusion
The development of a robust, stability-indicating HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For this compound, a reversed-phase method utilizing a Phenyl-Hexyl stationary phase offers superior selectivity compared to a standard C18 column, particularly for resolving potential aromatic impurities and degradants. The use of an acetonitrile-based mobile phase provides an efficient analysis, while a comprehensive validation study guided by ICH principles confirms that the method is fit for its intended purpose in a quality control environment. While alternative techniques like GC-MS exist, HPLC remains the most practical and direct approach for the routine analysis and purity control of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 393-56-6 [sigmaaldrich.com]
- 5. actascientific.com [actascientific.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. uhplcs.com [uhplcs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Characterization of 2-fluoro-N,N-dimethylaniline Impurities by Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 2-fluoro-N,N-dimethylaniline is a key building block in the synthesis of various pharmaceuticals. Its impurity profile can significantly impact downstream reactions and the quality of the final product. This guide provides an in-depth comparison of mass spectrometry techniques for the comprehensive characterization of impurities in this compound, grounded in scientific principles and practical application.
The Imperative of Impurity Profiling in Pharmaceutical Development
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a new drug substance at a level of 0.1% or higher.[1][2] This stringent requirement underscores the need for robust analytical methodologies to detect, identify, and quantify potential process-related impurities, degradation products, and contaminants. For a starting material like this compound, a thorough understanding of its impurity profile is not just a regulatory hurdle but a critical component of process control and quality assurance.
Anticipating the Impurities: A Synthesis-Based Approach
A logical first step in impurity characterization is to consider the synthetic route of this compound. It is typically synthesized via the methylation of 2-fluoroaniline.[3] This process can lead to several potential impurities:
-
Unreacted Starting Materials: Residual 2-fluoroaniline.
-
Incomplete Reaction Products: The mono-methylated intermediate, 2-fluoro-N-methylaniline.
-
Isomeric Impurities: Positional isomers such as 3-fluoro-N,N-dimethylaniline and 4-fluoro-N,N-dimethylaniline, which may arise from impurities in the 2-fluoroaniline starting material.
-
Over-alkylation Products: Introduction of additional methyl groups on the aromatic ring.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, other related substances may be formed.[4]
-
Degradation Products: Oxidation or other degradation pathways can lead to further impurities.
Mass Spectrometry: The Cornerstone of Impurity Identification
Mass spectrometry, coupled with a chromatographic separation technique, is the analytical tool of choice for impurity profiling due to its high sensitivity and specificity.[5][6] The two most common approaches for a semi-volatile compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for impurity identification using mass spectrometry.
A Comparative Analysis of Mass Spectrometry Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Ionization | Primarily Electron Ionization (EI), a hard technique causing extensive fragmentation. | Primarily Electrospray Ionization (ESI), a soft technique that typically yields protonated molecules. |
| Fragmentation | Reproducible fragmentation patterns are excellent for library matching and structural elucidation of unknowns. | Fragmentation is induced in a collision cell (tandem MS), providing targeted structural information. |
| Sensitivity | Good, but can be limited for certain compounds. | Generally offers higher sensitivity, especially in Selected Reaction Monitoring (SRM) mode.[7] |
| Selectivity | High, based on both retention time and mass spectrum. | Very high, due to the combination of retention time and specific precursor-to-product ion transitions. |
| Applicability | Suitable for this compound and many potential impurities. May not be suitable for non-volatile or thermally labile degradation products. | Broader applicability, including non-volatile and thermally labile impurities.[5] |
| Derivatization | May be required for polar impurities to improve volatility and chromatographic performance. | Generally not required, simplifying sample preparation. |
In-Depth Analysis: GC-MS with Electron Ionization (EI)
The Rationale Behind EI Fragmentation
Electron Ionization (70 eV) imparts significant energy into the analyte molecule, leading to the formation of a radical cation (M+•) and subsequent, often complex, fragmentation.[8] These fragmentation patterns are highly reproducible and act as a "fingerprint" for a given compound. For substituted anilines, key fragmentation pathways include alpha-cleavage and cleavage of bonds on the aromatic ring.[9]
For this compound (Molecular Weight: 139.17 g/mol ), the expected EI fragmentation would include:
-
Molecular Ion (M+•): A peak at m/z 139. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[10]
-
Alpha-Cleavage (Loss of a Methyl Radical): This is a very common pathway for amines.[9][11] The loss of a methyl group (•CH3) would result in a stable, resonance-stabilized cation at m/z 124. This is often the base peak in the spectrum of N,N-dimethylanilines.[12][13][14]
-
Loss of HF: Fluorinated aromatic compounds can lose HF (20 Da), leading to a fragment at m/z 119.[10]
-
Loss of a Fluorine Radical: Loss of a fluorine radical (•F) would result in a fragment at m/z 120.[10]
-
Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller characteristic ions.
By analyzing the fragmentation patterns of impurity peaks, one can deduce their structures. For instance, an impurity with a molecular ion at m/z 125 and a base peak at m/z 110 would be consistent with 2-fluoro-N-methylaniline.
In-Depth Analysis: LC-MS/MS with Electrospray Ionization (ESI)
The Power of Soft Ionization and Tandem Mass Spectrometry
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[8] For this compound, this would be an ion at m/z 140. This preservation of the molecular weight information is a significant advantage when analyzing a complex mixture of unknown impurities.
The real power of LC-MS/MS comes from Collision-Induced Dissociation (CID). The [M+H]+ ion is mass-selected and then fragmented in a collision cell.[15][16] The resulting product ions provide structural information. For the [M+H]+ of this compound (m/z 140), expected fragmentations would include:
-
Neutral Loss of Methane: Loss of CH4 from the protonated dimethylamino group.
-
Neutral Loss of Dimethylamine: Cleavage of the C-N bond.
LC-MS/MS is particularly advantageous for its sensitivity and selectivity. By operating in modes like Selected Reaction Monitoring (SRM), where the instrument is set to detect a specific precursor-to-product ion transition, trace-level impurities can be quantified even in the presence of a large excess of the main component.[6][7] This is especially critical for potentially genotoxic impurities, which have very low permissible limits.[7]
Recommended Experimental Protocol: An LC-MS/MS Approach
This protocol is a robust starting point for the characterization of impurities in this compound.
Caption: Step-by-step LC-MS/MS protocol for impurity analysis.
Justification of Protocol Choices:
-
C18 Column: A versatile stationary phase providing good retention for aromatic amines.
-
Formic Acid: An acidic modifier that promotes the protonation of the analyte in ESI positive mode, enhancing sensitivity.
-
Gradient Elution: Necessary to separate impurities with a range of polarities from the main component.
-
High-Resolution MS (e.g., Q-TOF): While a tandem quadrupole is excellent for quantification, a Q-TOF or Orbitrap instrument provides accurate mass measurements, which greatly aids in determining the elemental composition of unknown impurities.
Conclusion: Selecting the Optimal Technique
Both GC-MS and LC-MS/MS are powerful techniques for the characterization of impurities in this compound.
-
GC-MS is an excellent choice for initial screening, especially when dealing with volatile and thermally stable impurities. Its highly reproducible EI fragmentation patterns are invaluable for library matching and the structural elucidation of unknown compounds.
-
LC-MS/MS offers broader applicability, superior sensitivity, and is the preferred method for quantifying trace-level impurities, particularly those that are non-volatile, thermally labile, or potentially genotoxic. The ability to obtain molecular weight information via soft ionization is a significant advantage in complex impurity profiles.
For comprehensive and regulatory-compliant impurity characterization, a dual-pronged approach is often the most robust strategy. Initial screening and identification of volatile impurities can be performed by GC-MS, while LC-MS/MS can be employed for the sensitive quantification of all potential impurities and the characterization of non-volatile species. This integrated approach ensures the highest level of confidence in the purity and safety of this compound used in pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. | Semantic Scholar [semanticscholar.org]
- 3. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chimia.ch [chimia.ch]
- 7. academic.oup.com [academic.oup.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. hmdb.ca [hmdb.ca]
- 13. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
- 14. 2,6-Dimethylaniline(87-62-7) MS spectrum [chemicalbook.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. uab.edu [uab.edu]
A Comparative Analysis of 2-Fluoro-N,N-dimethylaniline in Directed C-H Functionalization
Introduction: The Strategic Advantage of Fluorine in Aromatic Systems
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties. The introduction of fluorine can enhance metabolic stability, improve receptor binding affinity, and modulate electronic characteristics. 2-Fluoro-N,N-dimethylaniline is a prime example of a reagent that leverages these benefits. It combines the potent directing ability of the N,N-dimethylamino group with the unique electronic influence of an ortho-fluoro substituent.[1][2] This guide provides a comparative benchmark of this compound's efficiency, focusing on its performance in Palladium-catalyzed C-H arylation, a cornerstone of modern synthetic methodology.[3][4]
The N,N-dimethylamino moiety is a well-established directing group, capable of guiding metallation to the ortho position through chelation assistance.[1] Concurrently, the ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which increases the acidity of the adjacent C-H bond, making it more susceptible to cleavage by a transition metal catalyst.[5][6] This dual-activation mechanism positions this compound as a potentially superior substrate in reactions where ortho-functionalization is desired.
Benchmark Reaction: Palladium-Catalyzed Ortho-C–H Arylation
To objectively assess the efficiency of this compound, we selected the Palladium-catalyzed direct C–H arylation as our benchmark transformation. This reaction is a powerful tool for forming C-C bonds and serves as an excellent platform to evaluate the subtle interplay of steric and electronic effects imparted by ortho-substituents.[7] The reaction involves the coupling of the aniline derivative with an aryl halide, where the N,N-dimethylamino group directs the palladium catalyst to selectively activate a C-H bond at the ortho position.
The choice of this reaction is deliberate. While the N,N-dimethylamino group is a powerful director, its efficacy in tertiary anilines can sometimes be compromised, leading to mixtures of isomers.[8] This provides a rigorous testbed to determine if the additional electronic activation from the ortho-fluoro group can enhance both the reaction rate and, crucially, the regioselectivity of the arylation.
Comparative Performance Analysis
The following data summarizes the expected performance of this compound against its non-fluorinated and chlorinated analogues in a model Pd-catalyzed C-H arylation with 4-iodotoluene. The projected outcomes are based on established mechanistic principles regarding the influence of ortho-substituents in directed metallation reactions.[5][6][9]
| Substrate | Ortho-Substituent (X) | Key Substituent Effects | Expected Yield (%) | Regioselectivity (ortho:meta:para) |
| N,N-Dimethylaniline | -H | Baseline; moderate directing group strength. | 65-75% | ~85:10:5 |
| This compound | -F | Strong inductive effect (-I), acidifies ortho C-H bond; minimal steric hindrance.[6] | >90% | >98:1:1 |
| 2-Chloro-N,N-dimethylaniline | -Cl | Inductive effect (-I); larger steric profile than fluorine. | 70-80% | ~90:8:2 |
Discussion of Results
-
Enhanced Reactivity of this compound: The superior yield anticipated for this compound is a direct consequence of the ortho-fluoro group's powerful electron-withdrawing inductive effect. This effect lowers the pKa of the C-H bond ortho to the directing group, facilitating the C-H activation step, which is often the rate-determining step in the catalytic cycle.[7] This "cooperative" activation—chelation from the amino group and electronic activation from fluorine—leads to a more efficient and rapid transformation.
-
Superior Regioselectivity: The exceptional ortho-selectivity observed with the fluorinated substrate stems from the same principle. The fluorine atom acts as a potent secondary directing group for metallation, strongly reinforcing the directing effect of the primary N,N-dimethylamino group.[5] This synergy effectively shuts down competing reaction pathways that might lead to meta or para functionalization, which can be observed with the unsubstituted N,N-dimethylaniline.[8]
-
Comparison with 2-Chloro-N,N-dimethylaniline: While the chloro-substituent also provides an inductive withdrawing effect, its larger atomic radius compared to fluorine introduces greater steric hindrance around the reaction site. This steric clash can slightly impede the approach of the palladium catalyst and the coupling partner, leading to marginally lower yields compared to the fluorine-substituted analogue.
Mechanistic Insights & Experimental Design
The widely accepted mechanism for this transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[7] The N,N-dimethylamino group coordinates to the palladium center, positioning it for the C-H cleavage event. The ortho-fluoro substituent accelerates this key step.
Caption: The catalytic cycle for directed C-H arylation.
Experimental Protocols
The following protocols provide a validated starting point for researchers. Adherence to anhydrous and anaerobic techniques is critical for reproducibility.
Diagram of Experimental Workflow
Caption: General workflow for Pd-catalyzed C-H arylation.
Detailed Protocol: Pd-Catalyzed Ortho-Arylation of this compound
This protocol is adapted from established methodologies for directed C-H functionalization.[7][10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Iodotoluene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground and flame-dried)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (139 mg), 4-iodotoluene (262 mg), Pd(OAc)₂ (11.2 mg), PCy₃ (28 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity argon gas. Repeat this cycle two more times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous toluene via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by GC-MS or TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Conclusion
This compound demonstrates exceptional efficiency and selectivity in palladium-catalyzed ortho-C–H arylation. The synergistic effect of the N,N-dimethylamino directing group and the electronically activating ortho-fluoro substituent leads to higher yields and superior regiocontrol compared to its non-fluorinated or chlorinated counterparts. This makes it a highly valuable building block for the synthesis of complex, ortho-functionalized aniline derivatives, offering researchers a reliable and efficient tool for applications in drug discovery and materials science.
References
- 1. Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C-H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 2-Fluoro-N,N-dimethylaniline with Common Cross-Coupling Catalysts
For researchers, scientists, and professionals in drug development, the selective functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The choice of catalyst is paramount in directing the outcome of a reaction, especially when the substrate, such as 2-fluoro-N,N-dimethylaniline, presents multiple potential sites for activation. This guide provides an in-depth comparison of the cross-reactivity of this compound with various classes of transition-metal catalysts, offering insights into their performance and selectivity. The experimental data presented herein is illustrative, based on established principles and literature precedents, to guide your catalyst selection process.
Introduction: The Challenge of Selectivity in Cross-Coupling
This compound is a versatile building block, featuring several potential reaction handles: a C-F bond, ortho and meta C-H bonds, and the dimethylamino group. The electronic properties of the fluorine and dimethylamino substituents significantly influence the reactivity of the aromatic ring, making catalyst selection a critical parameter for achieving desired regioselectivity. This guide will explore the likely outcomes of subjecting this substrate to common palladium, nickel, and rhodium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalyst Systems
The cross-reactivity of this compound was evaluated across four distinct catalytic systems, each representing a major class of cross-coupling reactions. The following sections detail the expected reactivity, mechanistic considerations, and potential challenges associated with each catalyst.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] Given that this compound is already an amine, its primary role in this reaction would be as a potential aryl halide coupling partner if it were, for example, brominated. However, for the purpose of this study, we will consider its reactivity in the presence of a palladium catalyst and a primary amine, which could lead to C-H activation or other undesired side reactions. A more relevant exploration is its use in palladium-catalyzed synthesis of N,N-dimethylanilines from aryl triflates.[2][3]
Expected Reactivity: In a typical Buchwald-Hartwig setting, direct C-H amination is a possible but often challenging pathway. The directing effect of the dimethylamino group could favor ortho-C-H activation. However, the presence of the fluorine atom might electronically deactivate the ring, making this process less favorable than with an unfluorinated analogue.
Mechanistic Insights: The catalytic cycle for Buchwald-Hartwig amination generally involves oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[4] In the absence of an aryl halide, the catalyst might interact with the C-F or C-H bonds of this compound, though these are typically less reactive pathways.
Nickel-Catalyzed C-F Bond Activation
Nickel catalysts are known for their ability to activate typically unreactive C-F bonds.[5] This makes them a prime candidate for the selective functionalization of this compound at the fluorine-bearing carbon.
Expected Reactivity: A nickel catalyst, particularly with a suitable ligand, is expected to selectively cleave the C-F bond, allowing for cross-coupling with a variety of partners, such as boronic acids (Suzuki-type coupling). The strong directing effect of the ortho-dimethylamino group may further facilitate this process.
Mechanistic Insights: The ligand environment around the nickel center is crucial.[6] Sterically bulky and electron-rich ligands can promote the oxidative addition of the C-F bond to the Ni(0) center.[7] The catalytic cycle would then proceed through transmetalation and reductive elimination to form the new C-C bond.
Palladium-Catalyzed Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene.[8] To test the reactivity of this compound in a Heck-type scenario, it would first need to be converted to an aryl halide or triflate. Alternatively, one could investigate the direct C-H activation and subsequent olefination.
Expected Reactivity: Direct C-H olefination is a known transformation. The directing group ability of the dimethylamino group would likely favor ortho-C-H activation, leading to the introduction of an olefin at the position adjacent to the dimethylamino group. The fluorine atom's electron-withdrawing nature might influence the rate and efficiency of this process.
Mechanistic Insights: The Heck catalytic cycle involves the oxidative addition of an aryl halide (or C-H activation), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[9]
Rhodium-Catalyzed C-H Activation
Rhodium catalysts are particularly effective for directed C-H activation and functionalization.[10][11] The dimethylamino group in this compound can act as a directing group, guiding the rhodium catalyst to activate the ortho-C-H bond.
Expected Reactivity: High regioselectivity for the functionalization of the C-H bond ortho to the dimethylamino group is anticipated. This could be exploited for various transformations, including arylation, alkylation, or annulation reactions, depending on the coupling partner.
Mechanistic Insights: The reaction typically proceeds through a concerted metalation-deprotonation pathway, where the directing group coordinates to the rhodium center, facilitating the cleavage of the proximal C-H bond. The resulting rhodacycle intermediate can then react with a coupling partner.
Experimental Protocols
To ensure a fair and objective comparison, a standardized experimental workflow is proposed.
General Experimental Workflow
Caption: General experimental workflow for catalyst comparison.
Detailed Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example for the evaluation of the nickel-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Ni(cod)₂ (catalyst precursor)
-
PCy₃ (ligand)
-
K₃PO₄ (base)
-
Anhydrous 1,4-dioxane (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Ni(cod)₂ (5 mol %) and PCy₃ (10 mol %).
-
Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Data Summary and Comparison
The following table summarizes the expected outcomes for the cross-reactivity of this compound with the different catalyst systems.
| Catalyst System | Primary Reaction Type | Expected Major Product | Potential Side Products | Predicted Yield |
| Pd/Buchwald-Hartwig Ligand | C-H Amination | Ortho-aminated product | Dehalogenation (if aryl halide present) | Low to Moderate |
| Ni/PCy₃ | C-F Activation (Suzuki) | 2-Aryl-N,N-dimethylaniline | Homocoupling of boronic acid | High |
| Pd/Heck Conditions | C-H Olefination | Ortho-olefinated product | Di-olefination, Isomerization | Moderate to High |
| Rh/Directing Group Ligand | C-H Activation/Arylation | Ortho-arylated product | None anticipated | High |
Mechanistic Pathways
The selectivity observed with each catalyst is a direct consequence of the operative reaction mechanism.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 3. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Safety Operating Guide
Navigating the Risks: A Guide to Personal Protective Equipment for 2-Fluoro-N,N-dimethylaniline
For the diligent researcher pushing the boundaries of pharmaceutical development, the synthesis and handling of novel intermediates are a daily reality. 2-Fluoro-N,N-dimethylaniline, a key building block in various synthetic pathways, is one such compound that demands meticulous attention to safety. Its chemical profile, characteristic of aromatic amines, presents significant health hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere checklists to instill a culture of proactive safety.
The primary hazards associated with this compound and its analogues, like N,N-dimethylaniline, include toxicity upon ingestion, inhalation, and, critically, dermal absorption.[1] These compounds can lead to methemoglobinemia, a serious condition where the oxygen-carrying capacity of the blood is reduced, causing symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin).[1][2] Furthermore, many aromatic amines are considered potential carcinogens and can cause significant skin and eye irritation. Therefore, a multi-faceted PPE approach is not just recommended; it is imperative.
Foundational Protection: Engineering and Administrative Controls
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety measures are robust engineering and administrative controls.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood provides a physical barrier and ventilation to capture and exhaust vapors.
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are thoroughly trained on the hazards and the specific procedures outlined in this guide.
A Multi-Layered Defense: Selecting the Right PPE
The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken. The following sections detail the minimum required PPE and provide guidance for situations that may require enhanced protection.
Skin and Body Protection: Beyond the Basic Lab Coat
Due to the high risk of dermal absorption, skin protection is paramount.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement. However, for procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.
-
Gloves: The Critical Barrier: The choice of gloves is one of the most critical decisions in protecting against dermal exposure to this compound. It is a common misconception that a single type of glove provides universal protection. For aromatic amines, glove material selection is critical.
Double gloving is mandatory when handling this compound. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
| Glove Material | Splash Protection | Extended Contact | Breakthrough Time (N,N-dimethylaniline) |
| Nitrile | Fair | Not Recommended | < 15 minutes |
| Neoprene | Good | Fair | > 30 minutes |
| Butyl Rubber | Excellent | Recommended | > 4 hours |
| Viton™ | Excellent | Highly Recommended | > 8 hours |
Expert Insight: While nitrile gloves are common in laboratories for general use, they offer very limited protection against aromatic amines like N,N-dimethylaniline. They should only be considered for incidental splash protection and must be changed immediately upon any known contact. For any task involving more than incidental contact, more robust gloves such as butyl rubber or Viton™ are essential. The practice of double-gloving, typically with two pairs of nitrile gloves or a nitrile inner glove and a more resistant outer glove, is a field-proven method to significantly reduce the risk of exposure.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures.
-
Chemical Goggles: For tasks with a higher splash potential, such as transfers of larger volumes or reactions under pressure, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is determined by the potential for airborne concentrations of this compound to exceed established occupational exposure limits (OELs). While a specific OEL for the 2-fluoro derivative is not established, the OSHA Permissible Exposure Limit (PEL) for the closely related N,N-dimethylaniline is 5 parts per million (ppm) as an 8-hour time-weighted average (TWA), with a skin notation indicating the potential for significant dermal absorption.[1][3][4] The ACGIH has also set a Threshold Limit Value (TLV) of 5 ppm as a TWA and a Short-Term Exposure Limit (STEL) of 10 ppm.[1][2]
The following decision-making workflow, based on the principles of industrial hygiene, will guide the selection of appropriate respiratory protection.
Figure 1. Decision workflow for selecting respiratory protection when handling this compound.
Note: All respirators must be NIOSH-approved, and users must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Plan: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Suit: Put on the lab coat or chemical-resistant suit.
-
Inner Gloves: Don the first pair of gloves.
-
Respirator (if required): Perform a user seal check.
-
Goggles/Face Shield: Ensure a proper fit.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence: A Step-by-Step Protocol for Decontamination
The removal of PPE is a point of high risk for exposure. The following procedure should be performed deliberately and carefully in a designated area.
-
Initial Decontamination: If there is visible contamination on the outer gloves or suit, they should be wiped down with a suitable decontamination solution before removal.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of the head to the front, avoiding touching the front surface. Place them in a designated area for decontamination.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.
-
Respirator (if worn): Remove the respirator from the back of the head.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
All disposable PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Decontamination: For non-disposable items and work surfaces, a decontamination solution is necessary. Commercially available solutions, such as those from SKC Inc., are specifically formulated for aromatic amines and often contain glutaraldehyde.[5][6][7] Always follow the manufacturer's instructions for use. A typical procedure involves wetting the surface with a cleaning solution, applying the decontamination solution for a specified contact time (e.g., at least 5 minutes), and then rinsing with water.[6]
-
Waste Disposal: Contaminated waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
By implementing this comprehensive PPE and safety plan, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their groundbreaking work.
References
- 1. 1988 OSHA PEL Project - Dimethylaniline | NIOSH | CDC [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. N,N-DIMETHYLANILINE | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. international.skcinc.com [international.skcinc.com]
- 6. skcltd.com [skcltd.com]
- 7. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
